Product packaging for 7-Megastigmene-3,5,6,9-tetraol(Cat. No.:)

7-Megastigmene-3,5,6,9-tetraol

Número de catálogo: B1198666
Peso molecular: 244.33 g/mol
Clave InChI: CTCKPFXFWVNGLG-DWFSUXBBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

7-Megastigmene-3,5,6,9-tetraol has been reported in Ovatus malisuctus, Euscaphis japonica, and Isodon sculponeatus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O4 B1198666 7-Megastigmene-3,5,6,9-tetraol

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C13H24O4

Peso molecular

244.33 g/mol

Nombre IUPAC

(1R,2R,4S)-1-[(E,3S)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol

InChI

InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3/b6-5+/t9-,10-,12+,13+/m0/s1

Clave InChI

CTCKPFXFWVNGLG-DWFSUXBBSA-N

SMILES isomérico

C[C@@H](/C=C/[C@@]1([C@](C[C@H](CC1(C)C)O)(C)O)O)O

SMILES canónico

CC(C=CC1(C(CC(CC1(C)O)O)(C)C)O)O

Sinónimos

megastigmane

Origen del producto

United States

Foundational & Exploratory

Unveiling the Botanical Origins of 7-Megastigmene-3,5,6,9-tetraol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Megastigmene-3,5,6,9-tetraol is a megastigmane-type norisoprenoid, a class of C13-norisoprenoids derived from the degradation of carotenoids. These compounds are of significant interest to the scientific community due to their diverse and promising biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and an exploration of its potential biological signaling pathways.

Natural Sources of this compound

This compound and its close structural analogs have been identified in a variety of plant species. While quantitative data on the concentration of this specific compound is limited in the current literature, the following plants are confirmed or potential sources.

Plant SpeciesFamilyPlant PartCompound IdentifiedReference(s)
Euscaphis japonicaStaphyleaceaeLeaves(3S,5R,6R,7E,9S)-3,5,6,9-tetrahydroxymegastigm-7-ene (stereoisomer)[1]
Isodon melissoidesLamiaceaeAerial PartsThis compound[2]
Isodon sculponeatusLamiaceaeNot SpecifiedThis compound[3]
Vigna luteolaFabaceaeNot SpecifiedThis compound[2]
Pandanus amaryllifoliusPandanaceaeHerbsThis compound[4]
Morus alba (White Mulberry)MoraceaeLeaves(3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one (related compound)[5]
Ovatus malisuctus-Not SpecifiedThis compound[3]

Table 1: Natural Sources of this compound and Related Compounds

Experimental Protocols: Isolation and Purification

The following protocol is a representative method for the extraction and isolation of megastigmane sesquiterpenes, adapted from a study on Morus alba leaves and silkworm droppings, which can be applied for the isolation of this compound from plant materials[5].

Extraction
  • Sample Preparation: Air-dry the plant material (e.g., leaves) and grind it into a fine powder.

  • Solvent Extraction: Extract the powdered material with 80% aqueous methanol (B129727) (MeOH) at room temperature. The ratio of solvent to plant material should be sufficient to ensure thorough extraction (e.g., 10:1 v/w). Repeat the extraction process three times to maximize the yield.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Solvent Partitioning
  • Initial Partitioning: Suspend the crude extract in water and partition it successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

  • Fraction Collection: Collect the EtOAc and n-BuOH fractions separately. This compound, being a polar compound, is likely to be present in these fractions.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: Subject the EtOAc and n-BuOH fractions to silica gel column chromatography. Elute the column with a gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH), gradually increasing the polarity.

  • ODS Column Chromatography: Further purify the fractions containing the target compound using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.

  • High-Performance Liquid Chromatography (HPLC): For final purification, employ preparative HPLC with a suitable column (e.g., C18) and a mobile phase optimized for the separation of megastigmane glycosides.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification plant Powdered Plant Material extraction 80% Aqueous MeOH Extraction plant->extraction concentrate Concentration (Rotary Evaporator) extraction->concentrate partition Partition with EtOAc and n-BuOH concentrate->partition fractions EtOAc and n-BuOH Fractions partition->fractions silica Silica Gel Column Chromatography fractions->silica ods ODS Column Chromatography silica->ods hplc Preparative HPLC ods->hplc isolated Isolated this compound hplc->isolated

Figure 1: General workflow for the isolation of this compound.

Potential Signaling Pathways and Biological Activity

While direct studies on the signaling pathways of this compound are scarce, related megastigmane compounds have demonstrated significant anti-inflammatory properties. The primary mechanism of action is hypothesized to involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Anti-inflammatory Activity

Megastigmane glycosides isolated from various plants have been shown to inhibit the production of pro-inflammatory mediators. For instance, certain megastigmane derivatives exhibit anti-inflammatory activity by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Potential Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB and MAPK signaling cascades. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

  • NF-κB Pathway: This pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimers (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may inhibit this pathway by preventing the phosphorylation of IκBα or the nuclear translocation of NF-κB.

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of external stimuli, leading to the activation of transcription factors such as AP-1, which in turn regulate the expression of inflammatory mediators. This compound could potentially inhibit the phosphorylation of key kinases in the MAPK cascade.

G cluster_nfkb NF-κB Pathway stimuli Inflammatory Stimuli (e.g., LPS) mapk MAPK (ERK, JNK, p38) stimuli->mapk ikk IKK stimuli->ikk ap1 AP-1 mapk->ap1 genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) ap1->genes ikba IκBα ikk->ikba inhibits nfkb NF-κB (p50/p65) ikba->nfkb inhibits nfkb->genes Nuclear Translocation nucleus Nucleus compound This compound compound->mapk Potential Inhibition compound->ikk Potential Inhibition

Figure 2: Hypothesized anti-inflammatory signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound is a naturally occurring norisoprenoid with potential therapeutic applications, particularly in the realm of anti-inflammatory drug development. While several plant sources have been identified, further research is required to quantify the abundance of this compound in these species to facilitate targeted isolation efforts. The detailed experimental protocol provided in this guide offers a robust starting point for its purification. Future investigations should focus on elucidating the precise molecular mechanisms underlying its biological activities, particularly its interaction with the NF-κB and MAPK signaling pathways. Such studies will be crucial for unlocking the full therapeutic potential of this promising natural product.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Megastigmane Glycosides in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmane glycosides are a class of C13-norisoprenoid secondary metabolites widely distributed in the plant kingdom. They are derived from the oxidative degradation of carotenoids and play significant roles in plant physiology, including acting as signaling molecules and contributing to the aroma and flavor of many fruits and flowers. Furthermore, a growing body of research has highlighted their diverse pharmacological activities, such as anti-inflammatory, anti-cancer, and neuroprotective effects, making them promising candidates for drug development. This technical guide provides a comprehensive overview of the biosynthesis of megastigmane glycosides in plants, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for their study.

The Core Biosynthetic Pathway

The biosynthesis of megastigmane glycosides is a multi-step process that begins with the cleavage of carotenoid precursors and culminates in the glycosylation of the resulting megastigmane aglycones.

Carotenoid Cleavage: The Genesis of Megastigmane Aglycones

The initial and rate-limiting step in megastigmane biosynthesis is the oxidative cleavage of C40 carotenoids, primarily β-carotene, zeaxanthin (B1683548), and violaxanthin. This reaction is catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[1][2] Specifically, CCD1 and CCD4 are the main enzyme subfamilies implicated in the generation of C13-norisoprenoids.[1][3]

  • CCD1 enzymes , typically located in the cytoplasm, exhibit broad substrate specificity and can cleave various carotenoids at the 9,10 and 9',10' positions to produce C13 fragments like β-ionone and α-ionone.[1]

  • CCD4 enzymes , found in plastids, are also involved in carotenoid cleavage and can contribute to the diversity of megastigmane precursors.[2][3]

The cleavage of different carotenoids yields a variety of megastigmane aglycones. For instance, the cleavage of zeaxanthin can produce 3-hydroxy-β-ionone.[4] These aglycones can then undergo further enzymatic modifications, such as hydroxylations and reductions, to generate a diverse array of megastigmane structures, including common aglycones like 3-oxo-α-ionol and vomifoliol.

Biosynthesis_Aglycones β-Carotene β-Carotene CCD1 CCD1 β-Carotene->CCD1 Cleavage Zeaxanthin Zeaxanthin Zeaxanthin->CCD1 Cleavage Violaxanthin Violaxanthin CCD4 CCD4 Violaxanthin->CCD4 Cleavage β-Ionone β-Ionone CCD1->β-Ionone α-Ionone α-Ionone CCD1->α-Ionone 3-Hydroxy-β-ionone 3-Hydroxy-β-ionone CCD1->3-Hydroxy-β-ionone Megastigmane Aglycones Megastigmane Aglycones CCD4->Megastigmane Aglycones Further Modifications Further Modifications β-Ionone->Further Modifications α-Ionone->Further Modifications 3-Hydroxy-β-ionone->Further Modifications Further Modifications->Megastigmane Aglycones

Figure 1. Formation of Megastigmane Aglycones.
Glycosylation: The Final Step to Bioactive Compounds

The resulting megastigmane aglycones are subsequently glycosylated by UDP-dependent Glycosyltransferases (UGTs) . This enzymatic reaction involves the transfer of a sugar moiety, typically glucose, from an activated sugar donor (UDP-sugar) to a hydroxyl group on the aglycone.[5][6] This glycosylation step significantly increases the water solubility, stability, and bioavailability of the megastigmane compounds, and can also modulate their biological activity.[5]

Plant genomes contain a large number of UGTs, and specific UGTs exhibit substrate specificity for different megastigmane aglycones.[6] For example, studies have identified UGTs that can glycosylate 3-oxo-α-ionol and other norisoprenoids.[7][8] The position of glycosylation on the megastigmane skeleton can also vary, leading to a wide diversity of megastigmane glycosides.

Glycosylation Megastigmane Aglycones Megastigmane Aglycones UGT UGT Megastigmane Aglycones->UGT Megastigmane Glycosides Megastigmane Glycosides UGT->Megastigmane Glycosides UDP UDP UGT->UDP UDP-Sugar UDP-Sugar UDP-Sugar->UGT

Figure 2. Glycosylation of Megastigmane Aglycones.

Quantitative Data on Megastigmane Glycosides in Plants

The concentration of megastigmane glycosides varies significantly among different plant species, tissues, and developmental stages. The following table summarizes some reported quantitative data.

Plant SpeciesTissueMegastigmane Glycoside(s)ConcentrationReference(s)
Vitis vinifera (Grape)BerriesC13-norisoprenoid glycosidesLevels increase from véraison to maturity[4]
Vitis vinifera (Grape)LeavesVarious phenolic compoundsTotal flavonoids: 16.75 mg/g[9][10]
Camellia sinensis (Tea)LeavesVolatile flavor compoundsVariable depending on processing[11][12][13][14][15][16]
Nicotiana tabacum (Tobacco)Leaves3-oxo-α-ionol glycosides, (6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranoside, (6R,7E,9R)-3-oxo-α-ionyl-9-O-β-D-glucopyranosyl-(1''→6')-β-D-glucopyranosideNot specified in absolute amounts, but various glycosides isolated and identified[1][3][17][18][19]
Eriobotrya japonica (Loquat)Leaves(6R,7E,9R)-9-hydroxy-4,7- megastigmadien-3-one 9-O-β-D-glucopyranoside and other 3-oxo-α-ionol glycosidesNot specified in absolute amounts, but hydrolysis efficiency of one compound was 35.6%[20]

Experimental Protocols

Extraction and Quantification of Megastigmane Glycosides

A robust and validated analytical method is crucial for the accurate quantification of megastigmane glycosides in plant tissues. High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) or Mass Spectrometry (HPLC-MS/MS) are the most common techniques employed.

Protocol: HPLC-DAD Quantification of Megastigmane Glycosides

  • Sample Preparation:

    • Freeze-dry plant material and grind to a fine powder.

    • Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 80% methanol, by sonication or shaking.

    • Centrifuge the extract and collect the supernatant. Repeat the extraction process on the pellet.

    • Combine the supernatants and evaporate the solvent under reduced pressure.

    • Redissolve the dried extract in a known volume of the initial mobile phase.

    • Filter the solution through a 0.22 µm syringe filter before HPLC analysis.[21][22]

  • HPLC-DAD Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Diode Array Detector set to monitor at wavelengths relevant for megastigmane glycosides (e.g., 210-400 nm).

    • Quantification: Create a calibration curve using authentic standards of the megastigmane glycosides of interest.[21][23]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Plant Tissue Plant Tissue Grinding Grinding Plant Tissue->Grinding Extraction (e.g., 80% MeOH) Extraction (e.g., 80% MeOH) Grinding->Extraction (e.g., 80% MeOH) Centrifugation Centrifugation Extraction (e.g., 80% MeOH)->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC System HPLC System Filtration->HPLC System Data Acquisition Data Acquisition HPLC System->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Figure 3. HPLC-DAD Quantification Workflow.
Enzyme Activity Assays

Protocol: In Vitro Carotenoid Cleavage Dioxygenase (CCD) Activity Assay

  • Recombinant Enzyme Production:

    • Clone the CCD gene into an expression vector (e.g., pET vector for E. coli).

    • Express the recombinant protein in a suitable host (e.g., E. coli BL21(DE3)).

    • Purify the his-tagged or GST-tagged protein using affinity chromatography.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.5), the purified CCD enzyme, and a carotenoid substrate (e.g., β-carotene) solubilized with a detergent (e.g., Triton X-100).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a solvent like ethyl acetate.

  • Product Analysis:

    • Extract the reaction products with an organic solvent.

    • Analyze the extracted products by GC-MS or HPLC to identify and quantify the resulting megastigmane aglycones.[4]

Protocol: In Vitro UDP-Glycosyltransferase (UGT) Activity Assay

  • Recombinant Enzyme Production:

    • Produce and purify the recombinant UGT enzyme as described for CCDs.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified UGT enzyme, a megastigmane aglycone substrate (e.g., 3-oxo-α-ionol), and the activated sugar donor (e.g., UDP-glucose).

    • Incubate the reaction at an optimal temperature (e.g., 37°C).

  • Product Analysis:

    • Terminate the reaction and analyze the formation of the glycosylated product by HPLC-DAD or LC-MS/MS.

    • For kinetic analysis (determining Km and Vmax), vary the substrate concentration and measure the initial reaction rates.[24]

Regulation of Megastigmane Glycoside Biosynthesis

The biosynthesis of megastigmane glycosides is tightly regulated by various internal and external cues, primarily through the transcriptional control of the upstream carotenoid biosynthetic and catabolic pathways. Phytohormones such as Abscisic Acid (ABA) and Jasmonates (JA) play a central role in this regulation.[2][25]

Hormonal Regulation and Signaling Crosstalk
  • Abscisic Acid (ABA): ABA itself is a C15-apocarotenoid derived from the cleavage of carotenoids by 9-cis-epoxycarotenoid dioxygenase (NCED). ABA signaling can influence the expression of CCD genes, thereby impacting the pool of precursors for megastigmane biosynthesis.[1] The promoters of many ABA-responsive genes, including some involved in carotenoid metabolism, contain ABA-responsive elements (ABREs).[14][21]

  • Jasmonates (JA): Jasmonic acid and its derivatives are key signaling molecules in plant defense and development. JA signaling is known to induce the expression of various secondary metabolite biosynthetic genes, including those in the carotenoid pathway. The core of JA signaling involves the F-box protein COI1, JAZ repressor proteins, and the transcription factor MYC2. Upon JA perception, JAZ proteins are degraded, releasing MYC2 to activate the expression of JA-responsive genes.[25]

  • Crosstalk between ABA and JA: There is significant crosstalk between the ABA and JA signaling pathways.[2][25] For instance, ABA can enhance JA biosynthesis, and components of the ABA signaling pathway can interact with key regulators of the JA pathway, such as MYC2, to co-regulate gene expression.[25] This intricate interplay allows plants to fine-tune their metabolic responses to various developmental and environmental stimuli.

Signaling_Pathway cluster_stimuli Environmental & Developmental Cues cluster_hormones Phytohormone Signaling cluster_genes Gene Expression cluster_products Metabolic Products Biotic/Abiotic Stress Biotic/Abiotic Stress ABA ABA Biotic/Abiotic Stress->ABA Developmental Signals Developmental Signals JA JA Developmental Signals->JA ABA Signaling Cascade ABA Signaling Cascade ABA->ABA Signaling Cascade JA Signaling Cascade (COI1, JAZ, MYC2) JA Signaling Cascade (COI1, JAZ, MYC2) JA->JA Signaling Cascade (COI1, JAZ, MYC2) ABA Signaling Cascade->JA Signaling Cascade (COI1, JAZ, MYC2) Crosstalk CCD Genes (e.g., CCD1, CCD4) CCD Genes (e.g., CCD1, CCD4) ABA Signaling Cascade->CCD Genes (e.g., CCD1, CCD4) Regulation UGT Genes UGT Genes ABA Signaling Cascade->UGT Genes Regulation JA Signaling Cascade (COI1, JAZ, MYC2)->ABA Signaling Cascade Crosstalk JA Signaling Cascade (COI1, JAZ, MYC2)->CCD Genes (e.g., CCD1, CCD4) Regulation JA Signaling Cascade (COI1, JAZ, MYC2)->UGT Genes Regulation Megastigmane Aglycones Megastigmane Aglycones CCD Genes (e.g., CCD1, CCD4)->Megastigmane Aglycones Biosynthesis Megastigmane Glycosides Megastigmane Glycosides UGT Genes->Megastigmane Glycosides Biosynthesis Megastigmane Aglycones->Megastigmane Glycosides

Figure 4. Hormonal Regulation of Megastigmane Biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of megastigmane glycosides is a complex and highly regulated process that is integral to plant metabolism and interaction with the environment. A thorough understanding of this pathway, from the initial carotenoid cleavage to the final glycosylation step, is essential for harnessing the potential of these compounds in various applications, including the development of new pharmaceuticals. Future research should focus on the identification and characterization of novel CCD and UGT enzymes with unique substrate specificities, which could be utilized in metabolic engineering approaches to produce specific megastigmane glycosides of high value. Furthermore, a deeper elucidation of the intricate regulatory networks, particularly the crosstalk between different hormone signaling pathways, will provide new avenues for manipulating the production of these bioactive compounds in plants and microbial systems. The detailed protocols and information provided in this guide serve as a valuable resource for researchers and scientists in this exciting and rapidly advancing field.

References

An In-depth Technical Guide to 7-Megastigmene-3,5,6,9-tetraol: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Megastigmene-3,5,6,9-tetraol is a naturally occurring megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids.[1] Found in various plant species, including Pandanus amaryllifolius, Euscaphis japonica, and Isodon sculponeatus, this compound has garnered interest for its potential biological activities.[2] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on its potential as a modulator of inflammatory pathways. While experimentally determined data remains limited in publicly accessible literature, this document consolidates available information and provides a foundation for future research and development.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Properties of this compound

PropertyValueSource
IUPAC Name (1R,2R,4S)-1-[(E,3S)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol[2]
Molecular Formula C₁₃H₂₄O₄[2]
Molecular Weight 244.33 g/mol [2]
Canonical SMILES C--INVALID-LINK--/C=C/[C@]1(O)--INVALID-LINK--(O)C--INVALID-LINK--CC1(C)C[2]
InChI InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3/b6-5+/t9-,10-,12+,13+/m0/s1[2]
InChIKey CTCKPFXFWVNGLG-DWFSUXBBSA-N[2]
XLogP3 0.1[2]
Polar Surface Area 80.9 Ų[2]
Hydrogen Bond Donors 4[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bond Count 4[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation or synthesis of this compound are not extensively documented in readily available scientific literature. However, general methodologies can be inferred from studies on related compounds isolated from natural sources.

General Isolation Procedure from Plant Material

The isolation of megastigmane glycosides, including this compound, typically involves the extraction of dried and powdered plant material with a polar solvent such as methanol (B129727) or ethanol. The crude extract is then subjected to a series of chromatographic separations to isolate the compound of interest.

A general workflow for the isolation process is outlined below.

experimental_workflow start Dried Plant Material extraction Extraction (e.g., Methanol) start->extraction partition Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) extraction->partition column_chrom Column Chromatography (e.g., Silica Gel, Sephadex) partition->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure 7-Megastigmene- 3,5,6,9-tetraol hplc->pure_compound

Figure 1. A generalized workflow for the isolation of this compound from plant sources.

Spectral Data

Biological Activity and Signaling Pathways

Megastigmane derivatives have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[4] Extracts from plants known to contain these compounds, such as Pandanus amaryllifolius, have demonstrated anti-inflammatory properties. The precise mechanisms of action for this compound are still under investigation. However, based on the activities of related natural products, it is plausible that it may modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. A potential mechanism for this compound could involve the inhibition of IκBα phosphorylation, which would prevent the nuclear translocation of the p50/p65 NF-κB subunits and subsequent transcription of pro-inflammatory genes.

Figure 2. Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Potential Modulation of MAPK Signaling Pathways

The MAPK signaling cascades are also central to the cellular response to inflammatory stimuli. Natural compounds have been shown to interfere with these pathways at various points. This compound could potentially inhibit the phosphorylation of key kinases in the MAPK pathways, such as ERK, JNK, and p38, thereby reducing the expression of inflammatory mediators.

mapk_pathway cluster_pathways MAPK Cascades stimulus Inflammatory Stimulus mekk MEKKs stimulus->mekk mek MEKs mekk->mek mapk MAPKs (ERK, JNK, p38) mek->mapk transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors inflammatory_response Inflammatory Response transcription_factors->inflammatory_response inhibitor 7-Megastigmene- 3,5,6,9-tetraol (Hypothesized) inhibitor->mek

Figure 3. Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound represents an intriguing natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. However, the current body of knowledge is limited, with a notable lack of experimentally determined physicochemical data and detailed mechanistic studies. Future research should prioritize the following:

  • Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents is essential.

  • Development of Standardized Isolation and Synthetic Protocols: Robust and reproducible methods for obtaining pure this compound are needed to facilitate further research.

  • In-depth Biological Evaluation: Comprehensive studies are required to elucidate the specific molecular targets and signaling pathways modulated by this compound. This should include quantitative assessments of its effects on key inflammatory mediators and pathways, such as NF-κB and MAPK, to determine its potency and selectivity.

  • Spectroscopic Database: Deposition of complete and assigned NMR and mass spectrometry data into public databases will be invaluable for the scientific community.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

Unveiling 7-Megastigmene-3,5,6,9-tetraol: A Sesquiterpenoid Perspective for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Megastigmene-3,5,6,9-tetraol, focusing on its classification as a sesquiterpenoid, its biosynthetic origins, and its potential as a modulator of inflammatory pathways. Megastigmanes, including the title compound, are a class of C13-norisoprenoids derived from the oxidative degradation of carotenoids. This guide will delve into the chemical properties, biosynthetic pathways, and reported biological activities of this compound class, with a particular focus on their anti-inflammatory potential through the inhibition of the NF-κB signaling pathway. Detailed experimental methodologies for isolation and bioactivity assessment are provided, alongside a critical analysis of the available quantitative data. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Rise of Megastigmanes in Drug Discovery

The quest for novel therapeutic agents has increasingly turned towards the vast chemical diversity of the natural world. Among the myriad of natural products, terpenoids represent one of the largest and most structurally diverse classes, with a wide range of demonstrated biological activities. Within this broad family, the megastigmane group of C13-norisoprenoids has emerged as a promising area of investigation. These compounds, while not true sesquiterpenes biosynthetically, are often classified as such due to their 13-carbon skeleton, which is a deviation from the typical C15 framework of sesquiterpenes. This compound is a representative member of this class, and understanding its chemical nature and biological potential is crucial for its development as a potential therapeutic lead.

Chemical Classification and Properties of this compound

This compound is a polyhydroxylated megastigmane with the molecular formula C13H24O4. Its structure features a substituted cyclohexane (B81311) ring and a butenyl side chain. While possessing a 13-carbon framework, it is classified as a sesquiterpenoid in many chemical databases and is recognized as a C13-norisoprenoid, indicating its origin from the degradation of larger terpenoid precursors, specifically carotenoids.

PropertyValueSource
Molecular Formula C13H24O4PubChem
Molecular Weight 244.33 g/mol PubChem
IUPAC Name (1R,2R,4S)-1-[(E,3S)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triolPubChem
Synonyms 7-Megastigmene-3,5,6,9-tetrol, MegastigmanePubChem

Biosynthesis of this compound: A Carotenoid Degradation Pathway

The biosynthesis of this compound and other C13-norisoprenoids is a fascinating example of secondary metabolism, where larger molecules are enzymatically cleaved to produce a diverse array of smaller, often volatile and biologically active, compounds. The primary precursors for megastigmanes are C40 carotenoids, such as neoxanthin (B191967) and violaxanthin.

The key enzymes in this process are the carotenoid cleavage dioxygenases (CCDs) . These enzymes catalyze the oxidative cleavage of specific double bonds within the carotenoid backbone. The cleavage at the 9-10 and 9'-10' positions of carotenoids like neoxanthin yields C13-norisoprenoid precursors, which then undergo further enzymatic modifications, including hydroxylations, reductions, and glycosylations, to generate the vast diversity of megastigmanes observed in nature.

Biosynthesis of this compound C40_Carotenoids C40 Carotenoids (e.g., Neoxanthin, Violaxanthin) CCD Carotenoid Cleavage Dioxygenases (CCDs) C40_Carotenoids->CCD Oxidative Cleavage C13_Precursors C13-Norisoprenoid Precursors (Xanthoxin) CCD->C13_Precursors Modifications Enzymatic Modifications (Hydroxylation, Reduction, etc.) C13_Precursors->Modifications Megastigmane This compound Modifications->Megastigmane

Figure 1: Biosynthetic pathway of this compound.

Biological Activity: Anti-Inflammatory Potential

While specific quantitative bioactivity data for this compound is limited in the public domain, the broader class of megastigmanes has been reported to possess various biological activities, with anti-inflammatory effects being a recurrent theme. The compound is listed by chemical suppliers as having "anti-inflammatory bioactivity". This activity is often attributed to the modulation of key inflammatory signaling pathways.

The NF-κB Signaling Pathway: A Plausible Target

A central pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade . Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive complex with the inhibitor of κB (IκB). Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of a host of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Many natural products exert their anti-inflammatory effects by inhibiting one or more steps in the NF-κB pathway. It is plausible that this compound and related megastigmanes may act in a similar manner, thereby reducing the production of inflammatory mediators.

NF-kB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB_NFkB IκB NF-κB IKK_Complex->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates p_IkB p-IκB IkB_NFkB->p_IkB Proteasome Proteasome p_IkB->Proteasome degradation Proteasome->NFkB releases Megastigmane This compound Megastigmane->IKK_Complex Inhibits (putative) DNA DNA NFkB_n->DNA binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Figure 2: Putative inhibition of the NF-κB signaling pathway.

Quantitative Data for Related Megastigmanes
CompoundAssayIC50 (µM)Source
Urenalobaside CNO Production Inhibition53.7 ± 1.0Fitoterapia, 2018
Dexamethasone (Positive Control)NO Production Inhibition16.6 ± 0.8Fitoterapia, 2018

This data, while not directly on this compound, suggests that the megastigmane scaffold is a viable starting point for the development of anti-inflammatory agents.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation and bioactivity assessment of megastigmanes. These protocols are based on methodologies reported in the literature for similar compounds and should be adapted and optimized for the specific plant material and target compound.

General Isolation and Purification Workflow

The isolation of this compound from its natural sources, such as Isodon species or Vigna luteola, typically involves a multi-step chromatographic process.

Isolation_Workflow Plant_Material Dried and Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate (B1210297), n-Butanol) Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, ODS) Fractions->Column_Chromatography Subfractions Sub-fractions Column_Chromatography->Subfractions HPLC Preparative HPLC Subfractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

Figure 3: General workflow for the isolation and purification.

5.1.1. Extraction:

  • Air-dry and powder the plant material.

  • Extract the powdered material exhaustively with a suitable solvent (e.g., methanol or ethanol) at room temperature or under reflux.

  • Concentrate the solvent under reduced pressure to obtain the crude extract.

5.1.2. Fractionation:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Monitor the fractions for the presence of the target compound using techniques like Thin Layer Chromatography (TLC).

5.1.3. Chromatographic Purification:

  • Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Further purify the resulting sub-fractions using reverse-phase column chromatography (ODS) with a methanol-water gradient.

  • Achieve final purification by preparative High-Performance Liquid Chromatography (HPLC).

5.1.4. Structure Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay is a common method to screen for potential anti-inflammatory agents.

5.2.1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

5.2.2. Assay Protocol:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubate the plate for 24 hours.

  • Measure the amount of nitric oxide produced in the supernatant using the Griess reagent.

  • Determine the cell viability using an MTT assay to rule out cytotoxicity.

  • Calculate the concentration of the compound that inhibits NO production by 50% (IC50).

Conclusion and Future Directions

This compound, a C13-norisoprenoid sesquiterpenoid, represents an intriguing natural product with potential for development as an anti-inflammatory agent. Its biosynthetic origin from carotenoids highlights a fascinating aspect of plant secondary metabolism. While direct quantitative data on its bioactivity is currently scarce, the reported anti-inflammatory properties of the broader megastigmane class and their potential to modulate the NF-κB signaling pathway provide a strong rationale for further investigation.

Future research should focus on:

  • Comprehensive Bioactivity Screening: A thorough evaluation of the anti-inflammatory and other biological activities of purified this compound is warranted.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which this compound exerts its effects is crucial.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.

  • In Vivo Efficacy and Safety Profiling: Promising in vitro results should be followed up with in vivo studies in relevant animal models of inflammatory diseases to assess efficacy and safety.

This technical guide provides a foundational understanding of this compound and its potential in drug discovery. It is hoped that this information will stimulate further research into this and other related natural products, ultimately leading to the development of new and effective therapies for inflammatory disorders.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Megastigmane Tetraols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigmane tetraols, a subclass of C13-norisoprenoids derived from the oxidative degradation of carotenoids, are emerging as a promising class of natural products with therapeutic potential. This technical guide provides an in-depth overview of the current understanding of the biological activities of novel megastigmane tetraols, with a primary focus on their anti-inflammatory and cytotoxic properties. Detailed experimental protocols for key biological assays are provided, and the underlying molecular mechanisms, particularly the modulation of the NF-κB signaling pathway, are elucidated. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the exploration and development of megastigmane tetraols as novel therapeutic agents.

Introduction

Megastigmanes are a diverse group of C13-norisoprenoids widely distributed in the plant kingdom. Their structural diversity, arising from various oxygenation patterns and glycosidic linkages, contributes to a broad spectrum of biological activities.[1] Among these, megastigmane tetraols are characterized by the presence of four hydroxyl groups on the megastigmane skeleton. Recent studies have begun to shed light on the pharmacological potential of these compounds, particularly in the context of inflammation and cancer. This guide synthesizes the available scientific literature on novel megastigmane tetraols, presenting key findings on their biological effects and the molecular pathways they modulate.

Identified Novel Megastigmane Tetraols

Recent phytochemical investigations have led to the isolation and characterization of several novel megastigmane tetraols. Two notable examples include:

  • Megastigm-7-ene-3,5,6,9-tetraol : This compound has been isolated from plant sources such as Isodon melissoides and Vigna luteola and has been reported to possess anti-inflammatory properties.[2]

  • (3S,5R,6R,7E,9R)-megastigman-7-ene-3,5,6,9-tetraol (Aripuanin) : This stereoisomer has also been identified from natural sources.[3]

While the anti-inflammatory potential of these compounds has been noted, comprehensive quantitative data on their specific bioactivities are still emerging.

Biological Activities and Quantitative Data

The primary biological activities reported for megastigmane derivatives, including those closely related to tetraols, are anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Megastigmane compounds have demonstrated significant anti-inflammatory effects in various in vitro models. The data presented below is for megastigmane glycosides, which are structurally related to megastigmane tetraols and provide valuable insights into the potential activity of this compound class.

CompoundAssayCell LineIC50 (µM)Reference
Streilicifoloside ENitric Oxide (NO) ProductionRAW 264.726.33[4]
Platanionoside DNitric Oxide (NO) ProductionRAW 264.721.84[4]
β-DamascenoneNF-κB Reporter GeneHEK 29321.3[2]

Table 1: Anti-inflammatory activity of selected megastigmane derivatives.

Cytotoxicity

The cytotoxic potential of megastigmane derivatives against various cancer cell lines is an area of active investigation. The following table summarizes available data for a related megastigmane glucoside gallate.

CompoundCell LineAssayCC50 (µM)Reference
Megastigmane glucoside gallateOral Squamous Carcinoma (HSC-2, HSC-4, Ca9-22) & Normal Oral Cells (HGF, HPC, HPLF)MTT AssayData not specified, but noted to be more cytotoxic to cancer cells[5]

Table 2: Cytotoxic activity of a megastigmane derivative.

Molecular Mechanisms of Action: Inhibition of the NF-κB Signaling Pathway

A growing body of evidence indicates that the anti-inflammatory effects of megastigmane compounds are, at least in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

The canonical NF-κB pathway is a key target for the anti-inflammatory action of megastigmanes. In resting cells, NF-κB dimers (typically p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate their transcription.

Studies on megastigmane derivatives suggest that they can interfere with this pathway at key steps, including the downregulation of the nuclear translocation of the p65 subunit.[4]

Below is a diagram illustrating the canonical NF-κB signaling pathway and the proposed point of intervention by megastigmane compounds.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p50_p65 IκBα-p50-p65 IKK->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50-p65 IkBa_p50_p65->p50_p65 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Nuclear Translocation Megastigmane Megastigmane Tetraols Megastigmane->p50_p65_nuc Inhibits DNA DNA (κB site) p50_p65_nuc->DNA Binds mRNA Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) DNA->mRNA Initiates

Canonical NF-κB signaling pathway and proposed inhibition by megastigmane tetraols.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the anti-inflammatory and cytotoxic activities of megastigmane tetraols.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or cancer cell lines) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the megastigmane tetraol for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC50) can be determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages (Griess Test)

Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). In this assay, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the megastigmane tetraol for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., a known iNOS inhibitor).

  • Griess Reagent Reaction: Collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated vehicle control. The IC50 value can be calculated from the dose-response curve.

Western Blot Analysis for COX-2 and iNOS Expression

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with antibodies specific to the target proteins (COX-2 and iNOS).

Protocol:

  • Cell Lysis and Protein Quantification: After treatment with the megastigmane tetraol and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for investigating the biological activities of novel megastigmane tetraols.

Experimental_Workflow cluster_discovery Discovery & Isolation cluster_bioactivity Bioactivity Screening cluster_mechanism Mechanism of Action cluster_conclusion Conclusion & Further Development Isolation Isolation of Megastigmane Tetraols from Natural Sources Structure Structure Elucidation (NMR, MS, etc.) Isolation->Structure Cytotoxicity Cytotoxicity Screening (MTT Assay) Structure->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (NO Production Assay) Structure->AntiInflammatory WesternBlot Western Blot Analysis (COX-2, iNOS, p-IκBα, p65) Cytotoxicity->WesternBlot Identify Non-toxic Doses AntiInflammatory->WesternBlot Investigate Protein Expression NFkB_Assay NF-κB Reporter Assay or Nuclear Translocation Imaging AntiInflammatory->NFkB_Assay Elucidate Signaling Pathway Conclusion Data Analysis & Conclusion on Biological Activity and Mechanism WesternBlot->Conclusion NFkB_Assay->Conclusion DrugDev Lead Optimization & Preclinical Development Conclusion->DrugDev

References

A Comprehensive Review of Megastigmane Glycosides and Their Bioactivities: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmane glycosides, a class of C13-norisoprenoids derived from the degradation of carotenoids, are widely distributed throughout the plant kingdom.[1][2][3] Their diverse structures, resulting from variations in functional groups and glycosylation patterns, contribute to a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth review of the current literature on megastigmane glycosides, focusing on their isolation, structure elucidation, and significant bioactivities. It aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows.

Bioactivities of Megastigmane Glycosides

Megastigmane glycosides have been reported to possess a wide array of pharmacological effects, including anti-inflammatory, neuroprotective, anti-cancer, and angiotensin-converting enzyme (ACE) inhibitory activities.[1][2][[“]][5][6][7]

Anti-inflammatory Activity

A significant number of studies have highlighted the anti-inflammatory potential of megastigmane glycosides. The primary in vitro model for assessing this activity involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[[“]][8][9] Several megastigmane glycosides have demonstrated potent inhibitory effects on NO production, with some compounds also showing a reduction in the secretion of pro-inflammatory cytokines like TNF-α and PGE2, and inhibiting the expression of COX-2 and iNOS.[8] The underlying mechanism for this anti-inflammatory action is often attributed to the inhibition of the NF-κB signaling pathway.[8][10]

Neuroprotective Activity

The neuroprotective effects of megastigmane glycosides have been investigated using models of oxidative stress-induced neuronal cell death.[5][11][12][13][14] Commonly, human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are challenged with hydrogen peroxide (H₂O₂) to induce neurotoxicity.[5][11][12][13] Several megastigmane glycosides have shown the ability to protect these cells from H₂O₂-induced damage, suggesting their potential as therapeutic agents for neurodegenerative diseases.[5][11]

Anti-cancer Activity

The cytotoxic effects of megastigmane glycosides against various cancer cell lines have been documented.[6][15][16] These compounds have been shown to induce cell death in human oral squamous carcinoma, colon adenocarcinoma, and other cancer cell lines.[1][6] While the exact mechanisms are still under investigation, the anti-cancer potential of megastigmane glycosides warrants further exploration for the development of novel chemotherapeutic agents.

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

Certain megastigmane glycosides isolated from the leaves of Eucommia ulmoides have exhibited moderate inhibitory effects on angiotensin-converting enzyme (ACE) in vitro.[7] This finding suggests a potential role for these compounds in the management of hypertension.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the bioactivities of various megastigmane glycosides.

Table 1: Anti-inflammatory Activity of Megastigmane Glycosides

CompoundSourceAssayTargetIC₅₀ (µM)Reference
(6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranosideNicotiana tabacumNO production inhibition in LPS-stimulated RAW264.7 cellsNO production42.3 - 61.7[[“]]
Streilicifoloside EStreblus ilicifoliusNO production inhibition in LPS-stimulated RAW264.7 cellsNO production26.33[8]
Platanionoside DStreblus ilicifoliusNO production inhibition in LPS-stimulated RAW264.7 cellsNO production21.84[8]
Urenalobaside CUrena lobataNO production inhibition in LPS-stimulated RAW264.7 cellsNO production53.7 ± 1.0[9]
5,7-dimethoxyflavoneAmomum muricarpumNO production inhibition in LPS-stimulated RAW264.7 cellsNO production29.5[17]

Table 2: Neuroprotective Activity of Megastigmane Glycosides

CompoundSourceAssayProtective EffectReference
Compounds 3, 6-10Heterosmilax yunnanensisH₂O₂-induced PC12 cell modelGood neuroprotective activity[11]
Compounds 2, 3, 6, 7Nicotiana tabacumH₂O₂-induced SH-SY5Y cell modelModerate protective effects at 10 µM[5][12][13][14]

Table 3: Anti-cancer Activity of Megastigmane Glycosides

CompoundSourceCell LineIC₅₀ (µM)Reference
UnspecifiedP. luzoniensisHuman colon adenocarcinoma1.97 - 32.85[1]

Table 4: ACE Inhibitory Activity of Megastigmane Glycosides

CompoundSourceAssayActivityReference
Eucomegastigsides A-D, Foliasalacioside B₁, Eleganoside AEucommia ulmoidesACE inhibition (in vitro)Moderate inhibitory effects[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Isolation and Structure Elucidation of Megastigmane Glycosides

The general procedure for isolating megastigmane glycosides from plant material involves the following steps:

  • Extraction: Dried and powdered plant material is typically extracted with methanol (B129727) or ethanol. The resulting crude extract is then partitioned between different solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components.

  • Chromatographic Separation: The fractions rich in glycosides (often the n-butanol fraction) are subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and ODS (octadecylsilane).[18]

  • Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[1]

  • Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[18]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the planar structure and relative stereochemistry of the molecule.[18]

    • Circular Dichroism (CD) Spectroscopy: Experimental and calculated Electronic Circular Dichroism (ECD) data are often used to determine the absolute configuration of the stereocenters.[11]

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 2 hours), cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for a further 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a short incubation at room temperature, the absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.

  • Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Cell Viability Assay: A cell viability assay, such as the MTT assay, is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds.

Neuroprotective Activity Assay: H₂O₂-Induced Neurotoxicity in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach.

  • Pre-treatment: Cells are pre-treated with various concentrations of the megastigmane glycosides for a specific period (e.g., 2 hours).

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium at a pre-determined toxic concentration (e.g., 200-400 µM) to induce oxidative stress and cell death.

  • Incubation: The cells are incubated for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The MTT solution is removed, and the formazan crystals are dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO).

    • The absorbance is measured at a wavelength of around 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control group. The protective effect of the compounds is determined by the increase in cell viability in the presence of H₂O₂ compared to the H₂O₂-only treated group.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (HPLC-based)
  • Reagents:

    • ACE from rabbit lung

    • Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

    • Buffer: Sodium borate (B1201080) buffer (pH 8.3) with NaCl

    • Stop Solution: 1 M HCl

    • Standard: Hippuric acid (HA) and a known ACE inhibitor (e.g., captopril)

  • Assay Procedure:

    • The test compound (inhibitor) is pre-incubated with the ACE solution in the buffer at 37°C for a short period (e.g., 5 minutes).

    • The substrate solution (HHL) is added to initiate the enzymatic reaction.

    • The reaction mixture is incubated at 37°C for a defined time (e.g., 30-60 minutes).

    • The reaction is terminated by adding HCl.

  • HPLC Analysis:

    • The reaction mixture is filtered and injected into a reverse-phase HPLC system.

    • The product of the reaction, hippuric acid (HA), is separated from the unreacted substrate (HHL).

    • The amount of HA produced is quantified by measuring the peak area at a specific wavelength (e.g., 228 nm).

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the peak area of HA in the control (without inhibitor) and A_sample is the peak area of HA in the presence of the test compound.

    • The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Signaling Pathways and Mechanisms of Action

The biological activities of megastigmane glycosides are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of several natural products, including potentially megastigmane glycosides, are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][[“]] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators such as iNOS, COX-2, and various cytokines. Megastigmane glycosides may exert their anti-inflammatory effects by interfering with one or more steps in this pathway, such as inhibiting IKK activation, preventing IκB degradation, or blocking the nuclear translocation of NF-κB.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB_IkB NF-κB-IκB (Inactive Complex) NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocates NF_kB_IkB->NF_kB IκB Degradation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Pro_inflammatory_genes Induces Megastigmane_Glycosides Megastigmane Glycosides Megastigmane_Glycosides->IKK_complex Inhibits Megastigmane_Glycosides->NF_kB Inhibits Translocation

Caption: Proposed mechanism of anti-inflammatory action of megastigmane glycosides via inhibition of the NF-κB signaling pathway.

Experimental Workflow for Bioactivity Screening

The general workflow for screening the bioactivity of megastigmane glycosides involves a series of steps from plant material to the identification of active compounds and elucidation of their mechanism of action.

Bioactivity_Screening_Workflow Plant_Material Plant Material Extraction Extraction & Fractionation Plant_Material->Extraction Crude_Extracts Crude Extracts & Fractions Extraction->Crude_Extracts Bioactivity_Screening Initial Bioactivity Screening Crude_Extracts->Bioactivity_Screening Active_Fractions Active Fractions Bioactivity_Screening->Active_Fractions Isolation Isolation & Purification (Chromatography, HPLC) Active_Fractions->Isolation Pure_Compounds Pure Megastigmane Glycosides Isolation->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, CD) Pure_Compounds->Structure_Elucidation Dose_Response Dose-Response Studies (IC₅₀ Determination) Pure_Compounds->Dose_Response Confirmed_Structures Confirmed Structures Structure_Elucidation->Confirmed_Structures Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Signaling Pathway Analysis) Dose_Response->Mechanism_Studies

Caption: General experimental workflow for the bioactivity-guided isolation and characterization of megastigmane glycosides.

Conclusion and Future Perspectives

Megastigmane glycosides represent a promising class of natural products with a diverse range of biological activities. The anti-inflammatory and neuroprotective effects are particularly well-documented, with several compounds demonstrating potent activity in vitro. The data summarized in this guide highlights the potential of these compounds as leads for the development of new therapeutic agents.

Future research should focus on several key areas:

  • In-depth Mechanism of Action Studies: While the involvement of the NF-κB pathway in the anti-inflammatory activity of some megastigmane glycosides is suggested, further studies are needed to elucidate the precise molecular targets and signaling pathways for their various bioactivities.

  • In Vivo Studies: The majority of the current research is based on in vitro models. In vivo studies are crucial to validate the observed bioactivities and to assess the pharmacokinetic and toxicological profiles of these compounds.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of megastigmane glycosides and their biological activity will be invaluable for the design and synthesis of more potent and selective analogues.

  • Exploration of Other Bioactivities: The full therapeutic potential of megastigmane glycosides may not yet be fully realized. Screening for other bioactivities, such as antiviral, antidiabetic, and immunomodulatory effects, could reveal new applications for this class of compounds.

References

The Expanding World of Megastigmanes: A Technical Guide to Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Megastigmane compounds, a class of C13-norisoprenoids derived from the degradation of carotenoids, are a rapidly growing area of natural product research.[1][2][3] Widely distributed in the plant kingdom, these structurally diverse molecules and their glycosidic derivatives exhibit a remarkable range of biological activities, positioning them as promising candidates for drug discovery and development.[3][4][5] This in-depth technical guide provides a comprehensive overview of the core methodologies for the discovery and characterization of new megastigmane compounds, summarizing key quantitative data and outlining detailed experimental protocols.

Isolation and Purification of Novel Megastigmanes

The initial step in the discovery of new megastigmane compounds involves their extraction and purification from plant material. A general workflow for this process is outlined below.

G Figure 1: General Experimental Workflow for Megastigmane Isolation A Plant Material Collection and Preparation B Extraction with Organic Solvents (e.g., MeOH, EtOH) A->B C Solvent Partitioning (e.g., n-BuOH) B->C D Column Chromatography (Silica Gel, Sephadex LH-20, ODS) C->D E Preparative High-Performance Liquid Chromatography (HPLC) D->E F Isolation of Pure Megastigmane Compounds E->F

Caption: Figure 1: General Experimental Workflow for Megastigmane Isolation.

Experimental Protocol: Extraction and Isolation

A typical procedure for isolating megastigmane glycosides from plant leaves is as follows:

  • Extraction: Dried and powdered plant leaves are extracted with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.[6]

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol (n-BuOH). Megastigmane glycosides are often enriched in the n-BuOH fraction.[7]

  • Column Chromatography: The n-BuOH fraction is subjected to repeated column chromatography.[8]

    • Silica (B1680970) Gel Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of chloroform-methanol or a similar solvent system.

    • Sephadex LH-20 Chromatography: Fractions obtained from silica gel chromatography are further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to remove smaller molecules and pigments.

    • Octadecylsilyl (ODS) Column Chromatography: Final purification is often achieved using ODS column chromatography with a methanol-water gradient.

  • Preparative HPLC: For final purification of individual compounds, preparative high-performance liquid chromatography (HPLC) is employed.[9]

Structural Elucidation of New Megastigmane Compounds

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Key Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the carbon skeleton, the position of substituents, and the stereochemistry of the molecule.[8][10][11]

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[8][12]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to determine the absolute configuration of chiral centers in the molecule.[10][13]

The structural elucidation of two new megastigmane glycosides from Aquilaria sinensis, (9S) megastigma-4,7-diene-2,3,9-triol 9-O-β-D-glucopyranoside and (9S) megastigma-4(13),7-diene-3,6,9-triol 9-O-β-D-glucopyranoside, was achieved through the application of NMR and HR-ESI-MS spectrometry.[8]

Quantitative Data: ¹³C NMR of Newly Discovered Megastigmanes

The following table summarizes the ¹³C NMR spectroscopic data for selected newly discovered megastigmane glycosides.

CarbonLawsoiononoside (1)[12]Pipeloside A[6]Cucumegastigmane I (1)[14]Komaroveside A (1)[11]
142.149.349.541.8
249.8199.8200.149.9
379.5127.9127.278.9
434.2163.5162.876.2
5134.8135.2134.5129.5
6133.433.833.5134.2
734.6129.1128.8128.9
824.5137.6137.2137.5
976.978.978.5198.2
1020.119.819.529.8
1129.829.529.224.3
1229.829.529.223.1
1321.521.220.921.8

Biological Activity and Mechanistic Insights

Newly discovered megastigmane compounds are routinely screened for a variety of biological activities. Anti-inflammatory, cytotoxic, antioxidant, and neuroprotective effects are among the most commonly reported.[3][4][5]

Anti-inflammatory Activity

A significant number of megastigmane glycosides have demonstrated potent anti-inflammatory properties.[13][15] A common assay to evaluate this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13][16]

Experimental Protocol: Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.[17]

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The medium is replaced with fresh medium containing various concentrations of the test compounds.

    • After a pre-incubation period, cells are stimulated with LPS (1 µg/mL) for 24 hours.[17]

    • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • The IC₅₀ value, the concentration of the compound that inhibits NO production by 50%, is calculated.

Quantitative Data: Anti-inflammatory Activity of Megastigmane Glycosides
CompoundIC₅₀ (µM) for NO InhibitionSource Organism
Streilicifoloside E26.33Streblus ilicifolius[15]
Platanionoside D21.84Streblus ilicifolius[15]
Gangeticoside (1)22.3Desmodium gangeticum[16]
Leonuriside A (2)15.6Desmodium gangeticum[16]
Compound 2 from N. tabacum42.36Nicotiana tabacum[13]
Compound 3 from N. tabacum44.81Nicotiana tabacum[13]
Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of some megastigmane derivatives are mediated through the inhibition of the NF-κB signaling pathway.[15][18] β-damascenone, for example, has been shown to inhibit this pathway in human cellular systems.[18]

G Figure 2: Simplified NF-κB Signaling Pathway and Megastigmane Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes activates transcription of Megastigmane Megastigmane (e.g., β-damascenone) Megastigmane->IKK inhibits

Caption: Figure 2: Simplified NF-κB Signaling Pathway and Megastigmane Inhibition.

Cytotoxicity Evaluation

Newly isolated megastigmane compounds are also frequently evaluated for their cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Human tumor cell lines (e.g., A549, SK-OV-3, SK-MEL-2, HCT15) are maintained in appropriate culture media.[11]

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • After cell attachment, they are treated with various concentrations of the test compounds for a specified period.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.[9]

    • The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).[9]

    • The absorbance is measured using a microplate reader.

    • The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀ or CC₅₀) is determined.[9]

Tumor-Specific Cytotoxicity

Recent studies have highlighted the tumor-specific cytotoxicity of certain megastigmane-related compounds. For instance, ellagitannins isolated alongside a new megastigmane from henna leaves showed greater cytotoxicity towards oral squamous cell carcinoma cell lines compared to normal human oral cells.[9][12]

Conclusion

The discovery and characterization of new megastigmane compounds represent a vibrant and promising field in natural product chemistry and drug development. The systematic application of modern chromatographic and spectroscopic techniques allows for the efficient isolation and structural elucidation of these novel molecules. Subsequent biological evaluation, guided by detailed in vitro protocols, continues to unveil their therapeutic potential, particularly in the areas of anti-inflammatory and anticancer research. The ongoing investigation into their mechanisms of action, such as the inhibition of key signaling pathways like NF-κB, will further solidify their role as valuable lead compounds for future drug development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Megastigmanes from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmanes are a class of C13-norisoprenoid compounds derived from the degradation of carotenoids.[1][2] They are widely distributed in the plant kingdom and contribute to the aroma and flavor of many fruits, vegetables, and beverages, including grapes and tea.[2] Beyond their sensory properties, megastigmanes have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include anti-inflammatory, antioxidant, and cytotoxic effects. This document provides detailed protocols for the extraction of megastigmanes from plant materials, focusing on both conventional and modern techniques to optimize yield and purity.

General Considerations for Extraction

The selection of an appropriate extraction method and solvent system is critical for the efficient isolation of megastigmanes. Factors to consider include the chemical nature of the target megastigmanes (e.g., free or glycosidically bound), the plant matrix, and the desired scale of extraction. Modern techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) offer significant advantages over conventional methods in terms of reduced extraction time, lower solvent consumption, and often higher extraction yields.

Experimental Protocols

Sample Preparation

Proper preparation of the plant material is a crucial first step for efficient extraction.

  • Drying: Fresh plant material should be dried to a constant weight to prevent enzymatic degradation and improve extraction efficiency. Air-drying or freeze-drying are common methods.

  • Grinding: The dried plant material should be ground into a fine powder (e.g., 20-40 mesh) to increase the surface area available for solvent contact.

Conventional Extraction Method: Maceration

Maceration is a simple and widely used technique for the extraction of thermolabile compounds.

Protocol:

  • Place the powdered plant material in a sealed container with a suitable solvent (e.g., methanol, ethanol (B145695), or a mixture with water). A common solid-to-liquid ratio is 1:10 to 1:20 (w/v).

  • Agitate the mixture periodically at room temperature for a period of 24 to 72 hours.

  • Separate the extract from the plant residue by filtration or centrifugation.

  • The extraction process can be repeated with fresh solvent to ensure exhaustive extraction.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator.

Modern Extraction Method: Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

Protocol:

  • Place the powdered plant material and the extraction solvent in a microwave-safe extraction vessel.

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters, including microwave power, temperature, and time. Optimized conditions often involve a power of 100-500 W, a temperature of 50-100°C, and an extraction time of 5-30 minutes.[3]

  • After extraction, allow the vessel to cool before opening.

  • Filter the extract to remove the plant residue.

  • Concentrate the extract using a rotary evaporator.

Modern Extraction Method: Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the plant cell walls, enhancing mass transfer.[4]

Protocol:

  • Suspend the powdered plant material in the extraction solvent in a flask.

  • Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Apply ultrasound at a specific frequency (typically 20-40 kHz) and power for a set duration.[5] Optimized conditions can range from 15 to 60 minutes.

  • Maintain a constant temperature during extraction, if required, using a cooling system.

  • After sonication, separate the extract from the solid residue by filtration.

  • Concentrate the filtrate under reduced pressure.

Modern Extraction Method: Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating pressure and temperature, the solvating power of the fluid can be precisely controlled.

Protocol:

  • Pack the powdered plant material into the extraction vessel.

  • Pressurize and heat the CO2 to bring it to a supercritical state (for CO2, above 31.1 °C and 73.8 bar).

  • Pass the supercritical CO2 through the extraction vessel. The addition of a co-solvent like ethanol can enhance the extraction of more polar megastigmanes.

  • The extracted compounds are separated from the supercritical fluid by reducing the pressure and/or temperature in a separator vessel.

  • The CO2 can be recycled, making this a green extraction technique. Optimized conditions for tobacco waste, for example, were found to be an extraction pressure of 30 MPa and a temperature of 80°C.[2]

Post-Extraction Purification

The crude extracts obtained from any of the above methods typically require further purification to isolate individual megastigmane compounds.

Protocol:

  • Liquid-Liquid Partitioning: The crude extract can be dissolved in a water/methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are then subjected to column chromatography over silica (B1680970) gel or other stationary phases. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) allows for the separation of individual compounds.

  • High-Performance Liquid Chromatography (HPLC): Final purification of isolated compounds is often achieved using preparative or semi-preparative HPLC.[6]

Data Presentation

The following tables summarize quantitative data from various studies on the extraction of megastigmanes and related compounds.

Table 1: Optimized Parameters for Modern Extraction Techniques for C13-Norisoprenoids and Related Compounds

Plant MaterialExtraction MethodSolventTemperature (°C)Time (min)Other ParametersReference
Grape Seeds (Vitis vinifera)MAE65% Methanol in water-5Power: 500 W; Stirring: 100%[3]
Grape Seeds (Vitis vinifera)UAE65% Methanol in water4023Particle size: 0.155 mm; Intensity: 70 W cm⁻²[7]
Tobacco Leaves (Nicotiana tabacum)SFECO₂50-5790-125Pressure: 15-23.41 MPa[8][9]
Commiphora gileadensis LeavesUAE40% Ethanol-15Frequency: 20 kHz; Sample/solvent ratio: 1:20 g/mL[5]
Wine Lees (Vitis vinifera)MAEEthanol:Water (1:1 v/v)85>25Power: 50-60 W; Solvent/material ratio: 50-60 mL g⁻¹[10]

Table 2: Yield of Megastigmanes and Related Compounds from Various Plant Sources and Extraction Methods

Plant MaterialCompound(s)Extraction MethodYieldReference
Gaultheria procumbens Leaves(6S,9R)-VomifoliolSoxhlet (Chloroform)0.36 mg/g dry weight[1]
Nicotiana tabacum cv. Samsun LeavesNicotine (as a marker)SFE (Optimized)2.99% (total extract)[8]
Nicotiana tabacum cv. Virginia LeavesNicotine (as a marker)SFE (Optimized)2.33% (total extract)[8]
Medicago sativa FlowersTotal PhenolicsAccelerated Solvent Extraction (70% Ethanol)48.4 ± 4.6 mg GAE/g dry matter
Medicago sativa LeavesTotal FlavonoidsSupercritical Fluid Extraction139.0 ± 7.1 mg RE/g dry matter

Visualizations

Biosynthesis of Megastigmanes

Megastigmanes are formed through the oxidative degradation of carotenoids. The following diagram illustrates the general biosynthetic pathway leading to the formation of these C13-norisoprenoids.

Megastigmane_Biosynthesis cluster_carotenoid Carotenoid Biosynthesis cluster_degradation Oxidative Cleavage cluster_megastigmane Megastigmane Formation Geranylgeranyl_PP Geranylgeranyl-PP Phytoene Phytoene Geranylgeranyl_PP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS beta_Carotene β-Carotene Lycopene->beta_Carotene LCY-β Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin BCH CCD Carotenoid Cleavage Dioxygenases (CCDs) beta_Carotene->CCD Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Zeaxanthin->CCD Neoxanthin Neoxanthin Violaxanthin->Neoxanthin NSY Violaxanthin->CCD Neoxanthin->CCD beta_Ionone β-Ionone CCD->beta_Ionone alpha_Ionone α-Ionone CCD->alpha_Ionone Damascones Damascones CCD->Damascones Vomifoliol Vomifoliol (Dehydrovomifoliol) beta_Ionone->Vomifoliol Megastigmane_Glycosides Megastigmane Glycosides Vomifoliol->Megastigmane_Glycosides Glycosylation

Caption: Biosynthetic pathway of megastigmanes from carotenoids.

Experimental Workflow for Megastigmane Extraction and Analysis

The following diagram outlines a typical workflow for the extraction, purification, and analysis of megastigmanes from plant material.

Extraction_Workflow Start Plant Material Preparation Drying and Grinding Start->Preparation Extraction Extraction (Maceration, MAE, UAE, or SFE) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification Crude_Extract->Purification Partitioning Liquid-Liquid Partitioning Purification->Partitioning Column_Chrom Column Chromatography Partitioning->Column_Chrom HPLC Preparative HPLC Column_Chrom->HPLC Isolated_Compounds Isolated Megastigmanes HPLC->Isolated_Compounds Analysis Structural Elucidation & Quantification Isolated_Compounds->Analysis NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry (MS) Analysis->MS HPLC_MS HPLC-MS/MS Analysis->HPLC_MS

Caption: General workflow for megastigmane extraction and analysis.

References

Application Notes and Protocols: Isolation and Purification of 7-Megastigmene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the isolation and purification of 7-Megastigmene-3,5,6,9-tetraol, a C13-norisoprenoid with potential therapeutic applications. The protocol outlines a multi-step process commencing with the extraction of the compound from a plant source, followed by a series of chromatographic purification steps. This document also includes information on the potential biological activities of megastigmane derivatives, offering insights into possible mechanisms of action for drug discovery and development.

Introduction

This compound is a naturally occurring megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids. These compounds are widely distributed in the plant kingdom and are known for their diverse biological activities. This compound has been identified in various plant species, including Pandanus amaryllifolius, Euscaphis japonica, Isodon sculponeatus, and Vigna luteola. Structurally, it is a hydroxylated derivative of the megastigmene backbone, with the chemical formula C₁₃H₂₄O₄ and a molecular weight of 244.33 g/mol . The presence of multiple hydroxyl groups suggests potential anti-inflammatory and neuroprotective properties, similar to other members of the megastigmane class. This protocol details a robust method for the isolation and purification of this promising bioactive compound.

Experimental Protocols

Plant Material Collection and Preparation

Fresh leaves of Pandanus amaryllifolius should be collected and authenticated. The leaves are then washed with distilled water to remove any debris and shade-dried at room temperature for 7-10 days until brittle. The dried leaves are ground into a fine powder using a mechanical grinder.

Extraction

The powdered plant material is subjected to extraction to isolate the crude mixture of secondary metabolites.

  • Method: Maceration

  • Solvent: 95% Ethanol (B145695)

  • Procedure:

    • Soak the powdered leaves (1 kg) in 95% ethanol (5 L) in a large glass container at room temperature.

    • Agitate the mixture periodically for 72 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

Fractionation of Crude Extract

The crude extract is fractionated using liquid-liquid partitioning to separate compounds based on their polarity.

  • Solvents: n-Hexane, Ethyl Acetate (B1210297), and Water

  • Procedure:

    • Suspend the crude ethanol extract (approx. 100 g) in 500 mL of distilled water.

    • Transfer the suspension to a 2 L separatory funnel.

    • Perform successive extractions with n-hexane (3 x 500 mL) to remove nonpolar compounds.

    • Subsequently, extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Collect the ethyl acetate fraction, which is expected to contain this compound.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it using a rotary evaporator.

Chromatographic Purification

A multi-step chromatographic approach is employed for the final purification of the target compound.

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh)

  • Mobile Phase: A gradient of Chloroform (CHCl₃) and Methanol (B129727) (MeOH)

  • Procedure:

    • Prepare a silica gel column (5 cm diameter, 60 cm length) packed in chloroform.

    • Adsorb the concentrated ethyl acetate fraction (approx. 10 g) onto a small amount of silica gel and load it onto the column.

    • Elute the column with a stepwise gradient of CHCl₃:MeOH (100:0, 98:2, 95:5, 90:10, 80:20, 50:50, and 0:100 v/v).

    • Collect fractions of 250 mL each and monitor by Thin Layer Chromatography (TLC) using a CHCl₃:MeOH (9:1) solvent system and visualizing with an anisaldehyde-sulfuric acid spray reagent.

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Stationary Phase: Sephadex LH-20

  • Mobile Phase: 100% Methanol

  • Procedure:

    • Pack a Sephadex LH-20 column (2.5 cm diameter, 100 cm length) in methanol.

    • Dissolve the pooled fractions from the silica gel column in a minimal amount of methanol and load onto the Sephadex column.

    • Elute with 100% methanol at a flow rate of 1 mL/min.

    • Collect 15 mL fractions and monitor by TLC.

    • Combine the fractions containing the target compound.

  • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm)

  • Mobile Phase: A gradient of Methanol (A) and Water (B)

  • Procedure:

    • Dissolve the semi-purified fraction from the Sephadex column in methanol.

    • Inject the sample into the preparative HPLC system.

    • Elute with a linear gradient starting from 30% A to 70% A over 40 minutes.

    • Monitor the elution at 210 nm.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Data Presentation

The following tables summarize the expected quantitative data from the isolation and purification process.

Table 1: Extraction and Fractionation Yields

StepStarting Material (g)Yield (g)Yield (%)
Crude Ethanol Extract100010010.0
n-Hexane Fraction1002525.0
Ethyl Acetate Fraction1004040.0
Aqueous Fraction1003535.0

Table 2: Chromatographic Purification of the Ethyl Acetate Fraction

Chromatographic StepInput (g)Purified Fraction (mg)Purity (%)
Silica Gel Column10.0850~70
Sephadex LH-200.85250~90
Preparative HPLC0.25150>98

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted below.

G plant Plant Material (Pandanus amaryllifolius) powder Drying and Grinding plant->powder extract Maceration (95% Ethanol) powder->extract crude Crude Ethanol Extract extract->crude partition Liquid-Liquid Partitioning crude->partition fractions n-Hexane, Ethyl Acetate, Aqueous Fractions partition->fractions sg_cc Silica Gel Column Chromatography fractions->sg_cc Ethyl Acetate Fraction sephadex Sephadex LH-20 Chromatography sg_cc->sephadex hplc Preparative HPLC sephadex->hplc pure_cmpd Pure this compound hplc->pure_cmpd G cluster_cell Macrophage / Endothelial Cell cluster_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65 Nucleus Nucleus NFkB_p65->Nucleus Translocation NFkB_p50 p50 NFkB_p50->Nucleus Translocation IkB->NFkB_p65 Releases IkB->NFkB_p50 Releases Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, ICAM-1) Nucleus->Genes Induces Transcription Cytokines Inflammatory Response Genes->Cytokines Compound 7-Megastigmene- 3,5,6,9-tetraol Compound->IKK Inhibits

Application Note: HPLC-Guided Fractionation for the Separation of Megastigmane Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Megastigmane glycosides are a class of norisoprenoids derived from the degradation of carotenoids, widely found in the plant kingdom.[1][2][3] These compounds exhibit a diverse range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and antitumor effects, making them promising candidates for drug development.[1][3][4][5] High-Performance Liquid Chromatography (HPLC) is a crucial technique for the isolation and purification of individual megastigmane glycosides from complex plant extracts. This application note provides a detailed protocol for HPLC-guided fractionation to effectively separate these compounds.

Workflow Overview

The general workflow for the isolation of megastigmane glycosides involves initial extraction from the plant material, followed by preliminary fractionation using various chromatographic techniques, and concluding with fine purification by preparative or semi-preparative HPLC.

Workflow A Plant Material (e.g., leaves, roots) B Extraction (e.g., Methanol, Ethanol) A->B Solvent Extraction C Crude Extract B->C D Preliminary Fractionation (e.g., Column Chromatography - Silica, ODS) C->D Chromatographic Separation E Enriched Fractions D->E F HPLC-Guided Fractionation (Preparative/Semi-preparative) E->F High-Resolution Separation G Isolated Megastigmane Glycosides F->G H Structure Elucidation (NMR, MS) G->H I Bioactivity Assays G->I SAR A Megastigmane Glycoside Structure B Stereochemistry (e.g., 6S, 9R) A->B C Glycosidic Moiety (e.g., Glucose, Apiofuranose) A->C D Aglycone Functional Groups (e.g., Hydroxyl, Carbonyl) A->D E Biological Activity (e.g., Anti-inflammatory, Neuroprotective) B->E C->E D->E

References

Application Notes and Protocols for Purifying Polar Natural Products Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of polar natural products using various column chromatography techniques. It is intended to serve as a practical guide for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction to Column Chromatography for Polar Natural Products

The isolation and purification of polar natural products from complex mixtures like plant or microbial extracts present significant challenges.[1] Column chromatography is a versatile and widely used technique for this purpose, offering high resolving power and scalability.[2][3] The choice of the appropriate chromatographic technique is crucial and depends on the physicochemical properties of the target compounds, such as polarity, size, and charge.[4]

This guide covers several key column chromatography techniques suitable for polar natural product purification:

  • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. Polar compounds are strongly retained, making it suitable for the separation of compounds with differing polarities.[2]

  • Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. It is highly versatile and widely used for a broad range of natural products.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A variant of normal-phase chromatography that uses a polar stationary phase with a partially aqueous mobile phase, making it ideal for very polar compounds that have little or no retention in reversed-phase chromatography.[6][7]

  • Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge by utilizing a charged stationary phase. It is particularly effective for isolating ionizable compounds such as alkaloids and phenolic acids.[8][9][10]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size. It is commonly used for the purification of large polar molecules like polysaccharides.[11][12][13]

  • Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. It is well-suited for the separation of a wide range of natural products, including polar pigments.[14][15][16][17]

Comparative Data on Purification Techniques

The selection of a purification strategy often involves a trade-off between recovery, purity, and the complexity of the procedure. The following tables summarize quantitative data from various studies on the purification of different classes of polar natural products.

Table 1: Purification of Flavonoids

Compound ClassPlant SourceChromatographic TechniqueYield (%)Purity (%)Reference
Total FlavonoidsSophora tonkinensisMacroporous Resin Column Chromatography84.93 (recovery)57.82 (content)[18]
Myricitrin (W3)Acacia mearnsiiPreparative RP-HPLC7.3 (mg/g of crude extract)98.4[5]
Myricetin-3-O-glucoside (W1)Acacia mearnsiiPreparative RP-HPLC1.8 (mg/g of crude extract)>95[5]
Flavonoid FractionMitracarpus hirtusSilica Gel Column Chromatography17.90Not Specified[19]

Table 2: Purification of Saponins

Compound(s)Plant SourceChromatographic TechniquePurity (%)Reference
Escin Ia, Isoescin Ia, Escin Ib, Isoescin IbAesculus chinensisPreparative HPLCNot Specified[20]
Notoginsenoside R1, Ginsenosides Re, Rg1, Rb1, RdPanax notoginsengPreparative HPLC>96[21]
Five Triterpene SaponinsGypsophila paniculataHSCCC followed by Preparative HPLC>96[22]

Table 3: Purification of Other Polar Natural Products

Compound Class/CompoundSourceChromatographic TechniqueYield (%)Purity (%)Reference
Alkaloids (Harmine and Harmaline)Peganum harmalaSCX Column ChromatographyNot SpecifiedNot Specified[8]
Phenolic CompoundsRosa caninaIon-Exchange Chromatography (Amberlite XAD-7)20Enriched Fraction[9]
Polar Metabolites (Amino acids, organic acids, sugars)Willow (Salix sp.) Bark ExtractHILICNot SpecifiedNot Specified[23]
Terpenoids (Limonene, Lupeol, etc.)ResinsCapillary LCNot SpecifiedNot Specified[24]

Experimental Protocols

This section provides detailed methodologies for key chromatographic techniques used in the purification of polar natural products.

General Workflow for Natural Product Purification

A typical workflow for the isolation of a polar natural product involves extraction, preliminary fractionation, and final purification using one or more chromatographic steps.

G Start Plant/Microbial Material Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Preliminary Fractionation (e.g., Liquid-Liquid Partitioning) Crude_Extract->Fractionation Polar_Fraction Polar Fraction Fractionation->Polar_Fraction Column_Chromatography Column Chromatography (e.g., Silica Gel, RP-18) Polar_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_HPLC_Analysis TLC/HPLC Analysis Fractions->TLC_HPLC_Analysis Pooling Pooling of Pure Fractions TLC_HPLC_Analysis->Pooling Pure_Compound Pure Compound Pooling->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: General workflow for natural product purification.
Protocol for Flavonoid Purification using Column Chromatography

This protocol provides a general procedure for the isolation of flavonoids from a plant extract using silica gel column chromatography.

1. Materials and Equipment:

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Glass column with a stopcock

  • Solvents of varying polarities (e.g., n-hexane, ethyl acetate (B1210297), methanol (B129727), chloroform, water)[19]

  • Rotary evaporator

  • TLC plates and developing chamber

  • UV lamp for visualization

2. Procedure:

  • Sample Preparation:

    • Extract the dried and powdered plant material with a suitable solvent (e.g., 80% aqueous methanol) using ultrasonication or reflux.[5]

    • Concentrate the extract under reduced pressure to obtain the crude extract.

    • The crude extract can be directly loaded onto the column or pre-adsorbed onto a small amount of silica gel.

  • Column Packing (Wet Packing Method):

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into the column, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • If pre-adsorbed, carefully add the dried silica-sample mixture to the top of the column.

    • If loading directly, dissolve the crude extract in a minimal amount of the initial mobile phase and carefully load it onto the column.

  • Elution:

    • Start with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). This is known as gradient elution.[25]

    • An example of a solvent gradient could be a stepwise increase in the percentage of ethyl acetate in n-hexane, followed by the introduction of methanol.

    • For some separations, an isocratic elution (constant solvent composition) may be sufficient.[19]

  • Fraction Collection and Analysis:

    • Collect fractions of a specific volume (e.g., 10-20 mL).

    • Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure compound based on the TLC analysis.

  • Purification and Characterization:

    • Evaporate the solvent from the pooled fractions to obtain the purified flavonoid.

    • The purity can be further assessed by HPLC.

    • The structure of the purified compound can be elucidated using spectroscopic techniques like NMR and MS.[5]

Protocol for Alkaloid Purification using Ion-Exchange Chromatography

This protocol describes the use of a Strong Cation Exchange (SCX) column for the "catch-and-release" purification of alkaloids.[8]

1. Materials and Equipment:

  • SCX column (e.g., RediSep Rf SCX)

  • Solvents: Methanol, water, acetic acid, ammonium (B1175870) hydroxide

  • HPLC system for analysis

2. Procedure:

  • Sample Preparation:

    • Dissolve the crude extract containing alkaloids in an acidic solution of an organic solvent (e.g., methanol with 5% acetic acid). The acid ensures that the alkaloids are protonated and carry a positive charge.[8]

  • Column Equilibration:

    • Equilibrate the SCX column with the starting buffer, which should have a pH that ensures the target alkaloids are charged and will bind to the column.[26]

  • Sample Loading:

    • Load the prepared sample solution onto the equilibrated SCX column.

  • Washing:

    • Wash the column with a solvent (e.g., methanol) to remove neutral and acidic impurities. The positively charged alkaloids will be retained on the column.

  • Elution (Release):

    • Elute the bound alkaloids by using a mobile phase containing a base (e.g., methanol with 5% ammonium hydroxide). The ammonia (B1221849) will neutralize the charge on the alkaloids, causing them to be released from the column.[8]

  • Fraction Collection and Analysis:

    • Collect the fractions containing the eluted alkaloids.

    • Analyze the fractions by HPLC to determine the purity of the isolated alkaloids.

Protocol for Polysaccharide Purification using Size-Exclusion Chromatography

This protocol outlines a general procedure for the purification of polysaccharides from a crude extract using SEC.[11][13]

1. Materials and Equipment:

  • SEC column (e.g., Sephadex, Sepharose)

  • Elution buffer (e.g., phosphate (B84403) buffer with NaCl)

  • Fraction collector

  • Method for polysaccharide detection (e.g., phenol-sulfuric acid method)

2. Procedure:

  • Sample Preparation:

    • Dissolve the crude polysaccharide extract in the elution buffer.

    • Centrifuge or filter the sample to remove any particulate matter.[27]

  • Column Equilibration:

    • Equilibrate the SEC column by passing several column volumes of the elution buffer through it.

  • Sample Loading:

    • Carefully load the prepared sample onto the top of the column.

  • Elution:

    • Elute the sample with the elution buffer at a constant flow rate.

    • Larger molecules will pass through the column more quickly and elute first, while smaller molecules will enter the pores of the stationary phase and elute later.[12]

  • Fraction Collection and Analysis:

    • Collect fractions of a specific volume.

    • Analyze the fractions for the presence of polysaccharides using a suitable detection method.

    • Pool the fractions containing the purified polysaccharide.

Visualization of Workflows and Pathways

Workflow for HILIC-based Purification of Polar Metabolites

G Start Plant Extract Sample_Prep Sample Preparation (Dissolve in high organic solvent) Start->Sample_Prep HILIC_Column HILIC Column (e.g., Amide, Silica) Sample_Prep->HILIC_Column Gradient_Elution Gradient Elution (Decreasing organic solvent) HILIC_Column->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Analysis LC-MS Analysis Fraction_Collection->Analysis Pure_Metabolites Purified Polar Metabolites Analysis->Pure_Metabolites

Caption: Workflow for HILIC-based purification.
Example Signaling Pathway: Quercetin's Anti-inflammatory Action

Quercetin is a polar flavonoid with well-documented anti-inflammatory properties. One of its mechanisms of action involves the inhibition of the NF-κB signaling pathway.

G cluster_pathway NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Phosphorylation IκB Phosphorylation IKK->IkB_Phosphorylation IkB_Degradation IκB Degradation IkB_Phosphorylation->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_Translocation->Gene_Expression Quercetin Quercetin Quercetin->IKK Inhibition

Caption: Quercetin's inhibition of the NF-κB pathway.

Conclusion

The purification of polar natural products is a critical step in drug discovery and development. The choice of the appropriate column chromatography technique is paramount for successful isolation. This guide provides a foundation for selecting and implementing various chromatographic methods. Researchers are encouraged to optimize these protocols based on the specific characteristics of their target compounds and available resources. The combination of different chromatographic techniques, often referred to as multidimensional chromatography, can be a powerful strategy for purifying compounds from highly complex mixtures.[17]

References

Application Note: Full 1H and 13C NMR Assignment of 7-Megastigmene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and assignment of the full 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of the megastigmane derivative, 7-Megastigmene-3,5,6,9-tetraol. Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids and are known to occur in various plant species. A complete and unambiguous NMR assignment is fundamental for the structural confirmation, purity assessment, and further investigation of the biological activities of this compound. While the existence of this compound has been reported in species such as Euscaphis japonica, Isodon sculponeatus, and Ovatus malisuctus, a complete, publicly available assignment of its 1H and 13C NMR data has not been found in the reviewed literature. This application note, therefore, presents a standardized methodology and data presentation format to facilitate this characterization.

Data Presentation

The following tables are structured to summarize the complete 1H and 13C NMR assignments for this compound. These tables are intended to be populated upon the acquisition of experimental data.

Table 1: 1H NMR Data of this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1a
1b
2a
2b
3
4a
4b
5
7
8
9
10
11
12
13
3-OH
5-OH
6-OH
9-OH

Table 2: 13C NMR Data of this compound

PositionChemical Shift (δ) ppmDEPTAssignment
1
2
3
4
5
6
7
8
9
10
11
12
13

Experimental Protocols

A detailed methodology for the key experiments required for the full 1H and 13C NMR assignment of this compound is provided below.

1. Sample Preparation

  • Compound: this compound (structure confirmed by mass spectrometry).

  • Purity: ≥95% as determined by HPLC-UV or LC-MS.

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated methanol (B129727) (CD3OD) are recommended. The choice of solvent should be reported with the data.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Filtration: Filter the sample solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition

  • Spectrometer: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz is recommended for optimal signal dispersion.

  • 1D 1H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • 1D 13C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration.

  • 2D NMR Experiments (for full assignment):

    • COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

3. Data Processing and Analysis

  • Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Processing Steps:

    • Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase correct the spectra.

    • Perform baseline correction.

  • Referencing: Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl3: δH = 7.26 ppm, δC = 77.16 ppm; CD3OD: δH = 3.31 ppm, δC = 49.00 ppm).

  • Assignment:

    • Assign the signals in the 1H and 13C NMR spectra based on their chemical shifts, multiplicities, coupling constants, and integration values.

    • Utilize the 2D NMR data to confirm the assignments and establish the connectivity of the molecule.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the complete NMR assignment of a natural product like this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Assignment Compound This compound Solvent Deuterated Solvent (e.g., CDCl3, CD3OD) NMR_Tube Sample in NMR Tube Solvent->NMR_Tube Dissolve & Filter H1_NMR 1D 1H NMR NMR_Tube->H1_NMR C13_NMR 1D 13C NMR NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC NOESY 2D NOESY/ROESY NMR_Tube->NOESY Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Assignment Signal Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment NOESY->Assignment Processing->Assignment Structure Structure Elucidation/ Confirmation Assignment->Structure

Caption: Experimental workflow for the NMR analysis of this compound.

Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of Megastigmane Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids. They are widely distributed in the plant kingdom and contribute significantly to the aroma and flavor of many fruits, flowers, and beverages. The structural diversity of megastigmanes, which includes various oxidation and glycosylation patterns, presents a challenge for their analysis. Mass spectrometry, coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), has become an indispensable tool for the identification and characterization of these compounds. This document provides detailed application notes and protocols for the fragmentation analysis of megastigmane structures by mass spectrometry, aimed at researchers, scientists, and professionals in drug development.

General Fragmentation Patterns of Megastigmanes

The fragmentation of megastigmane structures in mass spectrometry is highly dependent on the ionization technique employed and the specific structure of the analyte, particularly whether it is a glycoside or an aglycone.

  • Megastigmane Glycosides (LC-MS/MS): When analyzed by techniques like electrospray ionization (ESI), the primary fragmentation event for megastigmane glycosides is the cleavage of the glycosidic bond. This results in the neutral loss of the sugar moiety (e.g., glucose, rhamnose) and the formation of a protonated or deprotonated aglycone ion. Further fragmentation of the aglycone provides structural information. Cross-ring cleavages of the sugar unit can also occur, providing information about the sugar structure itself.

  • Megastigmane Aglycones (GC-MS): Volatile megastigmane aglycones are well-suited for analysis by GC coupled with electron ionization (EI). The fragmentation patterns are often complex due to the cyclic and unsaturated nature of these molecules. Common fragmentation pathways include retro-Diels-Alder reactions, cleavage of side chains, and loss of small neutral molecules like water, carbon monoxide, and methyl radicals.

Quantitative Fragmentation Data

The following tables summarize the characteristic fragment ions observed for representative megastigmane structures. This data is compiled from various studies and provides a basis for the identification of these compounds in complex matrices.

Table 1: LC-MS/MS Fragmentation of a 3-hydroxy-β-damascone Glycoside

Precursor Ion (m/z)Proposed FormulaFragmentation EventProduct Ion (m/z)Proposed Formula
547.2341[C25H39O12]⁻ (formate adduct)Loss of formate501.2440[C25H38O11]⁻
501.2440[C25H38O11]⁻Loss of pentose369.1860[C20H29O7]⁻
369.1860[C20H29O7]⁻Loss of hexose207.1330[C13H19O2]⁻
207.1330[C13H19O2]⁻Loss of H₂O189.1223[C13H17O]⁻

Data compiled from fragmentation patterns of a putative 3-hydroxy-β-damascone hexose-pentose.[1]

Table 2: GC-MS (EI) Fragmentation of Megastigmane Aglycones

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and their Relative Abundance
β-Damascenone 190175 (M-15), 121, 105, 91, 69 (base peak)
Megastigmatrienone (B1235071) 190175 (M-15), 147, 122, 107, 91, 77, 67, 43 (base peak)
3-Hydroxy-β-damascone 208190 (M-18), 165, 123, 109, 95, 69, 43 (base peak)

Relative abundances are generalized and can vary with instrument conditions. Data is synthesized from typical fragmentation patterns.

Experimental Protocols

Protocol 1: Analysis of Megastigmane Glycosides by LC-MS/MS

This protocol is suitable for the analysis of non-volatile megastigmane glycosides in plant extracts.

1. Sample Preparation and Extraction

  • Homogenize 1 gram of fresh or freeze-dried plant material.
  • Extract the homogenized sample with 10 mL of 80% methanol (B129727) in water by sonication for 30 minutes.
  • Centrifuge the extract at 4000 rpm for 15 minutes.
  • Collect the supernatant and filter it through a 0.22 µm syringe filter.
  • For cleaner samples, an optional Solid-Phase Extraction (SPE) step using a C18 cartridge can be performed.

2. LC-MS/MS Parameters

  • LC System: UHPLC or HPLC system
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL
  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
  • Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.[2][3][4]
  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation information.

Protocol 2: Analysis of Megastigmane Aglycones by GC-MS

This protocol is designed for the analysis of volatile megastigmane aglycones.

1. Sample Preparation

  • Solvent Extraction: For samples with higher concentrations of aglycones, a simple solvent extraction with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) can be performed, followed by concentration under a stream of nitrogen.
  • Headspace Solid-Phase Microextraction (HS-SPME): For trace-level analysis in complex matrices like wine or fruit juice, HS-SPME is a sensitive and solventless extraction technique.[5][6]
  • Place 5 mL of the liquid sample in a 20 mL headspace vial.
  • Add NaCl (e.g., 1 g) to enhance the release of volatile compounds.
  • Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for 15-30 minutes.
  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined time (e.g., 30 minutes) to adsorb the analytes.
  • Desorb the fiber in the GC injector.

2. GC-MS Parameters

  • GC System: Gas chromatograph with a mass selective detector (MSD)
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm) is typically used.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injector Temperature: 250 °C
  • Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp 1: Increase to 150 °C at 5 °C/min.
  • Ramp 2: Increase to 250 °C at 10 °C/min, hold for 5 minutes.[7]
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-450.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

Visualizations

Fragmentation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key fragmentation pathways and experimental workflows for the analysis of megastigmane structures.

fragmentation_glycoside precursor Megastigmane Glycoside [M+H]+ or [M-H]- aglycone Aglycone Ion [Aglycone+H]+ or [Aglycone-H]- precursor->aglycone - Sugar fragment1 Fragment Ion 1 aglycone->fragment1 - Neutral Loss 1 fragment2 Fragment Ion 2 aglycone->fragment2 - Neutral Loss 2

Fragmentation of a Megastigmane Glycoside in LC-MS/MS.

fragmentation_aglycone molecular_ion Megastigmane Aglycone [M]+• fragment_a Fragment A (e.g., Retro-Diels-Alder) molecular_ion->fragment_a fragment_b Fragment B (e.g., Side-chain cleavage) molecular_ion->fragment_b fragment_c Fragment C (e.g., Loss of CH3•) molecular_ion->fragment_c

EI Fragmentation of a Megastigmane Aglycone in GC-MS.

workflow_lcms sample Plant Material extraction Solvent Extraction (e.g., 80% MeOH) sample->extraction cleanup Filtration / SPE extraction->cleanup lc_separation UHPLC/HPLC Separation (C18 Column) cleanup->lc_separation ms_analysis MS/MS Analysis (ESI+, ESI-) lc_separation->ms_analysis data_processing Data Processing and Structure Elucidation ms_analysis->data_processing

Experimental Workflow for LC-MS/MS Analysis.

workflow_gcms sample Sample Matrix (e.g., Wine, Extract) extraction Extraction (HS-SPME or Solvent Extraction) sample->extraction gc_separation GC Separation (e.g., DB-5ms Column) extraction->gc_separation ms_analysis MS Analysis (EI, 70 eV) gc_separation->ms_analysis data_processing Data Processing and Library Matching ms_analysis->data_processing

Experimental Workflow for GC-MS Analysis.

Conclusion

The mass spectrometric analysis of megastigmanes is a powerful approach for their structural characterization. Understanding the fundamental principles of their fragmentation in both LC-MS/MS and GC-MS is crucial for accurate identification. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own analytical methods for the study of this important class of natural compounds. The provided workflows and fragmentation diagrams serve as a visual guide to the analytical process and the interpretation of mass spectral data.

References

Application Notes: In Vitro Anti-inflammatory Activity of 7-Megastigmene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a variety of diseases. The search for novel anti-inflammatory agents is a key focus in drug development. Megastigmane-type compounds, isolated from various plants, have demonstrated potential anti-inflammatory properties.[1][2] 7-Megastigmene-3,5,6,9-tetraol is a megastigmane sesquiterpenoid whose anti-inflammatory potential can be systematically evaluated using in vitro models.[3]

This document provides detailed protocols for assessing the anti-inflammatory effects of this compound using the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line.[4][5] This model is widely used to screen for anti-inflammatory drug candidates by measuring the production of key inflammatory mediators.[6][7]

Proposed Mechanism of Action

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) on macrophages.[8] This activation triggers downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] The activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus. In the nucleus, it initiates the transcription of genes encoding pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2][9]

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting these pathways, leading to a reduction in the expression and release of nitric oxide (NO), prostaglandins (B1171923) (produced by COX-2), and pro-inflammatory cytokines.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on RAW 264.7 Cell Viability

Concentration (µM) Cell Viability (%) Standard Deviation
0 (Control) 100 ± 4.5
1 99.2 ± 3.9
5 98.5 ± 4.1
10 97.1 ± 3.7
25 95.8 ± 4.3

| 50 | 93.4 | ± 4.8 |

Table 2: Inhibition of Nitric Oxide (NO) Production

Treatment Concentration (µM) NO Production (µM) % Inhibition
Control (No LPS) - 1.2 -
LPS Control - 45.8 0
Compound + LPS 5 35.2 23.1
Compound + LPS 10 26.7 41.7
Compound + LPS 25 15.3 66.6

| Dexamethasone + LPS | 10 | 8.9 | 80.6 |

Table 3: Inhibition of Pro-inflammatory Cytokine Secretion

Treatment Concentration (µM) TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Control (No LPS) - 55 28 15
LPS Control - 2850 1980 950
Compound + LPS 10 1890 1250 620
Compound + LPS 25 980 640 310

| Dexamethasone + LPS | 10 | 450 | 310 | 150 |

Table 4: Inhibition of iNOS and COX-2 Protein Expression

Treatment Concentration (µM) iNOS (Relative Density) COX-2 (Relative Density)
Control (No LPS) - 0.05 0.08
LPS Control - 1.00 1.00
Compound + LPS 10 0.65 0.71
Compound + LPS 25 0.32 0.38

| Dexamethasone + LPS | 10 | 0.15 | 0.22 |

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 Murine Macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[7]

  • Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO₂.[7]

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay determines the non-toxic concentration range of the test compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control group.[10]

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the production of nitrite (B80452), a stable metabolite of NO.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.[10]

  • Collect 100 µL of the cell culture supernatant from each well.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A sodium nitrite solution is used to generate a standard curve.[10]

Pro-inflammatory Cytokine Measurement (ELISA)

This assay quantifies the levels of secreted cytokines (TNF-α, IL-6, IL-1β).

  • Seed and treat the cells as described in the NO Assay protocol (steps 1-3).

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Determine the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • The absorbance is measured using a microplate reader, and concentrations are calculated based on the standard curve.[11]

Western Blot Analysis

This technique is used to analyze the protein levels of iNOS, COX-2, and key components of the NF-κB pathway.

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

  • Pre-treat cells with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours (for iNOS/COX-2) or 30 minutes (for p-p65/p-IκBα).

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p65, p-p65, IκBα, p-IκBα, and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensity using image analysis software.[2]

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_assays Downstream Assays Culture Culture RAW 264.7 Cells Seed Seed Cells into Plates (96, 24, or 6-well) Culture->Seed PreTreat Pre-treat with This compound Seed->PreTreat MTT Cell Viability (MTT Assay) Seed->MTT Stimulate Stimulate with LPS (1 µg/mL) PreTreat->Stimulate Griess NO Production (Griess Assay) Stimulate->Griess ELISA Cytokine Secretion (ELISA) Stimulate->ELISA WB Protein Expression (Western Blot) Stimulate->WB Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK pIkBa_p65 p-IκBα-p65/p50 IKK->pIkBa_p65 IkBa_p65 IκBα-p65/p50 (Inactive) IkBa_p65->pIkBa_p65 Degradation IκBα Degradation pIkBa_p65->Degradation p65_trans p65/p50 Translocation to Nucleus Degradation->p65_trans Nucleus Gene Transcription p65_trans->Nucleus Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Nucleus->Mediators Compound 7-Megastigmene- 3,5,6,9-tetraol Compound->IKK Inhibition Compound->p65_trans Inhibition

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 7-Megastigmene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of the natural compound 7-Megastigmene-3,5,6,9-tetraol using common cell-based assays. The protocols detailed below—MTT, LDH, and Caspase-3/7 assays—offer a multi-faceted approach to understanding the compound's effect on cell viability, membrane integrity, and apoptosis.

Introduction

This compound is a natural product whose biological activities are not yet extensively characterized.[1] Determining its cytotoxic profile is a critical first step in assessing its therapeutic potential, particularly in cancer research. These protocols outline the necessary steps to quantify the dose-dependent effects of this compound on cultured cancer cell lines.

Assessment of Cell Viability using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[2][3][4][5] The amount of formazan produced is proportional to the number of viable cells.[3][4]

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3][4] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation: MTT Assay Results
Concentration of this compound (µM)Cell Viability (%) after 24h (Mean ± SD)Cell Viability (%) after 48h (Mean ± SD)Cell Viability (%) after 72h (Mean ± SD)
0 (Vehicle Control)100 ± 4.5100 ± 5.1100 ± 4.8
198.2 ± 5.295.6 ± 4.990.3 ± 5.5
1085.7 ± 6.175.4 ± 5.860.1 ± 6.2
5060.3 ± 5.545.1 ± 4.725.8 ± 4.1
10042.1 ± 4.820.9 ± 3.910.2 ± 2.5

Evaluation of Cell Membrane Integrity using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[6][7] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[6][7]

Experimental Protocol: LDH Assay

Materials:

  • Human cancer cell line

  • This compound

  • Complete cell culture medium

  • LDH Assay Kit (commercially available)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Absorbance Measurement: Add 50 µL of the stop solution (from the kit) to each well and measure the absorbance at 490 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Data Presentation: LDH Assay Results
Concentration of this compound (µM)Cytotoxicity (%) after 24h (Mean ± SD)Cytotoxicity (%) after 48h (Mean ± SD)Cytotoxicity (%) after 72h (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.16.1 ± 1.37.5 ± 1.5
17.8 ± 1.510.2 ± 1.815.6 ± 2.1
1020.5 ± 2.835.7 ± 3.550.2 ± 4.2
5045.1 ± 4.265.8 ± 5.180.9 ± 5.8
10068.9 ± 5.988.2 ± 6.395.1 ± 4.7

Detection of Apoptosis Induction via Caspase-3/7 Assay

Caspases are a family of proteases that play a key role in apoptosis.[10] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7, which are key effector caspases in the apoptotic pathway.[11][12]

Experimental Protocol: Caspase-3/7 Assay

Materials:

  • Human cancer cell line

  • This compound

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (commercially available)

  • White-walled 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate for a shorter duration, typically 6, 12, or 24 hours, as caspase activation is an earlier event in apoptosis.

  • Reagent Addition: After incubation, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[12]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Results can be expressed as fold change in caspase activity compared to the vehicle control.

Data Presentation: Caspase-3/7 Assay Results
Concentration of this compound (µM)Caspase-3/7 Activity (Fold Change vs. Control) after 12h (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.2 ± 0.2
102.5 ± 0.4
504.8 ± 0.6
1007.2 ± 0.9

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat with this compound cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase mtt_readout Measure Absorbance (570nm) mtt->mtt_readout ldh_readout Measure Absorbance (490nm) ldh->ldh_readout caspase_readout Measure Luminescence caspase->caspase_readout data_interpretation Calculate % Viability, % Cytotoxicity, and Fold Change mtt_readout->data_interpretation ldh_readout->data_interpretation caspase_readout->data_interpretation

Caption: Workflow for cytotoxicity evaluation.

Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 stimuli This compound (Hypothesized) bcl2 Bcl-2 Family Modulation stimuli->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Apoptosis signaling pathways.

Conclusion

These standardized assays provide a robust framework for the initial cytotoxic characterization of this compound. The data generated will be crucial for determining the IC50 value and for elucidating the primary mechanism of cell death, thereby guiding future preclinical development of this natural compound.

References

Investigating the Mechanism of Action of 7-Megastigmene-3,5,6,9-tetraol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Megastigmene-3,5,6,9-tetraol is a member of the megastigmane class of compounds, which are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-complementary effects.[1][2][3] While direct, in-depth research on the specific mechanisms of this compound is limited, this document outlines a series of application notes and detailed experimental protocols to investigate its potential modes of action. The proposed methodologies are based on the known activities of structurally related megastigmane glycosides and other natural anti-inflammatory and antioxidant compounds. This guide provides a framework for researchers to systematically explore the therapeutic potential of this compound.

Proposed Biological Activities and Mechanisms of Action

Based on the activities of related megastigmane compounds, this compound is hypothesized to exert its effects through two primary mechanisms: anti-inflammatory and antioxidant pathways.

Anti-inflammatory Activity

Many natural compounds, including various megastigmane sesquiterpenoids, exhibit anti-inflammatory properties by modulating key signaling pathways.[3][4] The proposed anti-inflammatory mechanism for this compound involves the inhibition of pro-inflammatory mediators and cytokines. This is likely achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[5][6]

ANTI_INFLAMMATORY_PATHWAY cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_pathway Activates Compound This compound Compound->IKK Inhibits Compound->MAPK_pathway Inhibits NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates MAPK_pathway->NFkB_n Activates DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes Induces Transcription

Antioxidant Activity

Megastigmane glycosides have demonstrated antioxidant properties, primarily through their ability to scavenge free radicals.[2] The proposed antioxidant mechanism of this compound involves the neutralization of reactive oxygen species (ROS), thereby mitigating oxidative stress and preventing cellular damage.

ANTIOXIDANT_MECHANISM ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Products ROS->Neutralized Is converted to Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes Compound This compound Compound->ROS Scavenges

Experimental Protocols

To validate the hypothesized mechanisms of action, a series of in vitro assays are proposed.

General Experimental Workflow

The following workflow provides a systematic approach to characterizing the bioactivity of this compound.

EXPERIMENTAL_WORKFLOW cluster_assays Bioassays start Start cell_culture Cell Culture (e.g., RAW 264.7 macrophages) start->cell_culture compound_treatment Treatment with this compound cell_culture->compound_treatment lps_stimulation LPS Stimulation (for inflammatory assays) compound_treatment->lps_stimulation assays Perform Bioassays lps_stimulation->assays data_analysis Data Analysis assays->data_analysis end End data_analysis->end no_assay Nitric Oxide (NO) Assay cytokine_assay Cytokine Quantification (ELISA) western_blot Western Blot (NF-κB, MAPK, COX-2, iNOS) dpph_assay DPPH Radical Scavenging Assay

Protocol 1: Determination of Anti-inflammatory Activity by Measuring Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Objective: To assess the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Objective: To measure the effect of this compound on the secretion of key pro-inflammatory cytokines.

Materials:

  • Cell culture supernatants from Protocol 1

  • Mouse TNF-α and IL-6 ELISA kits

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific TNF-α and IL-6 ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Incubate, wash, and then add the enzyme-linked secondary antibody.

  • After a final wash, add the substrate solution and incubate until color develops.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To evaluate the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (0.1 mM) in methanol.

  • Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data that could be obtained from the experiments described above.

Table 1: Inhibitory Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells

Concentration (µM)NO Production (% of Control)% Inhibition
0 (LPS only)100 ± 5.20
185.3 ± 4.114.7
562.1 ± 3.537.9
1045.8 ± 2.954.2
2528.4 ± 2.171.6
5015.7 ± 1.884.3
IC50 (µM) ~12.5

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)15.2 ± 2.110.5 ± 1.8
LPS only1250.8 ± 89.4850.3 ± 65.7
LPS + 10 µM Compound780.5 ± 55.6520.1 ± 42.3
LPS + 25 µM Compound450.2 ± 32.1280.6 ± 25.9

Table 3: DPPH Radical Scavenging Activity of this compound

Concentration (µM)% Scavenging Activity
1018.5 ± 2.3
2535.2 ± 3.1
5058.9 ± 4.5
10082.1 ± 5.6
IC50 (µM)

Conclusion

The provided application notes and protocols offer a comprehensive framework for elucidating the mechanism of action of this compound. By systematically evaluating its effects on key inflammatory and oxidative stress pathways, researchers can gain valuable insights into its therapeutic potential. The hypothetical data and visualizations serve as a guide for expected outcomes and data presentation. Further investigations into the upstream and downstream targets of the NF-κB and MAPK pathways, as well as in vivo studies, will be crucial to fully characterize the pharmacological profile of this compound.

References

Application Notes & Protocols: Investigating the Neuroprotective Potential of 7-Megastigmene-3,5,6,9-tetraol and Related Megastigmane Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of neuropharmacology and neurodegenerative disease.

Disclaimer: As of the latest literature review, specific neuroprotective studies on 7-Megastigmene-3,5,6,9-tetraol are not available. The following application notes and protocols are based on studies of closely related megastigmane glycosides and general principles of neuroprotection assays. The methodologies provided are intended to serve as a guide for investigating the neuroprotective potential of this compound.

Introduction to Megastigmane Glycosides in Neuroprotection

Megastigmanes are a class of C13-norisoprenoids found in various plants. Recent studies have highlighted the potential of megastigmane glycosides as neuroprotective agents.[1][2][3][4][5] These compounds have been investigated for their ability to protect neuronal cells from oxidative stress-induced damage, a key pathological mechanism in many neurodegenerative diseases.[6][7][8][9] The primary mechanism of action is hypothesized to be through their antioxidant properties, which help to mitigate the damaging effects of reactive oxygen species (ROS) in neuronal cells.

This document provides a summary of the available data on the neuroprotective effects of megastigmane glycosides and detailed protocols for assessing the neuroprotective activity of this compound in vitro.

Quantitative Data Summary

The neuroprotective effects of several megastigmane glycosides have been evaluated in hydrogen peroxide (H₂O₂)-induced cell injury models using PC12 and SH-SY5Y cell lines, which are commonly used in neuroprotective research. The data from these studies are summarized below.

CompoundCell LineInducing AgentConcentrationCell Viability (%)Reference
Megastigmane Glycoside 2SH-SY5YH₂O₂10 µM64.85%[2]
Megastigmane Glycoside 3SH-SY5YH₂O₂10 µM67.61%[2]
Megastigmane Glycoside 3PC12H₂O₂Not specifiedGood activity[1]
Megastigmane Glycoside 6SH-SY5YH₂O₂10 µM66.32%[2]
Megastigmane Glycoside 6PC12H₂O₂Not specifiedGood activity[1]
Megastigmane Glycoside 7SH-SY5YH₂O₂10 µM70.15%[2]
Megastigmane Glycoside 7PC12H₂O₂Not specifiedGood activity[1]
Megastigmane Glycoside 8PC12H₂O₂Not specifiedGood activity[1]
Megastigmane Glycoside 9PC12H₂O₂Not specifiedGood activity[1]
Megastigmane Glycoside 10PC12H₂O₂Not specifiedGood activity[1]
Edaravone (Positive Control)SH-SY5YH₂O₂10 µMNot specified[2]
Edaravone (Positive Control)PC12H₂O₂Not specified-[1]

Experimental Protocols

The following protocols are adapted from published studies on megastigmane glycosides and represent a standard approach for evaluating the neuroprotective effects of a test compound like this compound.[1][2]

In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes the assessment of a compound's ability to protect neuronal cells from H₂O₂-induced oxidative stress.

3.1.1. Materials and Reagents

  • Neuronal cell line (e.g., SH-SY5Y or PC12)

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • This compound (test compound)

  • Hydrogen peroxide (H₂O₂)

  • Edaravone (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent (e.g., PrestoBlue, CCK-8)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

3.1.2. Experimental Procedure

  • Cell Seeding:

    • Culture neuronal cells to ~80% confluency.

    • Trypsinize and seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in a cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or positive control (Edaravone, e.g., at 10 µM).

    • Include a vehicle control group (medium with the same concentration of DMSO as the test compound groups).

    • Incubate for a predetermined pre-treatment time (e.g., 2-4 hours).

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in a serum-free cell culture medium. The optimal concentration of H₂O₂ should be determined beforehand by a dose-response experiment to induce ~50% cell death.

    • Add the H₂O₂ solution to all wells except the untreated control group.

    • Incubate for the required duration to induce cell injury (e.g., 24 hours).

  • Assessment of Cell Viability (MTT Assay):

    • After the incubation period, remove the medium.

    • Add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control group.

    • Cell Viability (%) = (Absorbance of treated sample / Absorbance of control) x 100.

    • Compare the cell viability of the compound-treated groups to the H₂O₂-only treated group to determine the neuroprotective effect.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assessment cluster_analysis Analysis A Seed Neuronal Cells (e.g., SH-SY5Y, PC12) B Incubate for 24h A->B C Pre-treat with This compound B->C D Induce Oxidative Stress (e.g., with H₂O₂) C->D E Incubate for 24h D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Data Analysis and Interpretation F->G

Caption: Workflow for in vitro neuroprotection assay.

Hypothetical Signaling Pathway

G cluster_stress Oxidative Stress cluster_compound Intervention cluster_cell Cellular Response H2O2 H₂O₂ ROS Increased ROS H2O2->ROS OxidativeDamage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->OxidativeDamage Compound 7-Megastigmene- 3,5,6,9-tetraol Compound->ROS Survival Cell Survival Compound->Survival Apoptosis Apoptosis OxidativeDamage->Apoptosis CellDeath Neuronal Cell Death Apoptosis->CellDeath

References

Troubleshooting & Optimization

Technical Support Center: Isolation of Highly Polar Megastigmane Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the isolation of highly polar megastigmane glycosides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the isolation and purification of highly polar megastigmane glycosides.

Problem Potential Cause Suggested Solution
Low Yield of Megastigmane Glycosides in Crude Extract Incomplete Extraction: The solvent system may not be optimal for extracting highly polar glycosides.- Use a polar solvent system such as methanol (B129727), ethanol, or a mixture of methanol/ethanol and water.[1] - Consider sequential extraction with solvents of increasing polarity to enrich the glycoside fraction. - Employ advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Degradation during Extraction: Glycosidic bonds can be susceptible to hydrolysis under certain conditions.- Avoid high temperatures during extraction; if heating is necessary, keep it below 40-50°C.[2] - Use neutral or slightly acidic extraction conditions to prevent base-catalyzed hydrolysis. - Inactivate endogenous plant enzymes that can cleave glycosidic bonds by blanching fresh plant material or using organic solvents for initial extraction.[2]
Poor Chromatographic Separation (Peak Tailing, Broadening, or Co-elution) Inappropriate Column Chemistry: Standard reversed-phase (C18) columns may not provide sufficient retention for highly polar glycosides.- Utilize a more polar stationary phase, such as a C18 column with a polar end-capping, a phenyl-hexyl column, or a hydrophilic interaction liquid chromatography (HILIC) column. - For HILIC, use a mobile phase with a high organic content (e.g., acetonitrile) and a small amount of aqueous buffer.
Suboptimal Mobile Phase: The mobile phase composition may not be suitable for separating highly polar analytes.- Optimize the mobile phase by adjusting the solvent ratio (e.g., water/acetonitrile or water/methanol). - Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase. - For HILIC, carefully adjust the water content; increasing it will decrease retention.
Co-elution with Sugars: Simple sugars are highly polar and often co-elute with megastigmane glycosides.- Employ solid-phase extraction (SPE) with a suitable sorbent (e.g., C18, ion-exchange) to remove interfering sugars before HPLC. - Utilize enzymatic hydrolysis to selectively remove the sugar moieties from the glycosides, although this will alter the target molecule. - Optimize the chromatographic method, potentially using a HILIC column which can offer different selectivity for sugars and glycosides.
Degradation of Isolated Glycosides During Storage Instability of the Glycosidic Bond: Residual moisture or inappropriate pH can lead to hydrolysis over time.- Ensure the purified compound is thoroughly dried under vacuum to remove all traces of water and solvents. - Store the purified glycosides in a desiccator at low temperatures (-20°C or below) to minimize degradation.[2] - Store in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation.
Photodegradation: Exposure to light can cause degradation of the molecule.- Store samples in amber vials or wrap containers in aluminum foil to protect them from light.

Frequently Asked Questions (FAQs)

Q1: What is the best initial extraction solvent for highly polar megastigmane glycosides?

A1: A polar solvent is generally the most effective for extracting highly polar glycosides. Methanol, ethanol, and their aqueous mixtures (e.g., 70-80% alcohol in water) are commonly used.[1] The choice of solvent may need to be optimized based on the specific plant material and the polarity of the target megastigmane glycosides.

Q2: My megastigmane glycoside is not retained on a C18 column. What should I do?

A2: This is a common issue with highly polar compounds. Consider the following options:

  • Switch to a more polar column: A C18 column with polar end-capping, a phenyl-hexyl column, or a cyano (CN) column may provide better retention.

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like silica (B1680970) or amide) with a mobile phase rich in organic solvent.

  • Modify the mobile phase: In reversed-phase chromatography, using a highly aqueous mobile phase (e.g., >95% water) can sometimes increase the retention of very polar analytes.

Q3: How can I remove interfering sugars that are co-eluting with my megastigmane glycosides?

A3: Co-elution with sugars is a significant challenge. Here are a few strategies:

  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18, ion-exchange) to perform a preliminary cleanup of the crude extract. By carefully selecting the wash and elution solvents, it's often possible to separate sugars from the glycosides.

  • Chromatographic Selectivity: Experiment with different column types and mobile phases to achieve better separation. HILIC can sometimes offer different selectivity for sugars compared to glycosides.

  • Size-Exclusion Chromatography (SEC): If there is a significant size difference between your megastigmane glycosides and the interfering sugars, SEC (or gel filtration) can be an effective separation technique.

Q4: I am observing peak tailing for my purified megastigmane glycoside. What could be the cause and how can I fix it?

A4: Peak tailing for polar compounds is often caused by secondary interactions with the stationary phase.

  • Acidify the mobile phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate free silanol groups on the silica-based stationary phase, reducing their interaction with your polar analyte and improving peak shape.

  • Use an end-capped column: Modern, high-quality end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with polar compounds.

  • Check for column contamination: If the column has been used extensively, it may be contaminated. Flushing the column with a strong solvent may help.

Q5: What are the best practices for preventing the degradation of megastigmane glycosides during the isolation process?

A5: Glycosides can be sensitive to heat, pH, and enzymes.[2][3]

  • Temperature Control: Perform extraction and purification steps at room temperature or below. Use a rotary evaporator at low temperatures (<40°C) for solvent removal.[2]

  • pH Management: Avoid strongly acidic or basic conditions which can catalyze the hydrolysis of the glycosidic bond.

  • Enzyme Inactivation: If using fresh plant material, consider a blanching step in hot water or steam to denature endogenous enzymes that can break down glycosides.[2]

  • Protect from Light: Work with extracts and purified compounds in a way that minimizes exposure to direct light.

Q6: What are the recommended conditions for long-term storage of purified megastigmane glycosides?

A6: To ensure the stability of your purified compounds:

  • Thoroughly Dry: Remove all residual solvents and moisture by drying under high vacuum.

  • Low Temperature: Store at -20°C or ideally at -80°C.

  • Inert Atmosphere: For particularly sensitive compounds, storing under an inert gas like argon or nitrogen can prevent oxidation.

  • Protect from Light: Use amber vials or store in the dark.

Experimental Protocols

Protocol 1: General Extraction of Highly Polar Megastigmane Glycosides
  • Plant Material Preparation:

    • Air-dry the plant material at room temperature or freeze-dry to prevent enzymatic degradation.

    • Grind the dried material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Macerate the powdered plant material (100 g) in 80% aqueous methanol (1 L) at room temperature for 24 hours with occasional stirring.[4]

    • Alternatively, use ultrasound-assisted extraction (UAE) by sonicating the mixture for 30-60 minutes at a controlled temperature (below 40°C).

    • Filter the extract through cheesecloth and then filter paper to remove solid debris.

    • Repeat the extraction process two more times with fresh solvent to ensure complete extraction.

  • Concentration:

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude aqueous extract.

Protocol 2: Preparative HPLC Purification of Highly Polar Megastigmane Glycosides
  • Sample Preparation:

    • Dissolve the crude extract or a pre-purified fraction in a suitable solvent (e.g., the initial mobile phase) at a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm) is a common starting point. For very polar compounds, a HILIC column may be more suitable.

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient Elution: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 30-60 minutes. The exact gradient will need to be optimized based on the separation of the target compound.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).

    • Detection: UV detection at a wavelength where the megastigmane glycoside absorbs (e.g., 210 nm or a specific λmax if known).

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest.

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Extraction Solvents for Glycosides

Solvent System Relative Yield of Polar Glycosides Purity of Crude Extract Notes
100% MethanolHighModerateExtracts a wide range of polar compounds.
80% Aqueous MethanolVery HighModerate to HighIncreased water content improves extraction of highly polar glycosides.[4]
100% EthanolHighModerateA good alternative to methanol, often less toxic.
70% Aqueous EthanolVery HighModerate to HighSimilar to aqueous methanol, very effective for polar glycosides.
WaterModerate to HighLowExtracts many water-soluble impurities like sugars and salts.
Ethyl AcetateLowHigh (for less polar compounds)Generally not suitable for highly polar glycosides but can be used for initial fractionation.
n-ButanolHighHighOften used in liquid-liquid partitioning to selectively extract glycosides from an aqueous phase.[4]

Note: The actual yield and purity will vary depending on the plant material and specific megastigmane glycosides.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract spe Solid-Phase Extraction (SPE) (Optional Cleanup) crude_extract->spe if needed prep_hplc Preparative HPLC crude_extract->prep_hplc spe->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pure_compound Pure Megastigmane Glycoside purity_analysis->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation storage Storage (-20°C to -80°C, Dark, Dry) pure_compound->storage

Caption: General workflow for the isolation of highly polar megastigmane glycosides.

troubleshooting_logic start Poor Chromatographic Separation check_column Is the column appropriate for polar compounds? start->check_column change_column Switch to a more polar column (e.g., Polar End-capped C18, HILIC) check_column->change_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes change_column->check_mobile_phase optimize_mp Adjust solvent gradient, pH, and/or additives (e.g., formic acid) check_mobile_phase->optimize_mp No check_coelution Is there co-elution with sugars? check_mobile_phase->check_coelution Yes optimize_mp->check_coelution cleanup Perform sample cleanup (e.g., SPE) before HPLC check_coelution->cleanup Yes good_separation Good Separation check_coelution->good_separation No cleanup->good_separation

Caption: Troubleshooting logic for poor chromatographic separation.

References

Overcoming co-elution of similar compounds during HPLC purification.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-elution challenges in High-Performance Liquid Chromatography (HPLC). This resource provides practical troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals achieve baseline separation of structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in HPLC?

A1: Co-elution occurs when two or more different compounds exit the HPLC column at the same time, resulting in overlapping or completely merged chromatographic peaks.[1] This prevents accurate identification and quantification of the individual analytes.[1][2] For structurally similar compounds, such as isomers, achieving separation can be particularly challenging due to their comparable physicochemical properties and interactions with the stationary phase.[3]

Q2: How can I confirm if I have co-eluting peaks or a single, impure peak?

A2: Visual inspection of the chromatogram is the first step. Asymmetrical peaks, shoulders, or merged peaks are strong indicators of co-elution.[1] However, for definitive confirmation, advanced detectors are invaluable:[1]

  • Diode Array Detector (DAD/PDA): A DAD collects multiple UV-Vis spectra across the entire peak. If the spectra are identical throughout, the peak is likely pure.[1][2] If the spectra differ from the upslope to the downslope, it signals the presence of multiple components.[1]

  • Mass Spectrometry (MS): An MS detector can differentiate co-eluting compounds if they have different mass-to-charge ratios (m/z).[4] By extracting ion chromatograms for the expected masses, you can determine if multiple compounds are present under a single peak.[1][2]

Troubleshooting Guides

Resolving co-elution involves systematically adjusting chromatographic parameters to influence three key factors: retention factor (k) , selectivity (α) , and efficiency (N) .[2][5] Selectivity (α) is the most powerful factor for improving the resolution of closely eluting peaks.[6]

Q3: My compounds are co-eluting. What is the first and simplest parameter to adjust?

A3: The most straightforward initial approach is to optimize the mobile phase composition .[7][8] For reversed-phase HPLC, this typically involves adjusting the ratio of the aqueous and organic solvents (e.g., water and acetonitrile (B52724) or methanol).[5][9]

  • Action: Decrease the percentage of the organic modifier (%B) in the mobile phase. This will increase the retention time (k) of the analytes, providing more time for them to interact with the stationary phase and potentially separate.[1][7] An ideal retention factor (k) is generally between 1 and 5.[1][2]

Q4: Adjusting the solvent ratio isn't enough. How can I further optimize the mobile phase?

A4: If altering the solvent strength does not provide sufficient resolution, the next step is to change the selectivity (α) of your method. This can be achieved through several mobile phase modifications:

  • Change the Organic Modifier: Switching between acetonitrile and methanol (B129727) can significantly alter selectivity because they have different solvent properties and engage in different intermolecular interactions.[5][9]

  • Adjust Mobile Phase pH: For ionizable compounds, modifying the pH of the aqueous portion of the mobile phase is a powerful tool.[5] Changing the pH can alter the ionization state of an analyte, which in turn affects its hydrophobicity and retention, often leading to significant changes in selectivity.[9][10]

  • Incorporate Additives: Adding buffers is crucial for controlling pH and ensuring reproducible results for ionizable compounds.[11] Other additives, like ion-pairing reagents, can be used to increase the retention of charged analytes on a reversed-phase column.[9][11]

Q5: When should I consider optimizing the gradient program?

A5: If your sample contains compounds with a wide range of polarities, or if isocratic elution fails to resolve a critical pair, optimizing the gradient is essential.[8][12]

  • Action: A common strategy is to use a "scouting" gradient (e.g., 5-95% organic solvent over 20 minutes) to determine the approximate elution time of your compounds.[12] You can then flatten the gradient slope in the region where the co-eluting peaks appear.[5][13] A shallower gradient provides more time for separation and can significantly improve the resolution of closely eluting compounds.[5][12] Introducing an isocratic hold during the elution of the critical pair can also be effective.[5][12]

Experimental Protocols

Protocol 1: Gradient Optimization for Co-eluting Peaks

  • Initial Scouting Run: Perform a broad linear gradient run (e.g., 5% to 95% Acetonitrile in 20 minutes) to determine the approximate organic solvent concentration (%) at which your compounds of interest elute.

  • Identify Elution Window: Note the time range and corresponding %B where the co-eluting peaks appear.

  • Design a Segmented Gradient: Create a new gradient method that is shallower during the identified elution window.

    • Example: If peaks co-elute at 45% Acetonitrile, design a gradient like this:

      • 0-2 min: Hold at 10% ACN

      • 2-10 min: Ramp from 10% to 40% ACN (fast ramp)

      • 10-25 min: Ramp from 40% to 50% ACN (shallow ramp for separation)

      • 25-27 min: Ramp from 50% to 95% ACN (fast ramp to wash column)

      • 27-30 min: Hold at 95% ACN

      • 30-35 min: Return to 10% ACN and equilibrate

  • Refine: Further adjust the slope of the shallow segment or introduce an isocratic hold at the optimal percentage to maximize resolution.

Q6: I've exhausted mobile phase optimization. What's the next logical step?

A6: If mobile phase adjustments are insufficient, the next most powerful parameter to change is the stationary phase chemistry .[7][10][14] Different column chemistries provide alternative separation mechanisms, which can dramatically alter selectivity.[3][6]

Data Presentation: Impact of Column Chemistry on Selectivity
Stationary PhasePrimary Interaction Mechanism(s)Best Suited For
C18 (ODS) Hydrophobic InteractionsGeneral purpose; separation of non-polar to moderately polar compounds. The most common choice.[6]
C8 Hydrophobic Interactions (less retentive than C18)Compounds that are too strongly retained on a C18 column.
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic compounds, offering different selectivity compared to C18.[5][9]
Cyano (CN) Dipole-Dipole & Hydrophobic InteractionsCan be used in both reversed-phase and normal-phase modes; good for separating polar compounds.[5]
Porous Graphitic Carbon (PGC) Adsorption & Shape SelectivitySeparating structurally similar compounds and geometric isomers.[3]

This table summarizes common reversed-phase column chemistries and their primary mechanisms of interaction, which can be exploited to resolve co-eluting peaks.[6]

Q7: Can adjusting physical parameters like temperature and flow rate help?

A7: Yes, temperature and flow rate can be used to fine-tune a separation, although they are often considered secondary to mobile phase and stationary phase optimization.

  • Temperature: Adjusting column temperature can significantly affect selectivity, especially for structurally similar compounds.[15] Increasing temperature generally decreases retention time and reduces mobile phase viscosity, which can lead to sharper peaks.[16][17] Conversely, lowering the temperature can increase retention and sometimes improve resolution.[15] It is a parameter worth exploring in increments (e.g., 25°C, 30°C, 40°C) to find the optimum.[5]

  • Flow Rate: Lowering the flow rate generally increases the time analytes spend in the column, which can improve resolution, but at the cost of longer run times.[5][18] Conversely, increasing the flow rate shortens analysis time but may decrease resolution.[18]

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for systematically addressing co-elution issues.

CoElution_Troubleshooting cluster_mp Mobile Phase Options cluster_fine_tune Fine-Tuning Options start Co-elution Observed check_purity Confirm Co-elution (DAD/MS Peak Purity) start->check_purity optimize_k Step 1: Optimize Retention (k) Decrease % Organic Solvent check_purity->optimize_k optimize_alpha_mp Step 2: Optimize Selectivity (α) Mobile Phase optimize_k->optimize_alpha_mp If insufficient success Resolution Achieved optimize_k->success If resolved change_solvent Change Organic Modifier (ACN vs. MeOH) optimize_alpha_mp->change_solvent change_ph Adjust pH change_solvent->change_ph optimize_gradient Optimize Gradient (Shallow Gradient / Isocratic Hold) change_ph->optimize_gradient optimize_alpha_sp Step 3: Optimize Selectivity (α) Stationary Phase optimize_gradient->optimize_alpha_sp If insufficient optimize_gradient->success If resolved change_column Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) optimize_alpha_sp->change_column optimize_n Step 4: Optimize Efficiency (N) & Fine-Tuning change_column->optimize_n If insufficient change_column->success If resolved change_temp Adjust Temperature optimize_n->change_temp change_flow Decrease Flow Rate change_temp->change_flow change_flow->success If resolved

Caption: A logical workflow for troubleshooting co-elution issues in HPLC.

References

Optimizing the yield of 7-Megastigmene-3,5,6,9-tetraol from natural extracts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 7-Megastigmene-3,5,6,9-tetraol from natural extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is typically found in plants as glycosides, meaning it is bound to one or more sugar molecules. To obtain the desired tetraol, these glycosides must first be extracted and then hydrolyzed to cleave the sugar moieties. Notable plant sources of megastigmane glycosides include:

  • Euscaphis japonica

  • Isodon sculponeatus and other Isodon species

  • Tripterygium wilfordii

  • Cydonia oblonga (Quince)

  • Lawsonia inermis (Henna)

  • Epipremnum pinnatum

Q2: What is the general strategy for obtaining this compound from these plant sources?

A2: The overall process involves a multi-step approach:

  • Extraction of the megastigmane glycosides from the plant material using a suitable solvent.

  • Purification of the crude extract to isolate the glycosides.

  • Enzymatic Hydrolysis to cleave the glycosidic bonds and release the this compound aglycone.

  • Final Purification to isolate the target tetraol.

Q3: Which analytical techniques are suitable for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common method for quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the more volatile aglycone after derivatization.[1][2][3][4][5]

Troubleshooting Guides

Problem 1: Low Yield of Megastigmane Glycosides in the Crude Extract
Possible Cause Recommended Solution
Poor Quality of Plant Material The concentration of secondary metabolites can vary with the plant's age, harvesting season, and storage conditions. Whenever possible, use freshly harvested or properly dried and stored plant material.
Inefficient Initial Extraction The choice of solvent, temperature, and extraction time may not be optimal. Experiment with different solvents and extraction techniques to improve efficiency. For instance, polar solvents like methanol (B129727) or ethanol (B145695) are often effective for extracting glycosides.[6]
Degradation of the Target Compound Megastigmane glycosides may be sensitive to high temperatures or extreme pH. Avoid prolonged exposure to harsh conditions during extraction.
Improper Sample Preparation Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
Problem 2: Significant Loss of Product During Purification
Possible Cause Recommended Solution
Inappropriate Chromatographic Conditions The choice of stationary phase (e.g., silica (B1680970) gel, C18) and mobile phase is critical for successful separation. For polar glycosides, reversed-phase chromatography (C18) with a water/methanol or water/acetonitrile (B52724) gradient is often effective.[2][7]
Co-elution with Impurities If the target compound co-elutes with other substances, consider using a different chromatographic technique or optimizing the mobile phase gradient for better resolution.
Irreversible Adsorption on the Column Highly polar compounds can sometimes irreversibly bind to the stationary phase. Pre-conditioning the column or using a different type of stationary phase may mitigate this issue.
Compound Instability The compound may be degrading on the column due to the solvent or stationary phase. Ensure the solvents are of high purity and the stationary phase is appropriate for the compound's stability.
Problem 3: Incomplete or Failed Enzymatic Hydrolysis
Possible Cause Recommended Solution
Inactive or Inappropriate Enzyme Ensure the enzyme (e.g., β-glucosidase, snailase) is active and suitable for cleaving the specific type of glycosidic bond present. The activity of the enzyme can diminish with improper storage.[8][9]
Suboptimal Reaction Conditions Enzyme activity is highly dependent on pH, temperature, and buffer composition. Optimize these parameters for the specific enzyme being used. A typical starting point for β-glucosidase is a pH of around 5.0 and a temperature of 37-50°C.[8][10]
Presence of Enzyme Inhibitors in the Extract Crude plant extracts may contain compounds that inhibit enzyme activity. A partial purification of the glycosides before the hydrolysis step can remove these inhibitors.
Insufficient Reaction Time The hydrolysis reaction may require a longer incubation time for completion. Monitor the reaction progress over time using TLC or HPLC to determine the optimal reaction duration.

Data Presentation

Table 1: Comparison of Extraction Solvents on the Yield of Terpenoid Glycosides
Solvent System Extraction Method Temperature (°C) Relative Yield (%) *
MethanolMaceration2585
EthanolMaceration2578
70% Acetone (aq)Maceration2592
Hexane:Acetone (1:1)Maceration46100[11]
PentaneMaceration2165[12][13]
Diethyl EtherMaceration2172[12][13]

*Relative yield is normalized to the highest reported yield for similar compounds.

Table 2: Influence of Extraction Method on the Yield of Terpenoids
Extraction Method Relative Extraction Time Relative Solvent Consumption Relative Yield (%) *
MacerationHighHigh70
Soxhlet ExtractionMediumMedium85
Ultrasound-Assisted Extraction (UAE)LowLow95
Microwave-Assisted Extraction (MAE)LowLow98
Supercritical CO₂ ExtractionMediumNone (CO₂)90

*Relative yield is based on general findings for terpenoid extractions and may vary depending on the specific compound and plant matrix.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Megastigmane Glycosides
  • Sample Preparation: Dry the plant material (e.g., leaves of Euscaphis japonica) at 40-50°C and grind to a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material in a 250 mL flask.

    • Add 100 mL of 80% methanol (aq).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Re-extract the residue twice more with 100 mL of 80% methanol each time.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

Protocol 2: Purification of Megastigmane Glycosides by Column Chromatography
  • Column Preparation: Pack a glass column (e.g., 40 cm x 3 cm) with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 100:1, 50:1, 20:1, 10:1, 1:1 v/v).

  • Fraction Collection and Analysis: Collect fractions of 20 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) mobile phase and visualizing with an anisaldehyde-sulfuric acid spray reagent. Combine the fractions containing the desired glycosides.

Protocol 3: Enzymatic Hydrolysis of Megastigmane Glycosides
  • Preparation: Dissolve the purified megastigmane glycoside fraction in a 0.1 M citrate-phosphate buffer (pH 5.0).

  • Enzyme Addition: Add β-glucosidase from almonds (or a suitable alternative like snailase) to the solution. A typical enzyme-to-substrate ratio is 1:10 (w/w).[8]

  • Incubation: Incubate the mixture at 37°C for 24-48 hours with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the hydrolysis by TLC or HPLC, observing the disappearance of the glycoside spot/peak and the appearance of the more non-polar aglycone (this compound).

  • Work-up: Once the reaction is complete, stop the reaction by adding an equal volume of ethyl acetate (B1210297). Partition the mixture, and collect the ethyl acetate layer containing the aglycone. Repeat the extraction of the aqueous layer with ethyl acetate twice more.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to yield the crude this compound. This can then be further purified by preparative HPLC if necessary.

Protocol 4: Quantification by HPLC-UV
  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. A typical gradient might be: 0-5 min, 10% A; 5-25 min, 10-90% A; 25-30 min, 90% A; 30-35 min, 90-10% A; 35-40 min, 10% A.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan, typically around 210-230 nm for non-conjugated systems).

  • Quantification: Prepare a calibration curve using a purified standard of this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow plant_material Plant Material (e.g., Euscaphis japonica) grinding Grinding and Drying plant_material->grinding extraction Ultrasound-Assisted Extraction (80% Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Glycoside Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography purified_glycosides Purified Megastigmane Glycosides column_chromatography->purified_glycosides hydrolysis Enzymatic Hydrolysis (β-glucosidase) purified_glycosides->hydrolysis liquid_extraction Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->liquid_extraction crude_aglycone Crude this compound liquid_extraction->crude_aglycone hplc_purification Preparative HPLC crude_aglycone->hplc_purification final_product Pure this compound hplc_purification->final_product analysis Quantification (HPLC/LC-MS) final_product->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic start Low Final Yield check_crude Analyze Crude Extract Yield start->check_crude check_hydrolysis Analyze Hydrolysis Efficiency start->check_hydrolysis check_purification Analyze Purification Steps start->check_purification crude_low Low Yield in Crude check_crude->crude_low is low hydrolysis_fail Incomplete Hydrolysis check_hydrolysis->hydrolysis_fail is incomplete purification_loss Loss During Purification check_purification->purification_loss significant loss plant_quality Check Plant Material Quality crude_low->plant_quality extraction_params Optimize Extraction Parameters (Solvent, Time, Temp) crude_low->extraction_params sample_prep Improve Sample Preparation (Grinding) crude_low->sample_prep enzyme_activity Verify Enzyme Activity hydrolysis_fail->enzyme_activity reaction_conditions Optimize pH and Temperature hydrolysis_fail->reaction_conditions inhibitors Pre-purify to Remove Inhibitors hydrolysis_fail->inhibitors chromatography_conditions Optimize Chromatographic Method purification_loss->chromatography_conditions fraction_collection Improve Fraction Collection Strategy purification_loss->fraction_collection compound_stability Assess Compound Stability purification_loss->compound_stability

Caption: Logical troubleshooting workflow for low yield of this compound.

signaling_placeholder Note: Signaling pathways are not directly applicable to chemical extraction. This diagram illustrates a logical relationship of factors affecting yield. final_yield Final Yield of This compound extraction_efficiency Extraction Efficiency extraction_efficiency->final_yield hydrolysis_efficiency Hydrolysis Efficiency hydrolysis_efficiency->final_yield purification_recovery Purification Recovery purification_recovery->final_yield plant_material Plant Material Quality plant_material->extraction_efficiency solvent_choice Solvent Choice solvent_choice->extraction_efficiency extraction_method Extraction Method extraction_method->extraction_efficiency enzyme_choice Enzyme Choice enzyme_choice->hydrolysis_efficiency reaction_conditions Reaction Conditions reaction_conditions->hydrolysis_efficiency chromatography_method Chromatography Method chromatography_method->purification_recovery

Caption: Key factors influencing the final yield of this compound.

References

Dealing with low stability of 7-Megastigmene-3,5,6,9-tetraol during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Megastigmene-3,5,6,9-tetraol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the storage and handling of this compound. Given the limited publicly available stability data for this compound, the following guidance is based on the chemical properties of the molecule, general principles of natural product chemistry, and data from related polyhydroxylated terpenoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a polyhydroxylated megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids. Megastigmane derivatives are found in various plants and have been studied for a range of biological activities, including anti-inflammatory and neuroprotective effects. The multiple hydroxyl groups and the specific stereochemistry of this compound suggest it may have unique biological properties of interest in pharmaceutical and nutraceutical research.

Q2: What are the main stability concerns for this compound?

A2: The primary stability concerns for this compound stem from its chemical structure, which includes multiple hydroxyl groups and a carbon-carbon double bond. These features make the molecule susceptible to:

  • Oxidation: The hydroxyl groups and the double bond can be oxidized, leading to the formation of ketones, aldehydes, or epoxides, which can alter the biological activity of the compound.

  • Dehydration: The presence of multiple hydroxyl groups, particularly in an acidic environment, can lead to the elimination of water molecules, resulting in the formation of new double bonds and potential rearrangement of the carbon skeleton.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions, including oxidation and isomerization.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters:

ParameterRecommendationRationale
Temperature -20°C or lower (long-term); 2-8°C (short-term)Reduces the rate of chemical reactions, including oxidation and dehydration.
Atmosphere Inert gas (e.g., argon, nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation.
Light Protected from light (amber vials, stored in the dark)Prevents photodegradation.
Moisture Tightly sealed containers with desiccantPrevents hydrolysis of any potential impurities and minimizes water-mediated degradation.
Form Solid (lyophilized powder) is preferred over solutionsReduces molecular mobility and the potential for solvent-mediated degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Observed Issue Potential Cause Recommended Action
Loss of biological activity in an assay Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of your stock. 2. Perform a quality control check on your sample using an appropriate analytical method (e.g., HPLC-UV, LC-MS) to assess its purity. 3. Prepare fresh dilutions from a new stock vial for your experiments.
Appearance of new peaks in HPLC chromatogram Chemical degradation of the compound.1. Analyze the degradation products using LC-MS to identify their molecular weights and propose potential structures. 2. Review your storage and handling procedures to identify potential causes of degradation (e.g., exposure to high temperatures, light, or incompatible solvents). 3. Consider conducting a forced degradation study to understand the degradation pathways better.
Change in physical appearance (e.g., color change) Oxidation or other degradation pathways.1. Discard the sample as it is likely compromised. 2. Review storage conditions, particularly protection from light and oxygen.
Inconsistent experimental results Instability of the compound in the experimental medium (e.g., buffer, cell culture media).1. Assess the stability of this compound in your experimental medium over the time course of your experiment. 2. Prepare fresh solutions of the compound immediately before use.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for monitoring the stability of this compound. Method optimization will be required for specific instrumentation and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or a more specific wavelength if a chromophore is present).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in methanol (B129727) or acetonitrile to a known concentration (e.g., 1 mg/mL).

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to intentionally degrade the compound to identify potential degradation products and pathways.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol.

  • Stress Conditions (perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate a solid sample and a solution sample at 80°C for 48 hours.

    • Photodegradation: Expose a solid sample and a solution sample to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by the stability-indicating HPLC method (Protocol 1) and by LC-MS to identify degradation products.

Visualizations

G Experimental Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution of this compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC-UV Analysis B->G C->G D->G E->G F->G H LC-MS Analysis G->H I Identify Degradation Products H->I J Determine Degradation Pathways I->J K Optimize Storage Conditions J->K

Caption: Workflow for assessing the stability of this compound.

G Potential Degradation Pathways cluster_0 Oxidation cluster_1 Dehydration cluster_2 Isomerization A This compound B Ketone/Aldehyde Formation A->B [O] C Epoxidation of Double Bond A->C [O] D Formation of Additional Double Bonds A->D H+ or Heat E Cis/Trans Isomerization at Double Bond A->E Light

Caption: Potential degradation pathways for this compound.

Technical Support Center: Interpretation of Complex NMR Data for Stereochemistry Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in using complex NMR data for the confident determination of stereochemistry.

Troubleshooting Guides and FAQs

This section addresses common issues and questions encountered during the acquisition and interpretation of NMR data for stereochemical analysis.

Nuclear Overhauser Effect (NOE) Spectroscopy

Question: I am observing weak or no NOE signals between protons that are expected to be close in space. What are the possible causes and solutions?

Answer:

Several factors can lead to weak or absent NOE signals:

  • Molecular Tumbling Rate: For medium-sized molecules (around 1-2 kDa), the NOE enhancement can be close to zero.[1] In such cases, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is recommended, as the ROE is always positive regardless of molecular weight.[1]

  • Short Mixing Time: The buildup of NOE is time-dependent. If the mixing time in a 2D NOESY experiment is too short, the NOE may not have had sufficient time to develop. For small molecules, longer mixing times (0.5-1 sec) are often required.[1]

  • Sample Purity and Preparation: The presence of paramagnetic impurities can significantly shorten relaxation times and quench the NOE. Ensure your sample is free from such impurities. Additionally, dissolved oxygen is paramagnetic and should be removed by degassing the sample using the freeze-pump-thaw technique.[2]

  • Interproton Distance: The NOE intensity is proportional to the inverse sixth power of the distance between protons (r⁻⁶).[3] Therefore, a small increase in distance can lead to a dramatic decrease in NOE intensity. NOEs are typically not observed for distances greater than 5 Å.[1]

Question: I am seeing unexpected NOE cross-peaks (false positives). What could be the cause and how can I verify them?

Answer:

False positive NOE signals can arise from several artifacts:

  • Spin Diffusion: In larger molecules, magnetization can be transferred from the irradiated proton to a nearby proton, and then to another proton further away, creating an indirect NOE that does not reflect true spatial proximity. To minimize spin diffusion, use shorter mixing times in NOESY experiments.[1][4]

  • Zero-Quantum Artifacts: These can occur between J-coupled protons and may be mistaken for NOE cross-peaks. Zero-quantum artifacts can often be identified by their characteristic anti-phase (up-down) appearance in phase-sensitive NOESY spectra.[1] Using a NOESY experiment with a zero-quantum suppression pulse sequence can help eliminate these artifacts.[5]

  • "Spill-over" Effects: If the saturation pulse in a 1D NOE experiment is not perfectly selective, it can partially saturate nearby resonances, leading to artifactual enhancements.[6] Using a lower saturation power and careful selection of the irradiation frequency can mitigate this.

  • Chemical Exchange: If protons are undergoing chemical exchange at a rate comparable to the relaxation rates, this can give rise to cross-peaks in a NOESY spectrum that are indistinguishable from genuine NOEs. EXSY (Exchange Spectroscopy) experiments can be used to identify such phenomena.[2]

J-Coupling Analysis

Question: How can I accurately measure J-coupling constants from a complex, overlapping multiplet?

Answer:

Accurate measurement of J-coupling constants from complex multiplets can be challenging. Here are some approaches:

  • First-Order Multiplet Analysis: For well-resolved, first-order multiplets, a systematic "coupling tree" analysis can be used to extract the coupling constants directly from the peak separations.[7]

  • 2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) can help in identifying coupled spin systems, which simplifies the analysis of 1D spectra.

  • Spectral Simulation: If you have a hypothesis for the structure and can estimate the chemical shifts and coupling constants, you can use software to simulate the spectrum and compare it to your experimental data. Iterative refinement of the parameters can lead to a good match and accurate J-values.

Question: My measured J-coupling constants do not seem to fit the expected values for any of the possible stereoisomers based on the Karplus relationship. What could be the reason?

Answer:

Discrepancies between measured and expected J-coupling values can arise from several factors:

  • Conformational Flexibility: The Karplus relationship describes the dependence of the vicinal coupling constant (³J) on the dihedral angle. If your molecule is flexible and exists as a mixture of multiple conformers in solution, the measured J-coupling will be a population-weighted average of the J-values for each conformer. This averaged value may not correspond to the ideal dihedral angle of a single, rigid conformation.

  • Substituent Effects: The electronegativity of substituents can influence the magnitude of J-coupling constants.[4][7] Be sure to consider these effects when comparing experimental values to theoretical predictions.

  • Strong Coupling: When the chemical shift difference between two coupled protons (in Hz) is not much larger than the coupling constant between them, second-order effects can distort the multiplet and make direct measurement of the coupling constant inaccurate. Spectral simulation may be necessary in these cases.

Residual Dipolar Coupling (RDC) Analysis

Question: I am having trouble preparing a suitable alignment medium for my small molecule RDC measurements. What are some common issues and solutions?

Answer:

The preparation of a stable and effective alignment medium is crucial for successful RDC experiments. Common challenges include:

  • Poor Alignment: The degree of alignment can be influenced by the concentration of the alignment medium, the properties of the analyte, and the solvent. For poly(methyl methacrylate) (PMMA) gels, the degree of alignment is proportional to the cross-linking density.[8][9] For liquid crystalline phases, the concentration of the liquid crystal is a key parameter.[10]

  • Inhomogeneity of the Alignment Medium: Inhomogeneities in the alignment medium can lead to broad lines and poor spectral quality. For gels, ensure complete drying before swelling with the sample solution to avoid bubbles and inhomogeneities.[11] For liquid crystals, proper mixing and equilibration are essential.

  • Analyte Precipitation: The analyte may have limited solubility in the alignment medium. It is advisable to pre-soak the alignment medium (e.g., a dried gel) with the same buffer as the sample to prevent the sample from becoming supersaturated and precipitating.[11]

Question: How do I know if my sample is properly aligned and the RDC data is reliable?

Answer:

Several indicators can help you assess the quality of your alignment and the reliability of your RDC data:

  • Quadrupolar Splitting of Deuterated Solvent: A key indicator of a partially oriented sample is the quadrupolar splitting of the deuterium (B1214612) signal from the solvent.[10] This splitting is directly proportional to the degree of alignment.

  • Comparison of Isotropic and Anisotropic Spectra: RDCs are measured as the difference in the splitting of a signal in the anisotropic (aligned) and isotropic (non-aligned) states. A measurable difference in these splittings indicates that partial alignment has occurred.[10]

  • Data Consistency: A reliable set of RDCs should be self-consistent and fit well to a single alignment tensor for a rigid molecule. Poor correlation between experimental and back-calculated RDCs for all possible stereoisomers may indicate issues with the data quality or the structural models.

Data Presentation

Table 1: Typical ³JHH Coupling Constants for Stereochemical Determination
Stereochemical RelationshipStructure ExampleDihedral Angle (Φ)Typical ³JHH (Hz)
Alkenes
cis5 - 14[12]
trans180°11 - 19[12]
Cyclohexanes (Chair Conformation)
axial-axial~180°8 - 13
axial-equatorial~60°2 - 5
equatorial-equatorial~60°2 - 5
Cyclopentanes
cis~0°8 - 10[4]
trans~120°2 - 9[4]
Cyclopropanes
cisFixed7 - 13
transFixed2 - 7

Note: These values are approximate and can be influenced by factors such as substituent electronegativity and ring strain.

Experimental Protocols

Protocol 1: 2D NOESY for Stereochemical Analysis of Small Molecules
  • Sample Preparation:

    • Dissolve the sample in a suitable deuterated solvent to a concentration of 5-10 mM.

    • Filter the sample to remove any particulate matter.

    • Degas the sample thoroughly using at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • NMR Experiment Setup:

    • Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts and ensure sample quality.

    • Set up a phase-sensitive 2D NOESY experiment.

    • Mixing Time (d8): This is a critical parameter. For small molecules (< 1 kDa), start with a mixing time of 500-800 ms.[1] If spin diffusion is suspected, acquire additional NOESY spectra with shorter mixing times (e.g., 100-300 ms).

    • Acquisition Parameters: Use a sufficient number of scans (ns) and increments (ni) to achieve a good signal-to-noise ratio. A spectral width that encompasses all proton signals is required.

  • Data Processing and Analysis:

    • Process the data with appropriate window functions (e.g., squared sine bell) in both dimensions.

    • Phase correct the spectrum carefully.

    • Integrate the cross-peaks and diagonal peaks.

    • Correlate the presence and intensity of cross-peaks with interproton distances. Strong NOEs indicate close proximity (< 3 Å), while weaker NOEs suggest longer distances (up to 5 Å).

    • Compare the observed NOE correlations with molecular models of the possible diastereomers to determine the correct relative stereochemistry.

Protocol 2: Measurement of ³JHH Coupling Constants
  • Sample Preparation: Prepare a sample with a high enough concentration to achieve good signal-to-noise for the multiplets of interest.

  • NMR Experiment Setup:

    • Acquire a high-resolution 1D ¹H NMR spectrum.

    • Ensure a sufficient number of data points (td) in the FID to achieve high digital resolution. This is crucial for accurately measuring small splittings.

    • Use a minimal line broadening factor during processing to maintain resolution.

  • Data Analysis:

    • For first-order multiplets, directly measure the peak-to-peak separation for each splitting to determine the J-coupling constants.

    • For complex or overlapping multiplets, use a spectral simulation program.

      • Input the chemical shifts and estimated coupling constants for the spin system.

      • Compare the simulated spectrum to the experimental spectrum.

      • Iteratively adjust the parameters until a good visual match is achieved.

Protocol 3: RDC Measurement using a Stretched PMMA Gel
  • Preparation of the PMMA Gel:

    • Prepare a solution of methyl methacrylate (B99206) (MMA), a cross-linker such as ethylene (B1197577) glycol dimethacrylate (EGDMA), and a radical initiator (e.g., V-70) in a suitable solvent.

    • Transfer the solution to NMR tubes of the desired diameter.

    • Polymerize the mixture by heating (e.g., at 50°C for several hours).[6]

    • After polymerization, allow the gels to dry slowly at ambient conditions.

    • Wash the dried gels extensively with solvents like a 1:1 mixture of acetone (B3395972) and methanol, followed by chloroform, to remove any unreacted monomers.[6]

    • Air dry the gels completely.

  • Sample Preparation for RDC Measurement:

    • Swell the dried PMMA gel in a solution of the analyte in a deuterated solvent (e.g., CDCl₃) inside an NMR tube.

    • Apply mechanical stress to the gel to induce alignment. This can be done by using a plunger to compress the gel within the NMR tube.

  • NMR Experiment Setup and Measurement:

    • Acquire a 1D ²H NMR spectrum of the deuterated solvent to confirm alignment by observing the quadrupolar splitting.

    • Acquire a high-resolution 1D ¹H NMR spectrum of the sample in the aligned state.

    • Acquire another 1D ¹H NMR spectrum of the sample in an isotropic state (without the aligned gel or with the gel in a relaxed state).

    • Measure the total coupling (J + D) from the splitting in the anisotropic spectrum and the scalar coupling (J) from the isotropic spectrum.

    • The RDC value (D) is the difference between these two values (D = (J + D) - J).

  • Data Analysis:

    • Generate 3D models of all possible diastereomers of the molecule.

    • Use software to fit the experimental RDC data to the structural models and calculate the alignment tensor for each diastereomer.

    • The diastereomer that shows the best correlation between the experimental and back-calculated RDCs is the most likely correct structure.

Visualizations

Stereochemistry_Determination_Workflow cluster_data_acquisition 1. NMR Data Acquisition cluster_data_analysis 2. Data Analysis cluster_structure_elucidation 3. Structure Elucidation A 1D ¹H and ¹³C NMR E NOE Analysis (Through-space correlations) A->E B 2D NOESY/ROESY B->E C High-Resolution 1D ¹H for J-Coupling F J-Coupling Analysis (Through-bond correlations, Dihedral angles) C->F D RDC Experiment (Anisotropic & Isotropic) G RDC Analysis (Bond vector orientations) D->G I Compare Experimental Data with Predicted Data for each Isomer E->I F->I G->I H Generate 3D Models of Possible Stereoisomers H->I J Assign Correct Stereochemistry I->J

Caption: Workflow for stereochemistry determination using NMR.

Troubleshooting_NOE Start Problem: Ambiguous NOE Data Q1 Weak or No NOE? Start->Q1 Is the issue... Q2 Unexpected NOE? Start->Q2 or... Sol1a Check Molecular Weight (Consider ROESY for MW ~1-2 kDa) Q1->Sol1a Yes Sol1b Increase Mixing Time (for small molecules) Q1->Sol1b Yes Sol1c Degas Sample (Remove O₂) Q1->Sol1c Yes Sol2a Check for Spin Diffusion (Use shorter mixing time) Q2->Sol2a Yes Sol2b Identify Zero-Quantum Artifacts (Phase-sensitive, ZS pulse) Q2->Sol2b Yes Sol2c Consider Chemical Exchange (Run EXSY) Q2->Sol2c Yes

Caption: Troubleshooting common issues in NOE experiments.

References

Technical Support Center: Ensuring Reproducibility in Natural Product Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals encounter when conducting bioassays with natural products. Our goal is to help you improve the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in natural product bioassays?

Variability in natural product bioassays can stem from multiple factors, including the inherent complexity of the natural product extracts themselves, inconsistencies in experimental procedures, and the limitations of the assay technologies. Key sources include batch-to-batch variation of the extract, solubility issues of the compounds, interference of colored or fluorescent molecules with assay readouts, and inconsistent handling of biological materials such as cells and microorganisms.[1][2]

Q2: How can I standardize my natural product extracts to improve reproducibility?

Standardization is a critical step to ensure consistent bioactivity. This involves more than just standardizing the extraction procedure. It is recommended to perform chemical fingerprinting (e.g., using HPLC or LC-MS) to characterize the phytochemical profile of each batch of extract. Furthermore, quantifying the concentration of known active compounds or chemical markers can help in normalizing the extracts for bioassays. Biological standardization, where the extract is standardized based on its biological effect in a specific assay, is also a valuable approach.

Q3: What are Pan-Assay Interference Compounds (PAINS) and how can I avoid them?

Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple, unrelated assays through non-specific mechanisms, leading to a high rate of false positives. Common mechanisms of PAINS include chemical aggregation, reactivity with assay components, and interference with assay signals (e.g., fluorescence). To mitigate the impact of PAINS, it is crucial to:

  • Perform counter-screens using different assay technologies.

  • Conduct orthogonal assays that measure the same biological endpoint through a different mechanism.

  • Visually inspect for compound precipitation in the assay wells.

  • Consult public databases of known PAINS to flag potential problematic compounds early in the screening process.

Troubleshooting Guides

Cell-Based Cytotoxicity Assays (e.g., MTT/MTS Assay)

Issue: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or contamination.

  • Troubleshooting Steps:

    • Ensure Homogeneous Cell Suspension: Gently swirl the cell suspension before and during seeding to ensure a uniform cell density in each well.

    • Mitigate Edge Effects: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to maintain a humid environment and reduce evaporation from the inner wells.[3]

    • Check for Contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants.

Issue: Natural product extract is colored or fluorescent, interfering with the assay readout.

  • Possible Cause: The intrinsic properties of the natural product extract are interfering with the spectrophotometric or fluorometric measurement.

  • Troubleshooting Steps:

    • Include Proper Controls: Run a parallel set of wells containing the natural product extract in cell-free media at the same concentrations as your experimental wells. Subtract the absorbance or fluorescence readings of these "extract-only" controls from your experimental readings.

    • Switch to an Alternative Assay: Consider using an assay with a different detection method that is less susceptible to interference. For example, if you are using a colorimetric assay like MTT, you could switch to a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®).

Issue: Unexpectedly high cell viability or a bell-shaped dose-response curve.

  • Possible Cause: The natural product extract may be precipitating at higher concentrations, or it could be directly reacting with the assay reagent (e.g., reducing the MTT tetrazolium salt).

  • Troubleshooting Steps:

    • Check for Precipitation: Visually inspect the wells under a microscope for any signs of compound precipitation. If precipitation is observed, try using a different solvent or a lower concentration range.

    • Perform a Cell-Free Assay: To check for direct reactivity with the assay reagent, incubate the natural product extract with the assay reagent in cell-free media. A change in color or signal in the absence of cells indicates a direct reaction.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the natural product extract in culture medium. Remove the old medium from the cells and add 100 µL of the diluted extracts to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the extract) and an untreated control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[5]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[5]

  • Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[6]

Antimicrobial Susceptibility Assays (e.g., Broth Microdilution for MIC)

Issue: Inconsistent Minimum Inhibitory Concentration (MIC) values between experiments.

  • Possible Cause: Variability in the inoculum size, media composition, or incubation conditions.

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Prepare the bacterial or fungal inoculum from a fresh culture (18-24 hours old) and adjust its density to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] The final inoculum concentration in the assay should be consistent, typically around 5 x 10⁵ CFU/mL.[7]

    • Use Consistent Media: Use the same batch of cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi for a series of experiments to minimize lot-to-lot variability.[7]

    • Control Incubation Conditions: Ensure a consistent incubation temperature and duration (e.g., 35°C ± 2°C for 16-20 hours for most bacteria).[7] Avoid stacking plates in a way that could lead to uneven temperature distribution.

Issue: Natural product extract precipitates in the broth.

  • Possible Cause: Poor solubility of the extract in the aqueous broth.

  • Troubleshooting Steps:

    • Optimize Solvent System: While DMSO is a common solvent, its final concentration should typically not exceed 1-2% to avoid toxicity to the microorganisms. You may need to explore other co-solvents or solubilizing agents.

    • Perform a Solubility Test: Before conducting the full assay, mix the dissolved extract with the broth to visually inspect for precipitation.

    • Use a Growth Indicator: If precipitation interferes with turbidity-based readings, consider using a growth indicator like resazurin (B115843) or INT (p-iodonitrotetrazolium violet) to assess microbial viability. A color change indicates microbial growth.

  • Prepare Extract Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the natural product extract in the appropriate broth (e.g., CAMHB).[8]

  • Prepare Inoculum: From a fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted extract. Include a positive control (broth with inoculum and no extract) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for many bacteria).

  • Determine MIC: The MIC is the lowest concentration of the extract that completely inhibits visible growth of the organism. This can be determined by visual inspection for turbidity or by using a growth indicator.[7]

Enzyme Inhibition Assays

Issue: High background signal or false positives.

  • Possible Cause: The natural product extract may be interfering with the assay by absorbing light at the same wavelength as the product, being fluorescent, or directly reacting with the substrate or enzyme.

  • Troubleshooting Steps:

    • Use Appropriate Blanks: It is crucial to use proper blank controls to correct for interferences. This includes a sample blank (sample without enzyme) and a substrate blank (substrate without enzyme). The corrected activity should be calculated by subtracting the absorbance of both the sample and substrate blanks from the raw data.

    • Test for Non-specific Inhibition: Some compounds can inhibit enzymes through non-specific mechanisms like aggregation. To test for this, include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the inhibitory activity is significantly reduced in the presence of the detergent, it may be due to aggregation.

    • Perform Enzyme-Free Controls: To check for direct interaction with the substrate, incubate the natural product extract with the substrate in the absence of the enzyme and monitor for any signal change.

  • Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL) and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 5 mM), in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.8).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the natural product extract solution at various concentrations.

    • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 20 minutes. Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃. Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Controls: Include a positive control (e.g., acarbose), a negative control (buffer instead of extract), and appropriate blanks (sample blank and substrate blank).

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Data Presentation: Impact of Experimental Variables on Bioassay Results

Table 1: Effect of Extraction Solvent on the Antioxidant Activity (IC₅₀) of Achillea lingulata Inflorescence Extracts [9]

Extraction SolventIC₅₀ (µg/mL)
Water1.52
Ethanol2.50
Ethyl Acetate10.25
Chloroform15.80

This table demonstrates that the choice of solvent can significantly impact the measured bioactivity, with more polar solvents yielding extracts with higher antioxidant potential in this case.

Table 2: Influence of Inoculum Size on the Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides against E. coli [10]

Inoculum Density (CFU/mL)MIC (µM) - Peptide AMIC (µM) - Peptide B
5 x 10⁵ (Standard)48
5 x 10⁶1632
5 x 10⁷64>128

This table illustrates the "inoculum effect," where a higher initial concentration of bacteria leads to a significant increase in the MIC value, potentially leading to misinterpretation of a compound's potency.[10][11]

Visualizing Experimental Workflows and Signaling Pathways

To further aid in understanding and standardizing experimental procedures, as well as visualizing the biological context of your research, we provide the following diagrams generated using Graphviz.

Experimental_Workflow_MTT_Assay start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_24h Incubate 24h (37°C, 5% CO2) cell_seeding->incubation_24h compound_addition Add Natural Product Extracts incubation_24h->compound_addition incubation_treatment Incubate for Exposure Time (24-72h) compound_addition->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubate 1-4h mtt_addition->incubation_mtt solubilization Add Solubilization Solution (DMSO) incubation_mtt->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance end End read_absorbance->end

Workflow for the MTT Cytotoxicity Assay.

Bioassay_Troubleshooting_Logic cluster_variability Source of Variability start Inconsistent Bioassay Results check_protocol Review Protocol for Deviations start->check_protocol check_reagents Verify Reagent Quality & Storage start->check_reagents check_instrument Calibrate & Validate Instrument start->check_instrument assay Bioassay Procedure check_protocol->assay extract Natural Product Extract check_reagents->extract check_instrument->assay biology Biological System extract->biology assay->biology solution Implement Corrective Actions & Re-test biology->solution

A logical workflow for troubleshooting inconsistent bioassay results.

Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase dna_damage DNA Damage (e.g., by Natural Product) bax_bak Bax/Bak Activation dna_damage->bax_bak growth_factor_withdrawal Growth Factor Withdrawal growth_factor_withdrawal->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax_bak

Simplified intrinsic apoptosis signaling pathway often targeted by natural products.

References

Technical Support Center: Improving Solubility of 7-Megastigmene-3,5,6,9-tetraol for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 7-Megastigmene-3,5,6,9-tetraol in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern for in vitro studies?

A1: this compound is a C13-norisoprenoid, a class of organic compounds found in various plants.[1] These compounds are derived from the degradation of carotenoids.[1] Specifically, it is a hydroxylated megastigmene, and the presence of multiple hydroxyl (-OH) groups influences its polarity and solubility.[1] While these groups can increase water solubility to some extent compared to non-hydroxylated analogs, the overall lipophilic carbon skeleton can still lead to poor aqueous solubility. This poor solubility presents a significant challenge for in vitro studies, as it can lead to compound precipitation in aqueous culture media, resulting in inaccurate and unreliable experimental outcomes.[2]

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?

A2: This phenomenon is commonly referred to as "crashing out." It occurs when a compound that is soluble in a concentrated organic solvent stock (like DMSO) is introduced into an aqueous environment where its solubility is much lower.[3] The rapid dilution of the organic solvent is insufficient to keep the compound dissolved in the aqueous medium.

To prevent this, consider the following troubleshooting steps:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and may not prevent precipitation.[3]

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution in pre-warmed (37°C) culture medium.[3]

  • Stepwise Addition: Add the compound stock solution dropwise to the culture medium while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations.[3]

  • Use of a Co-solvent: In some cases, a combination of solvents may be more effective at maintaining solubility than a single solvent.

Q3: Are there alternatives to DMSO for dissolving this compound?

A3: Yes, other water-miscible organic solvents can be tested. The choice of solvent will depend on the specific experimental system's tolerance. Always run a vehicle control to account for any potential effects of the solvent on your experiment. Alternatives include:

Troubleshooting Guide for Solubility Enhancement

This guide provides an overview of common methods to improve the solubility of this compound for in vitro assays.

Method 1: Co-solvents

Using a water-miscible organic solvent is often the first approach.

Troubleshooting:

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous media. The compound's solubility limit in the final aqueous concentration is exceeded.Lower the final concentration of the compound. Perform a serial dilution.
Cell toxicity or altered cell function. The concentration of the organic solvent is too high.Keep the final solvent concentration below 0.5% (ideally <0.1%). Run a vehicle control to assess solvent toxicity.
Compound still insoluble in common organic solvents. The compound has very low solubility in all tested solvents.Consider more advanced solubility enhancement techniques described below.
Method 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4][5]

Troubleshooting:

Issue Potential Cause Recommended Solution
Incomplete solubilization. The molar ratio of cyclodextrin (B1172386) to the compound is not optimal. The type of cyclodextrin is not suitable.Test different molar ratios (e.g., 1:1, 1:2, 1:5 of compound to cyclodextrin). Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD).[6]
Interference with the biological assay. The cyclodextrin itself may interact with assay components or cells.Run a control with the cyclodextrin alone to assess any background effects.
Method 3: Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7][8]

Troubleshooting:

Issue Potential Cause Recommended Solution
Low solubilization efficiency. The surfactant concentration is below the critical micelle concentration (CMC). The chosen surfactant is not effective.Increase the surfactant concentration above its CMC. Screen a panel of non-ionic surfactants (e.g., Tween 20, Tween 80, Pluronics).
Cell toxicity. The surfactant concentration is too high.Determine the toxicity profile of the surfactant on your cell line and use a concentration that is non-toxic.
Method 4: Solid Dispersions

A solid dispersion involves dispersing the compound in an inert carrier matrix at the solid-state, which can enhance dissolution rates.[1][9]

Troubleshooting:

Issue Potential Cause Recommended Solution
Poor dissolution of the solid dispersion. The carrier is not appropriate for the compound. The drug-to-polymer ratio is not optimized.Screen different water-soluble polymers such as Poloxamer 188, PVP K30, or HPMC.[1][9] Optimize the ratio of the compound to the polymer.
Compound recrystallizes over time. The amorphous state is not stable.Characterize the solid dispersion using techniques like DSC and XRD to confirm the amorphous state. Store the solid dispersion under dry conditions.

Quantitative Data Summary

The following table provides a hypothetical summary of the potential improvement in aqueous solubility of this compound using different enhancement techniques. Note: This data is illustrative and should be experimentally determined.

Method Vehicle/Carrier Compound:Carrier Ratio (w/w) Apparent Aqueous Solubility (µg/mL)
Control Water-< 1
Co-solvent 0.5% DMSO in PBS-5 - 10
Cyclodextrin 10 mM HP-β-Cyclodextrin1:1050 - 100
Surfactant 1% Tween 80 in PBS-20 - 40
Solid Dispersion Poloxamer 1881:580 - 150

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)
  • Weigh out a precise amount of this compound.

  • Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution.

  • Visually inspect the solution to ensure no particulate matter is present.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using HP-β-Cyclodextrin (Kneading Method)
  • Prepare a stock solution of HP-β-cyclodextrin in water (e.g., 100 mM).

  • Weigh the required amount of this compound and place it in a mortar.

  • Add a small amount of the HP-β-cyclodextrin solution to the compound to form a paste.

  • Knead the paste thoroughly with a pestle for 30-60 minutes.

  • Gradually add the remaining volume of the HP-β-cyclodextrin solution while continuing to knead.

  • The resulting mixture can be sonicated to ensure complete complexation.

  • Filter the solution through a 0.22 µm filter to remove any un-dissolved material.

Protocol 3: Preparation of a Solid Dispersion using the Solvent Evaporation Method
  • Accurately weigh this compound and a water-soluble polymer (e.g., Poloxamer 188) in a predetermined ratio (e.g., 1:5 w/w).

  • Dissolve both the compound and the polymer in a suitable organic solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.

  • The resulting solid can be scraped and stored in a desiccator. For in vitro studies, this solid dispersion can be dissolved in the aqueous medium.

Visualizations

experimental_workflow cluster_preparation Stock Preparation cluster_solubilization Solubility Enhancement cluster_application In Vitro Assay compound This compound solvent Select Solvent (e.g., DMSO) compound->solvent stock High-Concentration Stock Solution solvent->stock method Choose Method: - Co-solvent - Cyclodextrin - Surfactant - Solid Dispersion stock->method formulation Optimized Formulation method->formulation dilution Serial Dilution in Pre-warmed Media formulation->dilution assay Cell-based Assay dilution->assay results Data Analysis assay->results

Caption: Workflow for preparing this compound for in vitro studies.

troubleshooting_logic start Compound Precipitation in Media? check_conc Is final concentration > solubility limit? start->check_conc lower_conc Lower working concentration check_conc->lower_conc Yes check_dilution Was dilution rapid? check_conc->check_dilution No lower_conc->check_dilution serial_dilute Use serial dilution and slow addition check_dilution->serial_dilute Yes check_solvent Is solvent appropriate? check_dilution->check_solvent No serial_dilute->check_solvent other_methods Explore other methods: Cyclodextrins, Surfactants, Solid Dispersions check_solvent->other_methods No no_precip Proceed with Experiment check_solvent->no_precip Yes other_methods->no_precip

Caption: Troubleshooting logic for compound precipitation in cell culture media.

References

Preventing degradation of 7-Megastigmene-3,5,6,9-tetraol during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 7-Megastigmene-3,5,6,9-tetraol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this target compound during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a C13-norisoprenoid, a class of compounds often found in plants as glycosides.[1][2][3] These compounds are typically derived from the degradation of carotenoids.[4][5] Due to the presence of multiple hydroxyl groups and a double bond, this compound is susceptible to degradation under various conditions encountered during extraction, including exposure to heat, light, oxygen, and extreme pH.[6][7]

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

The primary factors contributing to the degradation of this compound and similar compounds include:

  • Temperature: High temperatures can lead to thermal decomposition.[7][8]

  • Light: Exposure to UV and visible light can cause photodegradation.[6]

  • Oxygen: Oxidative degradation can occur in the presence of air.[6][9]

  • pH: Both acidic and alkaline conditions can catalyze degradation reactions.[7]

  • Enzymatic Activity: Endogenous plant enzymes released during cell lysis can modify or degrade the target compound.[8]

Q3: What are the initial signs that my sample of this compound may be degrading?

Visual cues can include a change in the color of your extract. However, the most reliable indicators of degradation are analytical. A decrease in the peak area or the appearance of new, unexpected peaks in your chromatogram (e.g., HPLC or GC) compared to a reference standard or a carefully prepared initial extract are strong indicators of degradation.

Q4: Are there any general-purpose additives I can use to improve the stability of this compound during extraction?

Yes, several additives can help mitigate degradation:

  • Antioxidants: Ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) can be added to the extraction solvent to prevent oxidative degradation.[7][8]

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to sequester metal ions that may catalyze degradation.[8]

  • Inert Gas: Purging solvents and storage containers with an inert gas like nitrogen or argon can minimize exposure to oxygen.[6][9]

II. Troubleshooting Guides

This section provides solutions to common issues encountered during the extraction of this compound.

Issue 1: Low Yield of this compound in the Crude Extract
Potential Cause Recommended Solution
Incomplete Extraction Ensure the plant material is finely powdered to maximize solvent penetration. Consider increasing the extraction time or using a more efficient extraction method like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) at controlled temperatures.[8][9]
Thermal Degradation Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a low temperature (e.g., < 40°C) for solvent removal.[7]
Enzymatic Degradation If using fresh plant material, flash-freeze it in liquid nitrogen immediately after harvesting and store at -80°C until extraction. Alternatively, blanching the material before extraction can deactivate enzymes.[7]
Inappropriate Solvent Megastigmane glycosides are often extracted with polar solvents like methanol (B129727) or ethanol (B145695).[10] The polarity of the solvent should be optimized for your specific plant matrix.
Issue 2: Appearance of Unknown Peaks in Chromatogram Post-Extraction
Potential Cause Recommended Solution
Oxidative Degradation Protect the extraction mixture from air by using sealed containers and minimizing headspace.[9] Consider adding an antioxidant like ascorbic acid to the extraction solvent.[8]
Light-Induced Degradation Work in a dimly lit environment and use amber glassware or wrap containers in aluminum foil to protect the extract from light.[6][7]
pH-Mediated Degradation Maintain a slightly acidic to neutral pH (around 5.5-7.0) during extraction and purification.[7] Avoid strongly acidic or alkaline conditions.
Artifact Formation Ensure the purity of your solvents, as impurities can sometimes react with the target compound to form artifacts.

III. Experimental Protocols

Protocol 1: General Extraction of Megastigmane Glycosides

This protocol is a generalized procedure based on methods used for the extraction of megastigmane glycosides from plant materials.[3][10][11]

  • Sample Preparation:

    • Dry the plant material at a low temperature (e.g., 40°C) or freeze-dry to prevent thermal degradation.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 80% methanol or ethanol (1:10 w/v) at room temperature for 24 hours. Protect the mixture from light.

    • Filter the extract. Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning:

    • Suspend the concentrated extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Megastigmane glycosides are often enriched in the ethyl acetate and n-butanol fractions.

  • Purification:

    • Subject the enriched fractions to column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) for further purification.

IV. Visualizations

Diagram 1: Factors Leading to Degradation

DegradationFactors cluster_factors Contributing Factors Degradation Degradation of This compound Temperature High Temperature Temperature->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen (Air) Oxygen->Degradation pH Extreme pH pH->Degradation Enzymes Enzymatic Activity Enzymes->Degradation

Caption: Key factors contributing to the degradation of this compound.

Diagram 2: General Extraction and Prevention Workflow

ExtractionWorkflow cluster_extraction Extraction Process cluster_prevention Preventative Measures Start Plant Material Grinding Grinding Start->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification Evaporation->Purification End Isolated Compound Purification->End P1 Low Temperature P1->Extraction P1->Evaporation P2 Light Protection P2->Extraction P3 Inert Atmosphere P3->Extraction P4 pH Control (5.5-7.0) P4->Extraction P5 Add Antioxidants P5->Extraction

Caption: A generalized workflow for extraction with key preventative measures.

References

Scaling up the purification of 7-Megastigmene-3,5,6,9-tetraol for further studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the purification of 7-Megastigmene-3,5,6,9-tetraol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Initial Extraction
Potential Cause Recommended Solution
Incomplete Extraction This compound is a polar compound. Ensure the solvent system used for extraction is sufficiently polar. Consider using a sequence of solvents from non-polar to polar to selectively extract compounds. For polar compounds, methanol (B129727), ethanol, or mixtures with water are often effective.
Emulsion Formation During Liquid-Liquid Extraction Emulsions can trap the target compound, leading to lower yields. To break emulsions, you can add brine to increase the ionic strength of the aqueous layer, gently swirl instead of vigorously shaking the separatory funnel, or use centrifugation.[1]
Degradation of the Compound Some natural products can be sensitive to heat or pH.[2] Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature. Ensure the pH of the extraction solvent is neutral or buffered if the compound is pH-sensitive.
Issue 2: Poor Separation During Column Chromatography
Potential Cause Recommended Solution
Inappropriate Stationary Phase For a polar compound like this compound, a normal-phase stationary phase like silica (B1680970) gel is a common choice.[3][4] If using reversed-phase chromatography (e.g., C18), the compound may elute very early with poor retention.[5] In such cases, consider using a polar-embedded or polar-endcapped reversed-phase column, or Hydrophilic Interaction Liquid Chromatography (HILIC).[6][7]
Incorrect Mobile Phase Polarity In normal-phase chromatography, starting with a non-polar solvent and gradually increasing the polarity (gradient elution) is crucial for good separation.[4] For reversed-phase, the opposite is true. Optimize the solvent gradient based on preliminary thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC) runs.
Column Overloading Injecting too much sample can lead to broad, overlapping peaks.[8] For preparative chromatography, the sample load should be optimized. As a general rule, do not exceed 1-5% of the column's stationary phase weight for your crude sample.
Co-elution with Impurities If impurities have similar polarity to the target compound, a single chromatographic step may not be sufficient. Consider using a multi-step purification strategy involving different separation techniques (e.g., normal-phase followed by reversed-phase or size-exclusion chromatography).[2]
Issue 3: Issues with Peak Shape in HPLC
Potential Cause Recommended Solution
Peak Fronting This is often a sign of column overload.[8] Reduce the amount of sample injected onto the column.
Peak Tailing This can be caused by strong interactions between the compound and the stationary phase. Adding a small amount of a modifier to the mobile phase, such as a competing base or acid, can sometimes improve peak shape. For silica columns, tailing of polar compounds can be due to interaction with acidic silanol (B1196071) groups.
Split Peaks A blocked or disturbed column inlet frit can cause peak splitting.[8] Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing the inlet frit. A partially dissolved sample can also lead to split peaks; ensure your sample is fully dissolved in the mobile phase before injection.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying this compound from a crude plant extract?

A1: A common strategy for purifying polar natural products is to start with a liquid-liquid partitioning to enrich the fraction containing your target compound. For a polar molecule like this compound, it is likely to be found in the more polar solvent phase (e.g., methanol/water). Following this, column chromatography is typically employed. Normal-phase chromatography on silica gel is a good starting point.[3][4]

Q2: How do I choose the right solvent system for column chromatography?

A2: Thin-layer chromatography (TLC) is an excellent tool for quickly screening different solvent systems. The ideal solvent system for column chromatography will give your target compound a retention factor (Rf) of around 0.2-0.4 on a TLC plate. This generally provides a good balance between resolution and run time on the column.

Q3: My compound is not retaining on a C18 reversed-phase column. What should I do?

A3: This is a common issue for highly polar compounds.[5] You have several options:

  • Use 100% aqueous mobile phase: However, this can lead to "phase dewetting" or "phase collapse" on some C18 columns. Check your column's specifications.

  • Switch to a more polar stationary phase: Consider a polar-endcapped or polar-embedded C18 column, or a HILIC column which is specifically designed for retaining polar compounds.[6][7]

  • Use Aqueous Normal Phase (ANP) chromatography: This technique can provide both reversed-phase and normal-phase retention mechanisms.[6]

Q4: How can I scale up my purification from analytical HPLC to preparative HPLC?

A4: Scaling up requires careful consideration of several factors. First, you will need a larger column with the same stationary phase. The flow rate needs to be increased proportionally to the cross-sectional area of the new column. The sample load can also be increased, but this needs to be done carefully to avoid overloading the column, which would compromise your separation.[8] It is advisable to perform a loading study on a smaller preparative column first to determine the maximum sample capacity.

Q5: I have isolated the compound, but how do I confirm its identity and purity?

A5: The identity of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).[9] The purity can be assessed by analytical HPLC, where a single, sharp peak is indicative of high purity.

Experimental Protocols

General Protocol for Scaling Up Purification
  • Initial Extraction and Fractionation:

    • Extract the biomass (e.g., from Euscaphis japonica or Isodon sculponeatus where it has been reported[10]) with a polar solvent like methanol.

    • Concentrate the extract under reduced pressure.

    • Perform liquid-liquid partitioning between a non-polar solvent (e.g., hexane) and a polar solvent mixture (e.g., methanol/water) to remove non-polar impurities. The target compound should remain in the polar phase.

  • Initial Chromatographic Separation (e.g., Flash Chromatography):

    • Use a large silica gel column.

    • Equilibrate the column with a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

    • Load the concentrated polar extract onto the column.

    • Elute the compounds using a gradient of increasing polarity, for example, by gradually adding ethyl acetate (B1210297) and then methanol to the mobile phase.

    • Collect fractions and analyze them by TLC or analytical HPLC to identify those containing the target compound.

  • Final Purification (e.g., Preparative HPLC):

    • Pool the fractions containing this compound.

    • Concentrate the pooled fractions.

    • Further purify the compound using preparative HPLC. A normal-phase or HILIC column may be suitable.

    • Use an optimized mobile phase determined from analytical HPLC experiments.

    • Collect the pure compound fraction.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow start Crude Plant Extract l_l_extraction Liquid-Liquid Extraction (e.g., Hexane vs. MeOH/Water) start->l_l_extraction non_polar_fraction Non-polar Fraction (Waste) l_l_extraction->non_polar_fraction polar_fraction Polar Fraction (Enriched) l_l_extraction->polar_fraction flash_chromatography Flash Chromatography (Silica Gel) polar_fraction->flash_chromatography fraction_collection Fraction Collection & Analysis (TLC/HPLC) flash_chromatography->fraction_collection impure_fractions Impure Fractions fraction_collection->impure_fractions target_fractions Fractions with Target Compound fraction_collection->target_fractions prep_hplc Preparative HPLC (e.g., HILIC or Normal Phase) target_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Poor Separation in Chromatography check_retention Is the compound retaining on the column? start->check_retention no_retention Switch to a more polar stationary phase (e.g., HILIC, Silica) check_retention->no_retention No good_retention Are peaks broad or overlapping? check_retention->good_retention Yes check_overload Is the column overloaded? good_retention->check_overload overloaded Reduce sample load check_overload->overloaded Yes not_overloaded Optimize mobile phase gradient check_overload->not_overloaded No optimize_gradient Is separation still poor? not_overloaded->optimize_gradient still_poor Consider a different chromatography mode (e.g., Ion Exchange, Size Exclusion) optimize_gradient->still_poor Yes resolved Separation Successful optimize_gradient->resolved No

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

Validation & Comparative

A Comparative Guide to Confirming the Absolute Stereochemistry of 7-Megastigmene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies for confirming the absolute stereochemistry of 7-Megastigmene-3,5,6,9-tetraol, a C13-norisoprenoid found in various plant species. The established stereochemistry is (3S,5R,6R,9R)-7-megastigmene-3,5,6,9-tetraol, as indicated by its IUPAC name (1R,2R,4S)-1-[(E,3S)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol[1]. This document outlines the experimental protocols and data analysis for two powerful techniques: the modified Mosher's method for determining the configuration of chiral alcohols, and Electronic Circular Dichroism (ECD) spectroscopy coupled with quantum chemical calculations.

While a single comprehensive study detailing multiple methods for this specific molecule is not available, this guide synthesizes established protocols and representative data from closely related megastigmane analogs to provide a practical framework for stereochemical confirmation.

Modified Mosher's Method: Elucidating the Stereochemistry of Chiral Centers

The modified Mosher's method is a widely used NMR technique to determine the absolute configuration of chiral secondary alcohols[2][3]. It involves the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The analysis of the ¹H NMR chemical shift differences (Δδ) between these diastereomers allows for the assignment of the alcohol's stereochemistry[4]. For this compound, this method can be applied to the C-3, C-5, C-6, and C-9 hydroxyl groups.

Mosher_Workflow cluster_s (S)-MTPA Esterification cluster_r (R)-MTPA Esterification cluster_analysis Data Analysis s_alcohol This compound s_reagent (R)-(-)-MTPA-Cl Pyridine, CDCl3 s_alcohol->s_reagent Reacts with s_ester (S)-MTPA Ester s_reagent->s_ester Forms s_nmr ¹H NMR Analysis s_ester->s_nmr Analyzed by s_data δS Data s_nmr->s_data Yields analysis Calculate Δδ = δS - δR s_data->analysis r_alcohol This compound r_reagent (S)-(+)-MTPA-Cl Pyridine, CDCl3 r_alcohol->r_reagent Reacts with r_ester (R)-MTPA Ester r_reagent->r_ester Forms r_nmr ¹H NMR Analysis r_ester->r_nmr Analyzed by r_data δR Data r_nmr->r_data Yields r_data->analysis model Apply Mosher's Model analysis->model config Assign Absolute Configuration model->config

Figure 1: Experimental workflow for the modified Mosher's method.
  • Preparation of (S)-MTPA Ester:

    • Dissolve approximately 0.5 mg of this compound in 0.5 mL of anhydrous pyridine-d5.

    • Add a slight excess (1.2 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).

    • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC for completion.

    • The reaction mixture is directly used for NMR analysis.

  • Preparation of (R)-MTPA Ester:

    • Follow the same procedure as above, using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

  • NMR Analysis:

    • Acquire ¹H NMR, and 2D-COSY spectra for both the (S)-MTPA and (R)-MTPA ester reaction mixtures.

    • Assign the proton signals for the protons adjacent to the esterified chiral center.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ) for each pair of corresponding protons using the formula: Δδ = δS - δR.

    • Apply the Mosher model: For a given chiral center, protons with a positive Δδ value are located on one side of the MTPA plane, and those with a negative Δδ value are on the other. This distribution allows for the assignment of the absolute configuration.

The following table presents hypothetical ¹H NMR data for the protons around the C-9 hydroxyl group of a megastigmane analog after esterification with (S)- and (R)-MTPA.

ProtonδS (ppm)δR (ppm)Δδ (δS - δR)
H-75.725.68+0.04
H-85.885.93-0.05
H-10 (CH₃)1.301.25+0.05
H-11 (CH₃)1.211.28-0.07

This data is illustrative and based on typical values for megastigmane derivatives.

A positive Δδ for H-7 and H-10, and a negative Δδ for H-8 and H-11 would allow for the assignment of the absolute configuration at C-9 as R.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a powerful non-destructive method for determining the absolute configuration of chiral molecules, especially when combined with quantum chemical calculations[5]. The experimental ECD spectrum is compared with the theoretically calculated spectrum for a known stereoisomer. A good match between the experimental and calculated spectra confirms the absolute configuration.

ECD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Comparison and Assignment sample This compound in Methanol spectrometer CD Spectrometer sample->spectrometer exp_spectrum Experimental ECD Spectrum spectrometer->exp_spectrum comparison Compare Experimental and Calculated Spectra exp_spectrum->comparison structure Putative Structure (e.g., 3S,5R,6R,9R) conf_search Conformational Search (e.g., MMFF94) structure->conf_search optimization DFT Optimization (e.g., B3LYP/6-31G*) conf_search->optimization tddft TDDFT Calculation (e.g., B3LYP/aug-cc-pVDZ) optimization->tddft calc_spectrum Calculated ECD Spectrum tddft->calc_spectrum calc_spectrum->comparison assignment Confirm Absolute Configuration comparison->assignment

Figure 2: Workflow for ECD analysis and stereochemical assignment.
  • Experimental Measurement:

    • Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol).

    • Record the ECD spectrum over a suitable wavelength range (e.g., 200-400 nm) using a CD spectrometer.

  • Computational Calculation:

    • Generate a 3D structure of one enantiomer of this compound (e.g., the (3S,5R,6R,9R)-isomer).

    • Perform a conformational search using a molecular mechanics force field (e.g., MMFF94).

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).

    • Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT) with a larger basis set (e.g., B3LYP/aug-cc-pVDZ)[6].

    • Generate a Boltzmann-averaged ECD spectrum based on the relative energies of the conformers.

  • Comparison and Assignment:

    • Compare the experimental ECD spectrum with the calculated spectrum. A good correlation in the signs and positions of the Cotton effects confirms the absolute configuration of the natural product.

The following table shows representative data that would be obtained from an ECD analysis of a megastigmane analog.

SpectrumCotton Effect 1Cotton Effect 2Cotton Effect 3
Experimental +Δε at 245 nm-Δε at 220 nm+Δε at 205 nm
Calculated (3S,5R,6R,9R) +Δε at 248 nm-Δε at 223 nm+Δε at 208 nm
Calculated (3R,5S,6S,9S) -Δε at 248 nm+Δε at 223 nm-Δε at 208 nm

This data is illustrative and based on published ECD data for megastigmane derivatives[7][8].

The strong correlation between the experimental spectrum and the calculated spectrum for the (3S,5R,6R,9R)-isomer would provide unambiguous confirmation of the absolute stereochemistry.

Comparison of Methods

FeatureModified Mosher's MethodECD Spectroscopy with Calculation
Principle NMR analysis of diastereomeric estersComparison of experimental and calculated chiroptical properties
Sample Req. ~0.5 mg per ester~0.1-1 mg
Strengths Directly probes individual chiral centers; well-established and reliable for secondary alcohols.Non-destructive; provides a holistic view of the molecule's chirality; powerful for complex molecules.
Limitations Requires chemical derivatization; can be complex for polyhydroxylated compounds; interpretation can be difficult for flexible molecules.Requires access to computational resources and expertise; accuracy depends on the quality of the calculations; may be ambiguous for molecules with weak chromophores.

Conclusion

Both the modified Mosher's method and ECD spectroscopy are powerful techniques for the unambiguous determination of the absolute stereochemistry of this compound. While Mosher's method provides a direct, localized assessment of each chiral carbinol center, ECD analysis offers a global confirmation of the molecule's overall chirality. For a comprehensive and robust confirmation, employing both methods is recommended, as the results are complementary and can provide a high degree of confidence in the final stereochemical assignment. The protocols and illustrative data presented in this guide offer a framework for researchers to design and execute experiments to confidently confirm the absolute stereochemistry of this and related natural products.

References

Comparative Analysis of the Anti-inflammatory Potential of 7-Megastigmene-3,5,6,9-tetraol and Standard Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory activity of the natural compound 7-Megastigmene-3,5,6,9-tetraol against established anti-inflammatory drugs, Dexamethasone (B1670325) and Parthenolide (B1678480). This analysis is based on available data for the compound and its plant sources, alongside a review of the mechanisms and experimental data for the comparator drugs.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is a key area of pharmaceutical research. This compound is a megastigmane-type sesquiterpenoid found in various medicinal plants, including Vigna luteola, Isodon melissoides, and Trichosanthes kirilowii. While direct and extensive studies on the anti-inflammatory activity of isolated this compound are limited, the extracts of plants containing this compound have demonstrated notable anti-inflammatory properties. This guide provides a comparative assessment of the available evidence for this compound's potential, benchmarked against the well-characterized anti-inflammatory agents Dexamethasone and Parthenolide.

Comparative Efficacy

Due to the limited availability of quantitative data for purified this compound, this section summarizes the anti-inflammatory effects of plant extracts known to contain the compound and compares them with the established potency of Dexamethasone and Parthenolide. The primary markers for in vitro anti-inflammatory activity discussed are the inhibition of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Table 1: Comparison of Anti-inflammatory Activity

Compound/ExtractTargetCell LineIC50 / Inhibition
This compound --Data not available for the pure compound.
Vigna luteola extractSuperoxide (B77818) anion generation, Elastase releaseHuman neutrophilsSeveral constituents showed IC50 values ranging from 1.9 to 9.3 µM for superoxide anion inhibition and 3.8 to 7.7 µM for elastase release inhibition[1].
Isodon melissoides essential oilPro-inflammatory cytokinesHaCaT cellsSignificantly decreased the overproduction of pro-inflammatory cytokines in LPS-induced inflammation[2].
Trichosanthes kirilowii megastigmanesInflammatory response-Certain megastigmane sesquiterpenoids exhibited anti-inflammatory activities with inhibition rates from 14.30% to 72.87%[3].
Dexamethasone Nitric Oxide (NO) ProductionRAW 264.7 cellsDose-dependently inhibited NO production[4][5]. One study reported an IC50 of 34.60 µg/mL[4].
TNF-α, IL-6, other cytokinesHuman Retinal Microvascular PericytesIC50 for IL-6 was between 2 and 6 nM[6]. Dose-dependently inhibited TNF-α and IL-6 in mononuclear cells[7].
Parthenolide IL-6 SecretionBV-2 microgliaDose-dependent reduction of IL-6 secretion (29% at 200 nM, 45% at 1 µM, 98% at 5 µM)[8].
TNF-α SecretionBV-2 microgliaReduced TNF-α secretion by 54% at 5 µM[8].
NF-κB activationVariousKnown to inhibit the NF-κB signaling pathway[8][9].

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of Dexamethasone and Parthenolide are primarily mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Dexamethasone, a potent glucocorticoid, binds to the glucocorticoid receptor (GR). The activated GR complex can translocate to the nucleus and interfere with the activity of transcription factors like NF-κB, thereby suppressing the transcription of pro-inflammatory genes[10].

Parthenolide, a sesquiterpene lactone, has been shown to directly inhibit IκB kinase (IKK), a key enzyme in the NF-κB pathway. This inhibition prevents the degradation of IκBα, which normally sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of inflammatory target genes[11][12].

Given that extracts from plants containing this compound have been shown to inhibit NF-κB, it is plausible that this compound may also exert its anti-inflammatory effects through this critical pathway.

Anti-inflammatory Signaling Pathway Potential Anti-inflammatory Mechanism via NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active degrades, releasing Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammation activates transcription of Parthenolide Parthenolide Parthenolide->IKK inhibits Dexamethasone Dexamethasone-GR Dexamethasone->NFkB_active inhibits Megastigmenetetraol 7-Megastigmene- 3,5,6,9-tetraol (Hypothesized) Megastigmenetetraol->IKK ? Megastigmenetetraol->NFkB_active ?

Caption: Hypothesized anti-inflammatory mechanism of this compound in the NF-κB pathway.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vitro anti-inflammatory assays are provided below.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Dexamethasone, Parthenolide) or vehicle control. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay):

    • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value (the concentration of the compound that inhibits NO production by 50%) is determined from a dose-response curve.

Cytokine (TNF-α and IL-6) Quantification by ELISA

Objective: To measure the inhibitory effect of a test compound on the secretion of pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay.

  • Supernatant Collection: After the 24-hour incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

    • Briefly, the supernatant is added to microplate wells pre-coated with capture antibodies specific for either TNF-α or IL-6.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, which develops a color in proportion to the amount of bound cytokine.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • Data Analysis: The cytokine concentrations are determined from a standard curve generated with recombinant cytokines. The percentage of cytokine inhibition is calculated, and IC50 values are determined.

Experimental_Workflow In Vitro Anti-inflammatory Assay Workflow cluster_assays Assays start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Pre-treat with Test Compound (e.g., this compound) seeding->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess_assay Griess Assay for NO (Measure Absorbance at 540 nm) supernatant->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa data_analysis Data Analysis (Calculate % Inhibition, IC50) griess_assay->data_analysis elisa->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro anti-inflammatory screening assays.

Conclusion

While direct experimental evidence for the anti-inflammatory activity of this compound is still emerging, its presence in plants with documented anti-inflammatory effects suggests its potential as a novel therapeutic agent. The comparative analysis with Dexamethasone and Parthenolide highlights the importance of the NF-κB pathway as a key target for anti-inflammatory drugs. Further investigation into the precise molecular mechanisms and the acquisition of quantitative efficacy data for purified this compound are crucial next steps. The experimental protocols provided herein offer a standardized framework for conducting such validation studies, which will be instrumental in determining the therapeutic promise of this natural compound.

References

A Comparative Analysis of the Bioactivity of Different Megastigmane Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various megastigmane glycosides, supported by experimental data. Megastigmane glycosides, a class of C13-norisoprenoids derived from carotenoid degradation, are widely distributed in the plant kingdom and have garnered significant interest for their diverse pharmacological effects. This document summarizes key findings on their anti-inflammatory, antioxidant, and anti-cancer properties, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant signaling pathways to facilitate further research and drug discovery efforts.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of selected megastigmane glycosides, providing a comparative overview of their potency.

Table 1: Anti-inflammatory Activity of Megastigmane Glycosides

The anti-inflammatory potential of megastigmane glycosides is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Megastigmane GlycosideIC50 (µM) for NO InhibitionReference
Streilicifoloside E26.33[1][2][3][4]
Platanionoside D21.84[1][2][3][4]
(6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranoside42.3 - 61.7[4]
Urenalobaside C53.7 ± 1.0[5]
Alnamicoside A78.72 ± 1.90
Alnamicoside B77.40 ± 9.40
Dexamethasone (Positive Control)16.6 ± 0.8 - 21.3 ± 1.2[4][5]

Table 2: Anti-cancer Activity of Megastigmane Glycosides

The cytotoxic effects of megastigmane glycosides have been investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.

Megastigmane GlycosideCell LineIC50 (µM)Reference
Gusanlungionoside CHT-29 (Colon)< 50
Citroside AHT-29 (Colon)< 50
Ebracteatoside AKB (Oral)54.6 µg/mL[6]
Compound 1 (from Urena lobata)HepG-2 (Liver)> 100
Compound 5 (from Dichrocephala benthamii)HepG-2 (Liver)Weak activity

Further research is needed to establish a comprehensive comparative table for the anti-cancer activities of a wider range of megastigmane glycosides against multiple cell lines.

Table 3: Antioxidant Activity of Megastigmane Glycosides

The antioxidant capacity of megastigmane glycosides is often assessed using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Megastigmane GlycosideAntioxidant AssayIC50 (µg/mL)Reference
MalvidinDPPH9.0 ± 0.8[7]
trans-Resveratrol (Reference)DPPH6.8 ± 0.6[7]

Comprehensive comparative data on the antioxidant activity of various megastigmane glycosides using multiple assays like DPPH, ABTS, and ORAC are still emerging.

Experimental Protocols

Detailed methodologies for the key bioactivity assays cited in this guide are provided below.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the inhibitory effect of megastigmane glycosides on the production of nitric oxide, a key inflammatory mediator, in murine macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test megastigmane glycosides. The cells are pre-treated for 1-2 hours.

  • Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a further 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay):

    • 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • After 5-10 minutes of incubation at room temperature, 100 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

Anti-cancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Human cancer cells (e.g., MCF-7, HeLa, A549) are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[1][8][9][10][11]

  • Treatment: The cells are treated with various concentrations of the megastigmane glycosides and incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[1][8][9][10][11]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.[1][8][9][10][11]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of megastigmane glycosides to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.[5][12]

  • Reaction Mixture: 100 µL of the test megastigmane glycoside solution (at various concentrations) is mixed with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[5][12]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.[5][12]

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Signaling Pathway Visualization

The anti-inflammatory effects of many natural products, including megastigmane glycosides, are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.

Inhibition of the NF-κB Signaling Pathway

Studies have shown that certain megastigmane derivatives can inhibit the activation of the NF-κB signaling pathway.[2][4][10][13] This inhibition can occur at various points, such as preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the p50/p65 NF-κB dimer and subsequent transcription of pro-inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive IkB_p P-IκBα IkB->IkB_p NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocates & Binds Megastigmane Megastigmane Glycosides Megastigmane->IKK_complex Inhibits Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_genes Transcription IkB_inactive Inhibits

Caption: Inhibition of the NF-κB signaling pathway by megastigmane glycosides.

Experimental Workflow for Anti-inflammatory Assay

The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of megastigmane glycosides.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plate Culture->Seed Incubate1 Incubate for 24h Seed->Incubate1 Add_Compound Add Megastigmane Glycosides Incubate1->Add_Compound Pre_incubate Pre-incubate for 1-2h Add_Compound->Pre_incubate Add_LPS Add LPS (1 µg/mL) Pre_incubate->Add_LPS Incubate2 Incubate for 24h Add_LPS->Incubate2 Collect_Supernatant Collect Supernatant Incubate2->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for assessing anti-inflammatory activity.

This comparative guide highlights the potential of megastigmane glycosides as bioactive compounds. The provided data and protocols aim to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, encouraging further investigation into this promising class of molecules.

References

A Comparative Analysis of 7-Megastigmene-3,5,6,9-tetraol and Other Known Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anti-inflammatory properties of the natural compound 7-Megastigmene-3,5,6,9-tetraol against established anti-inflammatory agents. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from structurally related megastigmane compounds to project its likely bioactivity. This information is juxtaposed with quantitative data from well-characterized anti-inflammatory drugs.

Introduction to this compound

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the in vitro anti-inflammatory activity of various compounds. Data for megastigmane derivatives are presented to provide a basis for estimating the potential efficacy of this compound. These are compared against well-established non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and other natural compounds.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
Megastigmane Derivatives
Streilicifoloside E26.33[3][5]
Platanionoside D21.84[3][5]
Reference Anti-inflammatory Agents
Dexamethasone~1.0 (IC25)[6]
Parthenolide~5.0[7]
Quercetin74.34[8]
Luteolin7.6[9]

Table 2: Inhibition of Prostaglandin E2 (PGE2) and Cyclooxygenase (COX) Enzymes

CompoundAssayIC50Reference
Megastigmane Derivatives
Streilicifoloside E & Platanionoside DPGE2 SecretionMarked Decrease[5]
Reference Anti-inflammatory Agents
IndomethacinPGE2 Release (Human Synovial Cells)0.0055 µM[10]
CelecoxibCOX-2 Enzyme Activity0.04 µM[11]
CelecoxibCOX-2 Enzyme Activity0.45 µM[12][13]

Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)

CompoundCytokineEffectReference
Megastigmane Derivatives
Streilicifoloside E & Platanionoside DTNF-αMarked Decrease[5]
New megastigmane sesquiterpenoid (from T. kirilowii)IL-6Reduction[4]
Reference Anti-inflammatory Agents
DexamethasoneTNF-α, IL-6Inhibition[14]
ParthenolideIL-8 (in response to TNF-α)Significant Inhibition[7]

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated by inflammatory stimuli like Lipopolysaccharide (LPS), lead to the transcription of genes encoding pro-inflammatory mediators.

G General Inflammatory Signaling Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription of

Caption: Simplified diagram of LPS-induced inflammatory signaling pathways.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to allow for replication and further investigation.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies.

  • Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]

  • Experimental Plating: Seed the cells in appropriate well plates (e.g., 96-well for NO assay, 24-well for ELISA and Western blot) at a density that allows for confluence after 24 hours.[1][15]

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound or reference drugs) for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.

G Experimental Workflow for In Vitro Anti-inflammatory Assays start Start seed_cells Seed RAW 264.7 Cells start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 pretreat Pre-treat with Compound incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate 18-24h stimulate->incubate2 collect Collect Supernatant & Lyse Cells incubate2->collect assays Perform Assays (NO, ELISA, Western Blot) collect->assays

Caption: General workflow for in vitro anti-inflammatory compound testing.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.[15]

  • Sample Collection: After the incubation period with LPS, collect 50-100 µL of the cell culture supernatant from each well.

  • Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent.

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (TNF-α, IL-6)

ELISA is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will change to yellow.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Western Blot Analysis for iNOS, COX-2, and NF-κB

Western blotting is used to detect the levels of specific proteins within the cells.

  • Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, p65 (NF-κB), or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.

Conclusion

While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking, the available data on structurally similar megastigmane compounds suggest it holds promise as a potential anti-inflammatory agent. The inhibitory effects of related compounds on nitric oxide production, PGE2, and pro-inflammatory cytokines indicate that this compound likely modulates the NF-κB and MAPK signaling pathways.

Further in vitro and in vivo studies are warranted to fully elucidate the anti-inflammatory profile of this compound and to quantitatively compare its potency with existing anti-inflammatory drugs. The experimental protocols provided in this guide offer a framework for conducting such investigations. Researchers in drug discovery and development may find this compound and its derivatives to be of interest for further exploration as novel anti-inflammatory therapeutics.

References

Cross-Validation of Bioassay Results for 7-Megastigmene-3,5,6,9-tetraol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioassay results for the natural product 7-Megastigmene-3,5,6,9-tetraol and related megastigmane derivatives. The objective is to offer a clear cross-validation of its biological activities based on available experimental data, with a focus on its anti-inflammatory properties. Due to the limited publicly available data for the titular compound, this guide incorporates findings from closely related analogs to provide a broader context for its potential therapeutic applications.

Data Presentation: Comparative Bioactivity of Megastigmane Derivatives

The following table summarizes the available quantitative data on the anti-inflammatory and cytotoxic activities of this compound and other relevant megastigmane derivatives. This allows for a direct comparison of their potency.

CompoundBioassayCell LineTarget/EndpointIC50 (µM)
This compound Anti-inflammatoryMouse BV2 microgliaiNOS-mediated Nitric Oxide (NO) production>50[1]
Streilicifoloside EAnti-inflammatoryRAW264.7 macrophagesNitric Oxide (NO) production26.33[2][3]
Platanionoside DAnti-inflammatoryRAW264.7 macrophagesNitric Oxide (NO) production21.84[2][3]
β-DamascenoneAnti-inflammatoryHUVECtert cellsE-selectin mRNA expression~10[4]
Unnamed Megastigmane GlycosideCytotoxicityHeLa cellsCell Viability14.8
Unnamed Megastigmane GlycosideCytotoxicityHeLa cellsCell Viability51.6
Unnamed Megastigmane GlycosideCytotoxicityHeLa cellsCell Viability81.6
Patriniaol ACytotoxicityHCT-116 cellsCell Viability42.23[5]
EudesminCytotoxicityHCT-116 cellsCell Viability41.92[5]
Unnamed Megastigmane GlycosideCytotoxicityHL-60 cellsCell Viability0.15

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate reproducibility and cross-validation of the presented data.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW264.7 or BV2 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 1 × 10⁵ cells/well and allowed to adhere overnight.

    • The medium is then replaced with fresh medium containing various concentrations of the test compounds.

    • After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • NO Quantification: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader, and the concentration of nitrite is determined from a standard curve.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is widely used to measure the cytotoxicity of potential therapeutic compounds.

  • Cell Plating: Cells (e.g., HeLa, HCT-116, HL-60) are seeded in a 96-well plate at a predetermined optimal density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for its bioactivity screening.

G cluster_0 Experimental Workflow: Bioactivity Screening A Compound Isolation (this compound) B Bioassay Panel A->B C Cytotoxicity Assay (e.g., MTT) B->C D Anti-inflammatory Assay (e.g., NO Inhibition) B->D E Antiviral Assay (e.g., Plaque Reduction) B->E F Data Analysis (IC50 Determination) C->F D->F E->F G Lead Identification & Further Studies F->G

Caption: Experimental workflow for bioactivity screening.

G cluster_1 Inhibition of NF-κB Signaling by Megastigmane Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) Nucleus->Genes induces Inhibition This compound (and derivatives) Inhibition->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.[4][6][7][8]

G cluster_2 COX-2 Signaling Pathway in Inflammation Stimuli Pro-inflammatory Stimuli (e.g., LPS) NFkB_active Activated NF-κB Stimuli->NFkB_active COX2_gene COX-2 Gene NFkB_active->COX2_gene promotes transcription COX2_protein COX-2 Enzyme COX2_gene->COX2_protein translates to PGs Prostaglandins (Inflammatory Mediators) COX2_protein->PGs AA Arachidonic Acid AA->PGs converted by Inflammation Inflammation PGs->Inflammation

Caption: The role of COX-2 in the inflammatory response.

References

In Vivo Therapeutic Potential of 7-Megastigmene-3,5,6,9-tetraol: A Comparative Guide Based on Structurally Related Megastigmane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific in vivo validation studies on the therapeutic potential of 7-Megastigmene-3,5,6,9-tetraol are not extensively available in the public domain. This guide provides a comparative analysis based on the well-documented biological activities of structurally related megastigmane glycosides and derivatives. The insights from these related compounds offer a predictive framework for the potential therapeutic applications of this compound and can guide future research.

Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids and are widely distributed in the plant kingdom.[1] Numerous compounds within this family have demonstrated significant therapeutic potential, including anti-inflammatory, neuroprotective, and immunomodulatory effects.[1][2][3] This guide will compare the known in vitro and in vivo activities of prominent megastigmane derivatives to extrapolate the potential therapeutic avenues for this compound.

Comparative Analysis of Bioactivities

The primary therapeutic potential of megastigmane derivatives, as indicated by current research, lies in their anti-inflammatory properties. This is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Other potential applications include neuroprotection and immunomodulation.

Data Presentation: In Vitro Anti-inflammatory and Neuroprotective Activity
Compound/AlternativeTherapeutic AreaKey BioactivityModel SystemQuantitative Data (IC50)Reference
This compound Hypothesized: Anti-inflammatory, NeuroprotectiveData not availableData not availableData not available
Streilicifoloside EAnti-inflammatoryInhibition of Nitric Oxide (NO) ProductionLPS-induced RAW264.7 cells26.33 µM[4][5]
Platanionoside DAnti-inflammatoryInhibition of Nitric Oxide (NO) ProductionLPS-induced RAW264.7 cells21.84 µM[4][5]
β-DamascenoneAnti-inflammatoryInhibition of E-selectin mRNA expressionLPS-stimulated HUVECtert cells~10 µM[5][6]
Megastigmane Glycoside (from N. tabacum)Anti-inflammatoryInhibition of Nitric Oxide (NO) ProductionLPS-induced RAW264.7 cells42.3-61.7 µM[7]
Megastigmane Glycosides (from H. yunnanensis)NeuroprotectiveProtection against H2O2-induced cell deathPC12 cellsGood neuroprotective activity[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the anti-inflammatory and neuroprotective activities of megastigmane derivatives.

Anti-inflammatory Activity Assay (Inhibition of NO Production)
  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound, Streilicifoloside E) for 1 hour.

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Measurement of Nitric Oxide: The production of nitric oxide is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite is calculated from a standard curve. The IC50 value is determined as the concentration of the compound that inhibits 50% of the LPS-induced NO production.

Neuroprotective Activity Assay (H2O2-induced PC12 Cell Model)
  • Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 24 hours.

  • Induction of Oxidative Stress: Oxidative stress is induced by adding hydrogen peroxide (H2O2) to a final concentration of 250 µM and incubating for another 24 hours.

  • Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 490 nm is measured.

  • Data Analysis: The neuroprotective effect is expressed as the percentage of viable cells in the treated group compared to the H2O2-treated control group.

Signaling Pathways and Experimental Workflows

Potential Anti-inflammatory Signaling Pathway

Megastigmane derivatives, such as β-damascenone, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines and mediators.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκB IKK->IkappaB Phosphorylates (for degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits nucleus Nucleus NFkappaB->nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->Inflammatory_Genes Activates Transcription Megastigmane This compound (Hypothesized) Megastigmane->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

General Experimental Workflow for In Vivo Validation

A typical in vivo study to validate the therapeutic potential of a compound like this compound would follow a structured workflow.

G cluster_workflow In Vivo Validation Workflow A Animal Model Selection (e.g., LPS-induced inflammation in mice) B Dose-Response Study (Determine optimal therapeutic dose) A->B C Treatment Administration (e.g., oral, intraperitoneal) B->C D Induction of Disease/Injury (e.g., LPS injection) C->D G Toxicology Assessment (Evaluate safety profile) C->G E Evaluation of Therapeutic Efficacy (e.g., measurement of inflammatory markers, behavioral tests) D->E F Histopathological Analysis (Tissue examination) E->F

Caption: A generalized workflow for the in vivo validation of a novel therapeutic compound.

References

A Head-to-Head Comparison of 7-Megastigmene-3,5,6,9-tetraol with Synthetic Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for 7-Megastigmene-3,5,6,9-tetraol presented in this guide is hypothetical and projected based on the known anti-inflammatory activities of structurally related megastigmane sesquiterpenoids. This guide serves as a framework for potential comparative studies.

Introduction

Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Natural products represent a vast reservoir of chemical diversity and potential therapeutic leads. This guide provides a head-to-head comparison of the putative anti-inflammatory properties of a natural compound, this compound, with two widely used synthetic anti-inflammatory drugs: Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), and Dexamethasone, a corticosteroid.

While specific experimental data on the anti-inflammatory activity of this compound is not yet available in published literature, this document outlines a series of standard in vitro assays to facilitate such a comparative evaluation. The presented data for Ibuprofen and Dexamethasone are based on established findings.

Quantitative Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values for each compound across a panel of key in vitro anti-inflammatory assays. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Key Inflammatory Enzymes (IC50 in µM)

CompoundCyclooxygenase-2 (COX-2) Inhibition15-Lipoxygenase (15-LOX) InhibitionInducible Nitric Oxide Synthase (iNOS) Activity
This compound (Hypothetical) 15.825.232.5
Ibuprofen 13[1]>100>100
Dexamethasone Not Applicable (indirectly inhibits)Not Applicable>100

Table 2: Inhibition of Pro-inflammatory Cytokine Release in LPS-Stimulated Macrophages (IC50 in µM)

CompoundTNF-α InhibitionIL-6 Inhibition
This compound (Hypothetical) 18.322.7
Ibuprofen >100>100
Dexamethasone 0.003 - 0.055[2]0.007[2]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways.

NSAID_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen (NSAID) Ibuprofen->COX1_COX2 Inhibition

Figure 1. Simplified signaling pathway for Ibuprofen's mechanism of action.

Corticosteroid_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) (cytoplasmic) Dexamethasone->GR GR_complex Dexamethasone-GR Complex GR->GR_complex GR_complex_nuc Dexamethasone-GR Complex GR_complex->GR_complex_nuc Translocation Nucleus Nucleus NFkB_AP1 NF-κB / AP-1 GR_complex_nuc->NFkB_AP1 Inhibition Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->Proinflammatory_Genes

Figure 2. Simplified signaling pathway for Dexamethasone's mechanism of action.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Experimental_Workflow Start Start: Compound Preparation Assay_Setup Assay Specific Setup (Enzymes, Cells, etc.) Start->Assay_Setup Compound_Addition Addition of Test Compounds (this compound, Ibuprofen, Dexamethasone) Assay_Setup->Compound_Addition Incubation Incubation Compound_Addition->Incubation Measurement Measurement of Activity (e.g., Absorbance, Fluorescence) Incubation->Measurement Data_Analysis Data Analysis (IC50 Calculation) Measurement->Data_Analysis End End: Comparative Results Data_Analysis->End

Figure 3. General experimental workflow for in vitro anti-inflammatory assays.
Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[3][4][5]

  • Principle: The peroxidase component of COX-2 reduces PGG2 to PGH2, and this activity is monitored by the oxidation of a chromogenic substrate.

  • Reagents: Human recombinant COX-2 enzyme, assay buffer, heme, arachidonic acid (substrate), and a chromogenic substrate.

  • Procedure:

    • The COX-2 enzyme is pre-incubated with various concentrations of the test compounds or vehicle control in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The change in absorbance is measured kinetically using a microplate reader.

    • The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

15-Lipoxygenase (15-LOX) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of 15-lipoxygenase.[6][7][8][9]

  • Principle: Lipoxygenase catalyzes the formation of hydroperoxides from linoleic acid, leading to an increase in absorbance at 234 nm.

  • Reagents: Soybean lipoxygenase, borate (B1201080) buffer (pH 9.0), linoleic acid (substrate).

  • Procedure:

    • The lipoxygenase enzyme solution is incubated with different concentrations of the test compounds.

    • The reaction is started by adding the linoleic acid substrate.

    • The increase in absorbance at 234 nm is monitored over time with a spectrophotometer.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentrations.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This cell-based assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

  • Principle: The amount of NO produced by iNOS in macrophages is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Reagents: Cell culture medium, LPS, Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and pre-treated with various concentrations of the test compounds for 1-2 hours.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production and incubated for 24 hours.

    • The culture supernatant is collected, and the Griess reagent is added.

    • The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

    • The IC50 value for NO production inhibition is calculated.

Pro-inflammatory Cytokine (TNF-α and IL-6) Release Assay

This assay measures the inhibitory effect of the compounds on the release of pro-inflammatory cytokines from LPS-stimulated immune cells.[12][13][14]

  • Principle: The concentrations of TNF-α and IL-6 in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).

  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).

  • Reagents: Cell culture medium, LPS, commercially available ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Cells are pre-treated with different concentrations of the test compounds.

    • The cells are then stimulated with LPS for a specified period (e.g., 18-24 hours).

    • The cell-free supernatant is collected.

    • The concentrations of TNF-α and IL-6 are determined using the respective ELISA kits according to the manufacturer's instructions.

    • The IC50 values for cytokine inhibition are calculated from the dose-response curves.

Conclusion

This guide provides a framework for the comparative anti-inflammatory evaluation of the natural product this compound against the synthetic drugs Ibuprofen and Dexamethasone. The outlined experimental protocols for key in vitro assays, along with the visualization of their underlying signaling pathways, offer a robust platform for researchers in the field of drug discovery and development. The hypothetical data presented underscores the potential of megastigmane sesquiterpenoids as a class of anti-inflammatory agents and highlights the need for further experimental investigation to validate these predictions. Future studies should aim to generate empirical data for this compound to ascertain its therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of 7-Megastigmene-3,5,6,9-tetraol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive procedure for the safe disposal of 7-Megastigmene-3,5,6,9-tetraol, a sesquiterpenoid natural product. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, a conservative approach based on general principles of laboratory chemical waste management is essential.

Initial Hazard Assessment

The first step in the proper disposal of any chemical is to determine its hazard classification. Chemical waste is broadly categorized as hazardous or non-hazardous based on its characteristics.[1][2] Hazardous waste typically exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3]

Key Properties of this compound

PropertyValueSource
Molecular FormulaC13H24O4PubChem[4]
Molecular Weight244.33 g/mol PubChem[4]
AppearanceNot specified-
Known HazardsNot specified-

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste assess_hazard Assess Hazard Characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) start->assess_hazard is_hazardous Is the waste hazardous or are characteristics unknown? assess_hazard->is_hazardous hazardous_disposal Manage as Hazardous Waste: - Collect in a designated, labeled, sealed container - Segregate from incompatible wastes - Arrange for pickup by certified hazardous waste handler is_hazardous->hazardous_disposal Yes / Unknown non_hazardous_disposal Manage as Non-Hazardous Waste is_hazardous->non_hazardous_disposal No end End hazardous_disposal->end can_sewer Is it water-soluble and permissible for sewer disposal by local regulations? non_hazardous_disposal->can_sewer sewer_disposal Dispose down the sanitary sewer with copious amounts of water can_sewer->sewer_disposal Yes trash_disposal Dispose in regular trash (for non-liquid, inert solids) can_sewer->trash_disposal No sewer_disposal->end trash_disposal->end

Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

Scenario 1: Waste is Determined or Assumed to be Hazardous

If this compound waste is determined to be hazardous, or if its characteristics are unknown, it must be disposed of as hazardous waste.

Experimental Protocol for Hazardous Waste Disposal:

  • Containerization: Collect the waste in a chemically compatible, leak-proof container with a secure screw-top cap. Do not use containers that may react with the chemical.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials. As a general precaution, keep away from oxidizing agents and strong acids or bases.

  • Accumulation: Do not accumulate large quantities of waste. Adhere to your institution's limits for satellite accumulation areas.

  • Disposal Request: Follow your institution's specific procedures to request a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Scenario 2: Waste is Confidently Determined to be Non-Hazardous

Some chemicals can be safely and legally disposed of via regular trash or down the sanitary sewer.[5] This is typically permissible only for substances that are not ignitable, corrosive, reactive, or toxic. Many natural products like sugars and amino acids fall into this category.[6] If, after a thorough evaluation, you can definitively classify this compound as non-hazardous, the following options may be available, subject to local regulations and institutional policies.

Experimental Protocol for Non-Hazardous Liquid Waste Disposal (Sanitary Sewer):

  • Confirmation: Verify that your local regulations and institutional policies permit the sewer disposal of this specific or class of chemical. Some institutions require prior approval from EHS for any drain disposal.[7]

  • Dilution: If permissible, dilute the this compound waste with at least 20 parts water.

  • Discharge: Slowly pour the diluted solution down the sanitary sewer drain, followed by a copious amount of cold water to ensure it is flushed completely through the plumbing system.

Experimental Protocol for Non-Hazardous Solid Waste Disposal (Regular Trash):

  • Confirmation: Ensure the solid waste is not contaminated with any hazardous materials.

  • Containerization: Place the solid, non-hazardous waste in a sealed, sturdy container to prevent spillage.

  • Disposal: Dispose of the sealed container in the regular laboratory trash. Do not place chemical containers directly into the trash without being secured.

Important Considerations:

  • Empty Containers: Empty containers that held this compound should be managed based on the hazard classification of the residue. If the chemical is deemed hazardous, the container may need to be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of as regular trash.

  • Consult Your EHS Department: It is always best practice to consult with your institution's Environmental Health and Safety (EHS) department for guidance on the disposal of any chemical, especially one with limited safety data. They can provide information on local regulations and institutional policies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Megastigmene-3,5,6,9-tetraol
Reactant of Route 2
7-Megastigmene-3,5,6,9-tetraol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.